Product packaging for 3-(3-Chloroisoxazol-5-yl)propanoic acid(Cat. No.:CAS No. 80403-82-3)

3-(3-Chloroisoxazol-5-yl)propanoic acid

Cat. No.: B1594864
CAS No.: 80403-82-3
M. Wt: 175.57 g/mol
InChI Key: ZGQBVKLPCMHTEI-UHFFFAOYSA-N
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Description

3-(3-Chloroisoxazol-5-yl)propanoic acid is a useful research compound. Its molecular formula is C6H6ClNO3 and its molecular weight is 175.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6ClNO3 B1594864 3-(3-Chloroisoxazol-5-yl)propanoic acid CAS No. 80403-82-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-chloro-1,2-oxazol-5-yl)propanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3/c7-5-3-4(11-8-5)1-2-6(9)10/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQBVKLPCMHTEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351978
Record name 3-(3-chloroisoxazol-5-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80403-82-3
Record name 3-(3-chloroisoxazol-5-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-chloro-1,2-oxazol-5-yl)propanoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(3-Chloroisoxazol-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 3-(3-Chloroisoxazol-5-yl)propanoic acid, a key heterocyclic building block in contemporary drug discovery. The narrative emphasizes the strategic rationale behind the chosen synthetic pathway, focusing on the robust and highly regioselective 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne. This document is structured to provide researchers, medicinal chemists, and process development scientists with a detailed, step-by-step protocol, from the selection of starting materials to the final product characterization. By elucidating the underlying chemical principles and offering practical, field-tested insights, this guide aims to serve as an authoritative resource for the reliable and scalable preparation of this important isoxazole derivative.

Introduction: The Significance of the Isoxazole Scaffold

The Isoxazole Moiety in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make it a versatile component in the design of bioactive molecules.[2] Numerous FDA-approved drugs incorporate the isoxazole core, including the antibiotic sulfamethoxazole, the anti-inflammatory agent parecoxib, and the immunosuppressant leflunomide, highlighting its broad therapeutic relevance.[1][3]

Profile of this compound

This compound (CAS No. 80403-82-3) is a bifunctional molecule featuring a reactive carboxylic acid handle and a 3-chloro-substituted isoxazole ring.[4][5] The propanoic acid side chain provides a convenient point for amide coupling or other derivatizations, enabling its incorporation into larger, more complex molecular architectures. The chloro-substituent at the 3-position of the isoxazole ring offers a site for further functionalization via nucleophilic substitution or cross-coupling reactions, or it can be retained to modulate the electronic and steric properties of the final compound. These features make it a valuable intermediate for constructing libraries of compounds in drug discovery programs.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and reliable method for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][3][6][7] This reaction is known for its high regioselectivity, typically yielding the 3,5-disubstituted isomer exclusively.[3][8]

Our retrosynthetic strategy for this compound is outlined below. The target acid 1 can be obtained via the hydrolysis of the corresponding ester, ethyl 3-(3-chloroisoxazol-5-yl)propanoate 2 .[9] This ester intermediate 2 is the direct product of a [3+2] cycloaddition between chloroacetonitrile oxide 3 and an alkyne bearing the ethyl propanoate side chain, namely ethyl pent-4-ynoate 4 . The chloroacetonitrile oxide 3 is a transient species generated in situ from a stable precursor, chloroacetaldoxime, to avoid its isolation.

Retrosynthetic Pathway Diagram

G compound1 This compound (1) compound2 Ethyl 3-(3-chloroisoxazol-5-yl)propanoate (2) compound1->compound2 Hydrolysis compound3 Chloroacetonitrile Oxide (3) compound2->compound3 [3+2] Cycloaddition compound4 Ethyl pent-4-ynoate (4) compound2->compound4 [3+2] Cycloaddition compound5 Chloroacetaldoxime compound3->compound5 Oxidation

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis Protocol

This section provides a detailed, three-step experimental procedure for the synthesis of the target compound.

Step 1: Synthesis of Ethyl pent-4-ynoate (4)

This step involves a standard esterification of the commercially available 4-pentynoic acid.

  • 3.1.1 Principle and Mechanism: This is a classic Fischer esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol. The acid catalyst (sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. Subsequent dehydration yields the ester and water.

  • 3.1.2 Detailed Experimental Protocol:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-pentynoic acid (9.81 g, 100 mmol) and absolute ethanol (100 mL).

    • Stir the mixture to dissolve the acid.

    • Carefully add concentrated sulfuric acid (2 mL) dropwise to the stirring solution.

    • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexane).

    • After completion, allow the mixture to cool to room temperature.

    • Remove the excess ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether (150 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude ester by vacuum distillation to afford ethyl pent-4-ynoate as a colorless liquid.

  • 3.1.3 Characterization and Data Summary:

ParameterExpected Value
Appearance Colorless liquid
Yield 85-95%
Boiling Point 65-67 °C at 15 mmHg
¹H NMR (CDCl₃, 400 MHz) δ 4.18 (q, 2H), 2.55 (m, 2H), 2.45 (m, 2H), 1.98 (t, 1H), 1.27 (t, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 172.1, 82.5, 69.2, 60.8, 33.8, 14.5, 14.2
Step 2: Synthesis of Ethyl 3-(3-chloroisoxazol-5-yl)propanoate (2)

This is the key isoxazole-forming step, utilizing a 1,3-dipolar cycloaddition.

  • 3.2.1 Principle and Mechanism: This reaction involves the in situ generation of chloroacetonitrile oxide from chloroacetaldoxime.[10] An oxidizing agent, such as sodium hypochlorite, abstracts the elements of HCl from the corresponding hydroximoyl chloride (formed from the oxime), generating the highly reactive nitrile oxide dipole. This dipole then undergoes a concerted, pericyclic [3+2] cycloaddition with the alkyne (ethyl pent-4-ynoate) to form the 3,5-disubstituted isoxazole ring with high regioselectivity.[1][7][11]

  • 3.2.2 Detailed Experimental Protocol:

    • In a 500 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve chloroacetaldoxime (9.75 g, 100 mmol) and ethyl pent-4-ynoate (4 , 12.6 g, 100 mmol) in dichloromethane (DCM, 200 mL).

    • Cool the stirred solution to 0-5 °C using an ice bath.

    • Add aqueous sodium hypochlorite solution (10-15% available chlorine, ~150 mL) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

    • Monitor the reaction by TLC until the starting alkyne is consumed.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with water (100 mL) and then brine (100 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • Purify the resulting crude oil by flash column chromatography on silica gel (Gradient eluent: 5% to 20% Ethyl Acetate in Hexane) to give the product as a pale yellow oil.

  • 3.2.3 Characterization and Data Summary:

ParameterExpected Value
Appearance Pale yellow oil
Yield 60-75%
¹H NMR (CDCl₃, 400 MHz) δ 6.25 (s, 1H), 4.15 (q, 2H), 3.10 (t, 2H), 2.85 (t, 2H), 1.25 (t, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ 171.5, 168.2, 153.5, 101.8, 61.2, 34.5, 23.8, 14.1
MS (ESI) m/z 218.05 [M+H]⁺, 220.05 [M+2+H]⁺
Step 3: Synthesis of this compound (1)

The final step is the saponification of the ester to the target carboxylic acid.

  • 3.3.1 Principle and Mechanism: This is a base-catalyzed hydrolysis (saponification) of an ester.[9] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt. A final acidic workup is required to protonate the carboxylate and yield the desired carboxylic acid.[9][12]

  • 3.3.2 Detailed Experimental Protocol:

    • Dissolve ethyl 3-(3-chloroisoxazol-5-yl)propanoate (2 , 10.9 g, 50 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL) in a 250 mL round-bottom flask.

    • Add lithium hydroxide monohydrate (4.2 g, 100 mmol) to the solution.

    • Stir the mixture vigorously at room temperature for 3-5 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

    • Once complete, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (50 mL) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of 2M hydrochloric acid.

    • A white precipitate will form. Continue stirring in the ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to afford the final product.

  • 3.3.3 Characterization and Data Summary:

ParameterExpected Value
Appearance White to off-white solid
Yield 90-98%
Melting Point 98-101 °C
¹H NMR (DMSO-d₆, 400 MHz) δ 12.4 (br s, 1H), 6.70 (s, 1H), 2.95 (t, 2H), 2.75 (t, 2H)
¹³C NMR (DMSO-d₆, 101 MHz) δ 173.2, 169.5, 153.1, 101.5, 33.6, 23.0
MS (ESI) m/z 174.00 [M-H]⁻

Overall Process Workflow

The complete synthetic sequence is a streamlined process from commercially available starting materials to the final, high-purity product.

Forward Synthesis Workflow Diagram

G cluster_0 Step 1: Esterification cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Hydrolysis start1 4-Pentynoic Acid prod1 Ethyl pent-4-ynoate (4) start1->prod1 EtOH, H₂SO₄ Reflux prod2 Ethyl 3-(3-chloroisoxazol-5-yl)propanoate (2) prod1->prod2 start2 Chloroacetaldoxime start2->prod2 NaOCl, DCM 0°C to RT prod3 This compound (1) prod2->prod3 LiOH, THF/H₂O Then HCl (aq)

Caption: Complete forward synthesis workflow.

Safety and Handling

  • Chloroacetaldoxime and Chloroacetonitrile Oxide: These compounds are potential irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated chemical fume hood.

  • Sodium Hypochlorite: A strong oxidizing agent and corrosive. Avoid contact with skin and eyes.

  • Solvents: Dichloromethane is a suspected carcinogen.[13] All solvent manipulations should be performed in a fume hood.

  • Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and lithium hydroxide are corrosive. Handle with care and appropriate PPE.

Conclusion

This guide details a robust and reproducible three-step synthesis for this compound. The key transformation, a regioselective 1,3-dipolar cycloaddition, provides efficient access to the isoxazole core. The protocols have been designed to be straightforward and scalable, utilizing readily available reagents and standard laboratory techniques. The comprehensive characterization data provided for each intermediate and the final product serves to validate the identity and purity, ensuring its suitability for subsequent applications in pharmaceutical research and development.

References

An In-depth Technical Guide to 3-(3-Chloroisoxazol-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-(3-Chloroisoxazol-5-yl)propanoic acid. This document is designed to provide a thorough understanding of the chemical properties, synthesis, and potential applications of this compound, moving beyond a simple recitation of facts to offer insights into the causality behind its behavior. The isoxazole moiety is a cornerstone in medicinal chemistry, and understanding the nuances of its derivatives is paramount for innovation in drug discovery. This guide is structured to be a self-validating resource, grounded in established chemical principles and supported by authoritative references, to empower researchers in their scientific endeavors.

Core Chemical Identity

This compound is a bifunctional molecule featuring a chlorinated isoxazole ring and a propanoic acid side chain. This unique combination of a heterocyclic aromatic system and a carboxylic acid functional group imparts a distinct set of chemical properties that are of significant interest in synthetic and medicinal chemistry.

PropertyValueSource
IUPAC Name 3-(3-chloro-1,2-oxazol-5-yl)propanoic acid--INVALID-LINK--[1]
CAS Number 80403-82-3--INVALID-LINK--[1]
Chemical Formula C₆H₆ClNO₃--INVALID-LINK--[1]
Molecular Weight 175.57 g/mol --INVALID-LINK--[2]
Form Solid--INVALID-LINK--[3]
Purity Typically ≥95%--INVALID-LINK--[3]

Synonyms:

  • 3-(3-chloro-1,2-oxazol-5-yl)propanoic acid

  • 3-(3-chloro-5-isoxazolyl)propanoic acid

  • 3-(3-chloroisoxazol-5-yl)propionic acid

  • 3-Chloro-5-isoxazolepropanoic acid[1]

Structural Elucidation and Key Features

The structure of this compound, with its distinct functional groups, is the primary determinant of its chemical behavior.

Figure 1: Structure of this compound.

The isoxazole ring is an electron-deficient heterocycle, a feature that is further amplified by the presence of the electron-withdrawing chlorine atom at the 3-position. This electronic characteristic is a key driver of the ring's reactivity. The propanoic acid side chain, with its terminal carboxylic acid group, provides a site for a variety of chemical transformations, including salt formation, esterification, and amidation.

Synthesis and Purification

Proposed Synthetic Pathway

A logical retrosynthetic analysis suggests that the target molecule can be constructed from a suitable alkyne and a chloro-substituted nitrile oxide.

Synthetic_Pathway Target This compound Intermediate1 Ethyl 3-(3-chloroisoxazol-5-yl)propanoate Target->Intermediate1 Hydrolysis StartingMaterial1 Ethyl pent-4-ynoate Intermediate1->StartingMaterial1 [3+2] Cycloaddition StartingMaterial2 Chloroacetaldoxime Intermediate1->StartingMaterial2 [3+2] Cycloaddition Reagent3 Hydrolysis (e.g., NaOH, then H+) Intermediate1->Reagent3 Reagent1 Base (e.g., Triethylamine) StartingMaterial2->Reagent1 Reagent2 Chlorinating Agent (e.g., NCS) StartingMaterial2->Reagent2

Figure 2: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a well-reasoned projection based on analogous syntheses and fundamental organic chemistry principles. It is intended to serve as a starting point for experimental work.

Step 1: In situ generation of 2-chloro-2-(hydroxyimino)acetaldehyde and subsequent cycloaddition

  • Reaction Setup: To a stirred solution of ethyl pent-4-ynoate (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, add chloroacetaldoxime (1.1 eq).

  • Addition of Base: Slowly add a solution of triethylamine (1.2 eq) in the same solvent to the reaction mixture at room temperature. The base facilitates the in situ formation of the nitrile oxide from the chloroacetaldoxime.

  • Chlorination: Introduce a chlorinating agent, such as N-chlorosuccinimide (NCS) (1.1 eq), portion-wise to the reaction mixture. This step is crucial for the formation of the 3-chloro-substituted isoxazole ring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3-(3-chloroisoxazol-5-yl)propanoate.

Step 2: Hydrolysis to the carboxylic acid

  • Saponification: Dissolve the crude ester from the previous step in a mixture of ethanol and water. Add an excess of sodium hydroxide (e.g., 2-3 eq) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Acidification: Cool the reaction mixture to 0°C and carefully acidify with a dilute solution of hydrochloric acid until the pH is acidic (pH ~2-3).

  • Isolation: The product, this compound, should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a product of high purity.

Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data for analogous compounds.

PropertyPredicted/Observed ValueRemarks
Melting Point Not reportedExpected to be a solid at room temperature.
Boiling Point Not reportedLikely to decompose upon heating at atmospheric pressure.
Solubility Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF, methanol)The carboxylic acid group imparts some water solubility, while the chlorinated heterocyclic ring favors solubility in organic solvents.
pKa ~4-5The propanoic acid moiety will have a pKa in the typical range for carboxylic acids.
LogP 0.52--INVALID-LINK--[3]

Spectroscopic and Analytical Data

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

A ¹H NMR spectrum for 3-(3-Chloro-5-isoxazolyl)propanoic acid is available in the SpectraBase database. The spectrum, typically run in DMSO-d₆, would be expected to show the following signals:

  • ~12.5 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton. This signal will disappear upon the addition of D₂O.

  • ~6.5 ppm (s, 1H): A singlet for the proton at the 4-position of the isoxazole ring.

  • ~3.0 ppm (t, 2H): A triplet for the methylene group adjacent to the isoxazole ring.

  • ~2.7 ppm (t, 2H): A triplet for the methylene group adjacent to the carboxyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is a powerful tool for confirming the carbon skeleton. The expected chemical shifts are:

  • ~173 ppm: The carbonyl carbon of the carboxylic acid.

  • ~160-170 ppm: The C5 carbon of the isoxazole ring.

  • ~150-160 ppm: The C3 carbon of the isoxazole ring, bonded to chlorine.

  • ~100-110 ppm: The C4 carbon of the isoxazole ring.

  • ~30-35 ppm: The methylene carbon adjacent to the carboxyl group.

  • ~20-25 ppm: The methylene carbon adjacent to the isoxazole ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • ~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often showing a broad absorption due to hydrogen bonding.

  • ~1700 cm⁻¹ (strong): C=O stretching of the carboxylic acid.

  • ~1600-1400 cm⁻¹: C=N and C=C stretching vibrations of the isoxazole ring.

  • ~800-700 cm⁻¹: C-Cl stretching vibration.

Mass Spectrometry

Mass spectrometry will provide information on the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 175 and 177 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Key fragmentation pathways would likely involve the loss of the carboxyl group and cleavage of the propanoic acid side chain.

Chemical Reactivity and Stability

The reactivity of this compound is dictated by its two primary functional domains: the 3-chloroisoxazole ring and the carboxylic acid group.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical reactions of this functional group:

  • Acid-Base Reactions: It will react with bases to form the corresponding carboxylate salt. For example, with sodium hydroxide, it will form sodium 3-(3-chloroisoxazol-5-yl)propanoate.

  • Esterification: In the presence of an alcohol and an acid catalyst, it can be converted to the corresponding ester.

  • Amidation: It can be coupled with amines to form amides, a reaction of great importance in the synthesis of bioactive molecules. This typically requires the use of coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Reactivity of the 3-Chloroisoxazole Ring

The 3-chloroisoxazole ring is susceptible to nucleophilic substitution at the 3-position, although this is generally less facile than in other chloro-substituted heterocycles. The electron-deficient nature of the isoxazole ring can activate the chlorine atom towards displacement by strong nucleophiles under forcing conditions.

Reactivity cluster_0 Carboxylic Acid Reactivity cluster_1 Chloroisoxazole Reactivity Carboxylic Acid R-COOH Ester R-COOR' Carboxylic Acid->Ester R'OH, H+ Amide R-CONR'R'' Carboxylic Acid->Amide R'R''NH, Coupling Agent Carboxylate R-COO- Carboxylic Acid->Carboxylate Base Chloroisoxazole R-Cl Nucleophilic Substitution Product R-Nu Chloroisoxazole->Nucleophilic Substitution Product Nu-

Figure 3: Key reactivity of the functional groups.

Stability
  • Thermal Stability: While specific data is unavailable, isoxazole rings are generally thermally stable. However, the presence of the carboxylic acid group may lead to decarboxylation at elevated temperatures.

  • Hydrolytic Stability: The isoxazole ring can be susceptible to cleavage under strongly acidic or basic conditions, although it is generally stable under neutral and mildly acidic or basic conditions.

  • Photochemical Stability: Isoxazoles can undergo photochemical rearrangement upon UV irradiation, a factor to consider in the handling and storage of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Potential Applications

The structural motifs present in this compound make it a valuable building block in several areas of chemical research, particularly in drug discovery. The isoxazole ring is a well-known pharmacophore found in numerous approved drugs. The carboxylic acid handle allows for its facile incorporation into larger molecules through amide bond formation, a common strategy in the development of new therapeutic agents.

Potential areas of application include:

  • Medicinal Chemistry: As a fragment or scaffold for the synthesis of novel compounds with potential biological activity, such as enzyme inhibitors or receptor modulators.

  • Agrochemicals: As an intermediate in the synthesis of new pesticides and herbicides.

  • Materials Science: For the development of novel polymers and functional materials.

Conclusion

This compound is a compound with significant potential for a wide range of chemical applications. Its unique combination of a reactive heterocyclic system and a versatile carboxylic acid functional group makes it an attractive building block for the synthesis of complex and potentially bioactive molecules. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and an analysis of its reactivity, all grounded in fundamental chemical principles. It is our hope that this document will serve as a valuable resource for researchers and scientists, enabling them to unlock the full potential of this intriguing molecule.

References

Spectroscopic Data for 3-(3-Chloroisoxazol-5-yl)propanoic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-(3-Chloroisoxazol-5-yl)propanoic acid. Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The guide offers an in-depth analysis of the spectral features, supported by data from analogous structures and established spectroscopic principles. Furthermore, it outlines detailed, field-proven protocols for the acquisition of high-quality spectroscopic data for this and similar small organic molecules. The integration of theoretical knowledge with practical experimental guidance is intended to facilitate the unambiguous identification and characterization of this compound in a laboratory setting.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a substituted isoxazole ring linked to a propanoic acid chain. The isoxazole moiety is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The propanoic acid functional group can influence the molecule's solubility, pharmacokinetic profile, and potential for further chemical modification. Accurate and thorough spectroscopic characterization is a cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structural integrity of the compound. This guide provides the foundational spectroscopic data and methodologies essential for the advancement of research involving this molecule.

Molecular Structure and Expected Spectroscopic Features

The chemical structure of this compound, with the molecular formula C₆H₆ClNO₃ and a molecular weight of approximately 175.57 g/mol , dictates its characteristic spectroscopic signatures.[1][2]

Structure:

A systematic analysis of this structure allows for the prediction of its NMR, IR, and MS spectra. The presence of a carboxylic acid, an aromatic-like isoxazole ring, and an aliphatic chain will give rise to distinct signals in each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift and Multiplicity
~12.3Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet. Its chemical shift can be concentration-dependent.
~6.7Singlet1HIsoxazole C4-HThis proton is attached to an sp²-hybridized carbon in the electron-deficient isoxazole ring, leading to a downfield shift. It appears as a singlet due to the absence of adjacent protons.
~3.1Triplet2H-CH₂-COOHThese methylene protons are adjacent to the electron-withdrawing carbonyl group, causing a downfield shift. They appear as a triplet due to coupling with the neighboring -CH₂- group.
~2.8Triplet2HIsoxazole-CH₂-These methylene protons are adjacent to the isoxazole ring and the other methylene group. Their signal is a triplet due to coupling with the adjacent -CH₂- group.

Note: The provided ¹H NMR data from SpectraBase was recorded in DMSO-d₆ at 500.134 MHz.[1]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~173-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
~168Isoxazole C5This carbon is attached to the propanoic acid side chain and is part of the heterocyclic ring.
~158Isoxazole C3The carbon bearing the chlorine atom is expected to be significantly downfield due to the electronegativity of chlorine and its position in the ring.
~103Isoxazole C4This carbon, bonded to a hydrogen, will be the most upfield of the isoxazole ring carbons.
~32-CH₂-COOHThe methylene carbon adjacent to the carbonyl group is deshielded.
~25Isoxazole-CH₂-The methylene carbon attached to the isoxazole ring.

Note: The chemical shifts for the isoxazole ring carbons are estimations based on data for substituted isoxazoles.[1][3]

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining reproducible and high-quality NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar compounds and the presence of a residual solvent peak that does not interfere with the analyte signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual DMSO peak at 2.50 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3300-2500Broad, StrongO-H (Carboxylic Acid)Stretching
~1710StrongC=O (Carboxylic Acid)Stretching
~1610, ~1470MediumC=N, C=C (Isoxazole Ring)Stretching
~1420MediumO-HBending
~1250StrongC-O (Carboxylic Acid)Stretching
~930Medium, BroadO-HOut-of-plane bend
~800MediumC-ClStretching

Interpretation:

The most characteristic feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching band from 3300-2500 cm⁻¹, which is due to strong hydrogen bonding between molecules.[4][5] The sharp and intense C=O stretching absorption around 1710 cm⁻¹ is also a key indicator of the carboxylic acid group. The absorptions in the 1610-1470 cm⁻¹ region are characteristic of the isoxazole ring vibrations.[6]

Experimental Protocol for FTIR Data Acquisition

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Record a background spectrum of the clean ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid this compound sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectral Data (Electron Ionization - EI):

m/zPredicted FragmentIdentity of Lost Neutral Fragment
175/177[M]⁺(Molecular Ion)
130/132[M - COOH]⁺COOH (45 Da)
102/104[M - CH₂CH₂COOH]⁺CH₂CH₂COOH (73 Da)
72[CH₂CH₂COOH]⁺C₄H₂ClNO (103 Da)

Interpretation:

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 175, with a smaller [M+2]⁺ peak at m/z 177 in an approximate 3:1 ratio, which is characteristic of the presence of a chlorine atom.[2] Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group as a neutral radical (loss of 45 Da) and McLafferty rearrangement if structurally possible.[7] For this molecule, cleavage of the bond between the isoxazole ring and the propanoic acid side chain is also a likely fragmentation pathway.

Experimental Protocol for GC-MS Data Acquisition

For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable analytical technique. Derivatization is often employed for carboxylic acids to improve their volatility and chromatographic behavior.[8]

Step-by-Step Methodology (with Derivatization):

  • Derivatization:

    • Dissolve approximately 1 mg of the sample in 100 µL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 60-70 °C for 30 minutes to form the trimethylsilyl (TMS) ester.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Gas Chromatograph Conditions:

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-500.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the derivatized analyte.

    • Examine the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.

Data Visualization

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure_Confirmation Structural Elucidation & Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for spectroscopic characterization.

Predicted Fragmentation Pathway

The following diagram illustrates a plausible mass spectral fragmentation pathway for this compound.

Fragmentation_Pathway mol [C₆H₆ClNO₃]⁺ m/z = 175/177 frag1 [C₅H₅ClNO]⁺ m/z = 130/132 mol->frag1 - COOH frag2 [C₄H₂ClNO]⁺ m/z = 102/104 mol->frag2 - C₃H₄O₂

Caption: Predicted MS fragmentation pathway.

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound, including predicted NMR, IR, and MS data, alongside robust experimental protocols for data acquisition. The presented information is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds. Adherence to the outlined methodologies will ensure the generation of reliable and high-quality spectroscopic data, which is fundamental to advancing chemical and pharmaceutical research.

References

An In-depth Technical Guide to 3-(3-Chloroisoxazol-5-yl)propanoic Acid (CAS 80403-82-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(3-Chloroisoxazol-5-yl)propanoic acid (CAS Number: 80403-82-3), a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its chemical and physical properties, spectral characterization, and commercial availability. While specific biological applications and detailed experimental protocols for this particular molecule are not extensively documented in publicly accessible literature, this guide will draw upon the known activities of structurally related isoxazole and propanoic acid derivatives to provide insights into its potential therapeutic applications and guide future research endeavors.

Chemical Identity and Properties

This compound is a derivative of isoxazole, a five-membered heterocyclic ring containing one nitrogen and one oxygen atom in adjacent positions. The presence of a chlorine atom and a propanoic acid side chain suggests its potential as a building block in the synthesis of more complex molecules with diverse biological activities.

Molecular Structure and Identifiers
  • IUPAC Name: 3-(3-chloro-1,2-oxazol-5-yl)propanoic acid[1]

  • CAS Number: 80403-82-3[1][2][3]

  • Molecular Formula: C₆H₆ClNO₃[1][2]

  • Molecular Weight: 175.57 g/mol [2]

  • Canonical SMILES: C1=C(ON=C1Cl)CCC(=O)O

  • InChI Key: ZGQBVKLPCMHTEI-UHFFFAOYSA-N[4]

Physicochemical Properties
PropertyValueSource
XLogP3-AA1.8PubChem[5]
Hydrogen Bond Donor Count1PubChem[5]
Hydrogen Bond Acceptor Count4PubChem[5]
Rotatable Bond Count3PubChem[5]
Exact Mass175.003621 g/mol SpectraBase[4]
FormSolidHit2Lead[6]

The positive XLogP3-AA value suggests a moderate level of lipophilicity, indicating that the compound may have reasonable membrane permeability. The presence of both hydrogen bond donors and acceptors suggests the potential for interactions with biological macromolecules.

Spectral Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

A ¹H NMR spectrum for this compound is available in the SpectraBase database. The spectrum was acquired in DMSO-d₆ on a 500.134 MHz spectrometer.[4] While the full dataset requires a subscription for viewing, the availability of this data confirms the structural assignment of the compound.

Mass Spectrometry (MS)

A mass spectrum (GC-MS) is also indicated as being available for this compound on SpectraBase, which would provide confirmation of its molecular weight and fragmentation pattern.[4]

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups. The spectrum would likely show a broad O-H stretching vibration for the carboxylic acid group around 2500-3300 cm⁻¹, a sharp C=O stretching vibration for the carbonyl group around 1700-1725 cm⁻¹, and various C-H, C-N, and C-O stretching and bending vibrations in the fingerprint region.[7][8]

Synthesis and Reactivity

A detailed, step-by-step synthesis protocol for this compound is not explicitly described in readily available scientific literature. However, based on general principles of heterocyclic chemistry, a plausible synthetic route can be proposed.

Proposed Retrosynthetic Analysis

A logical disconnection approach suggests that the target molecule could be synthesized from simpler, commercially available starting materials.

G Target Molecule This compound (CAS 80403-82-3) Key Intermediate 5-(alkenyl)-3-chloroisoxazole Target Molecule->Key Intermediate Hydrolysis Starting Material 3 Hydroxylamine Target Molecule->Starting Material 3 Cyclocondensation Starting Material 4 α,β-unsaturated ketone Target Molecule->Starting Material 4 Cyclocondensation Starting Material 1 3-Chloro-5-(chloromethyl)isoxazole Key Intermediate->Starting Material 1 Wittig or Horner-Wadsworth-Emmons reaction Starting Material 2 Diethyl malonate Key Intermediate->Starting Material 2 Malonic ester synthesis

Caption: Proposed retrosynthetic pathways for this compound.

One common method for the synthesis of 5-substituted isoxazoles involves the cycloaddition reaction of a nitrile oxide with an alkyne, or the cyclocondensation of a hydroxylamine derivative with a 1,3-dicarbonyl compound or its equivalent. The propanoic acid side chain could be introduced via various standard organic transformations.

General Reactivity

The carboxylic acid moiety allows for a range of chemical transformations, including esterification, amidation, and reduction to the corresponding alcohol. The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions. The chlorine atom on the isoxazole ring could potentially be displaced by nucleophiles, allowing for further functionalization.

Potential Biological Activity and Therapeutic Applications

While there is no specific biological data available for this compound, the isoxazole and propanoic acid motifs are present in numerous biologically active compounds. This allows for informed speculation on its potential therapeutic applications.

Insights from Structurally Related Compounds
  • Anticancer Activity: Many isoxazole derivatives have been investigated for their potential as anticancer agents.[9] These compounds have been shown to target various cellular pathways involved in cancer progression. For example, some isoxazole-containing compounds have demonstrated inhibitory activity against kinases involved in cell signaling.[9]

  • Antimicrobial Activity: The isoxazole nucleus is a key structural component in several antimicrobial agents. Research has shown that derivatives of isoxazole can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12]

  • Anti-inflammatory Activity: Propanoic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prominent example. While the mechanism of action of NSAIDs is primarily through the inhibition of cyclooxygenase (COX) enzymes, the incorporation of a heterocyclic ring like isoxazole could modulate this activity or introduce novel mechanisms.

Proposed Experimental Workflow for Biological Evaluation

For researchers interested in investigating the biological properties of this compound, a tiered screening approach is recommended.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Mechanism of Action Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase, COX) Cytotoxicity->Enzyme_Inhibition If cytotoxic Antimicrobial Antimicrobial Screening (e.g., Broth microdilution) In_Vivo In Vivo Efficacy Studies (Animal Models) Antimicrobial->In_Vivo If active Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) Enzyme_Inhibition->Pathway_Analysis Receptor_Binding Receptor Binding Assays Receptor_Binding->Pathway_Analysis Pathway_Analysis->In_Vivo

Caption: A tiered workflow for the biological evaluation of this compound.

Step-by-Step Protocol for Primary Antimicrobial Screening (Broth Microdilution):

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add a specific volume of sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well.

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution across the wells of the microtiter plate to achieve a range of final concentrations.

  • Inoculation: Add a standardized suspension of the test microorganism to each well. Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring absorbance using a microplate reader.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier. Based on the general properties of similar chemical classes, the following precautions are recommended:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

  • Storage: Store in a tightly closed container in a cool, dry place.

Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. It is important to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.

Table of Known Suppliers:

SupplierLocationWebsite
Sigma-AldrichGlobal--INVALID-LINK--
BLDpharmGlobal--INVALID-LINK--[3]
Amerigo ScientificUSA--INVALID-LINK--[2]
P&S Chemicals---INVALID-LINK--[1]
Hit2Lead (ChemBridge)USA--INVALID-LINK--[6]

Conclusion and Future Directions

This compound represents a chemical entity with significant potential for further investigation in the field of drug discovery. Its structural similarity to known bioactive molecules suggests that it could serve as a valuable scaffold for the development of novel therapeutic agents. The lack of extensive published data presents an opportunity for researchers to conduct novel investigations into its synthesis, characterization, and biological activity. Future research should focus on developing a robust and scalable synthetic route, followed by a comprehensive biological evaluation to elucidate its therapeutic potential, particularly in the areas of oncology and infectious diseases.

References

Navigating the Synthetic Landscape of 3-(3-Chloroisoxazol-5-yl)propanoic Acid: A Guide to Known Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 2, 2026 – As the quest for novel therapeutic agents continues to drive pharmaceutical and agrochemical research, the strategic use of versatile chemical scaffolds is paramount. Among these, 3-(3-chloroisoxazol-5-yl)propanoic acid has emerged as a valuable building block, offering a unique combination of a reactive carboxylic acid handle and a biologically relevant isoxazole core. This technical guide provides an in-depth exploration of the known derivatives of this compound, focusing on their synthesis, characterization, and potential applications for researchers, scientists, and drug development professionals.

The Core Moiety: Understanding this compound

This compound is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a chlorine atom at the 3-position and a propanoic acid side chain at the 5-position. The presence of the carboxylic acid group provides a key reaction site for derivatization, while the chloroisoxazole moiety can participate in various cross-coupling reactions and contributes to the overall physicochemical and biological properties of the resulting molecules. The structural versatility of this starting material makes it an attractive scaffold for the synthesis of diverse compound libraries in the pursuit of new bioactive molecules.

Key Derivatives and Their Synthesis

The primary derivatives of this compound are formed through reactions of the carboxylic acid group, leading to the formation of esters and amides. These functional group transformations are fundamental in medicinal chemistry for modulating properties such as solubility, metabolic stability, and target engagement.

Ester Derivatives: The Methyl Ester

One of the most fundamental derivatives is the methyl ester, 3-(3-chloro-isoxazol-5-yl)-propionic acid methyl ester .[1] Esterification of the parent carboxylic acid is a standard transformation that can be achieved under various conditions.

The Fischer esterification is a classic and reliable method for the synthesis of esters from carboxylic acids and alcohols, typically in the presence of an acid catalyst.[2][3]

Reaction Scheme:

Caption: Fischer Esterification of the Parent Acid.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a solution of this compound in an excess of methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dilute the residue with an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the product by column chromatography on silica gel if necessary.

The successful synthesis of this methyl ester opens the door to further derivatization, for instance, through transesterification reactions or by utilizing the ester as a precursor for other functional groups.

Amide Derivatives: A Gateway to Bioactivity

The formation of amides from the parent carboxylic acid represents another critical derivatization pathway. Amide bonds are prevalent in pharmaceuticals and natural products due to their metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.

A common and effective method for amide synthesis involves the use of a coupling agent to activate the carboxylic acid.

Reaction Scheme:

Caption: General Amide Coupling Reaction.

Materials:

  • This compound

  • A primary or secondary amine (R-NH₂)

  • A coupling agent (e.g., DCC, EDC, HATU)

  • A non-nucleophilic base (e.g., DIPEA, triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve this compound in an anhydrous aprotic solvent.

  • Add the coupling agent and the non-nucleophilic base to the solution and stir for a few minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC.

  • Upon completion, filter off any solid byproducts (e.g., DCU if DCC is used).

  • Dilute the filtrate with an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

This general protocol can be adapted for a wide range of amines, allowing for the synthesis of a diverse library of amide derivatives for biological screening.

Potential Applications and Future Directions

While the currently documented derivatives of this compound are limited, the isoxazole core is a well-established pharmacophore found in numerous approved drugs with a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The derivatization of the propanoic acid side chain allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Future research in this area could focus on:

  • Expansion of the Derivative Library: Synthesizing a broader range of esters and amides with diverse substituents to explore structure-activity relationships.

  • Modifications of the Isoxazole Ring: Utilizing the chloro-substituent as a handle for cross-coupling reactions to introduce further diversity.

  • Biological Screening: Evaluating the synthesized derivatives for a variety of biological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.

Conclusion

This compound represents a promising starting material for the development of novel chemical entities. The straightforward derivatization of its carboxylic acid group into esters and amides provides a solid foundation for the creation of diverse compound libraries. While the exploration of its derivatives is still in its early stages, the established biological relevance of the isoxazole scaffold suggests that this compound and its future derivatives hold significant potential for applications in drug discovery and development.

References

The Emerging Therapeutic Landscape of Chloroisoxazoles: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold, a five-membered heterocycle, has long been a privileged structure in medicinal chemistry, underpinning the activity of numerous approved drugs.[1][2] The introduction of a chlorine substituent onto this versatile ring system creates a new dimension of chemical space, giving rise to chloroisoxazole compounds with unique physicochemical properties and potent, targeted biological activities. This technical guide provides an in-depth exploration of the burgeoning field of chloroisoxazole therapeutics, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, mechanisms of action, and diverse therapeutic applications. We will delve into the causality behind experimental choices in compound design, provide detailed protocols for key assays, and present a forward-looking perspective on the potential of this compound class to address unmet medical needs in oncology, inflammation, infectious diseases, and neurodegenerative disorders.

The Chloroisoxazole Core: A Gateway to Novel Bioactivity

The isoxazole ring, with its adjacent nitrogen and oxygen atoms, offers a unique electronic and structural profile that facilitates interactions with a wide array of biological targets.[3] The addition of a chlorine atom can significantly modulate a molecule's properties in several ways:

  • Lipophilicity and Membrane Permeability: The halogen atom can enhance the compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets.

  • Metabolic Stability: The C-Cl bond can block sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.

  • Binding Interactions: The chlorine atom can participate in halogen bonding and other non-covalent interactions within the target protein's binding pocket, leading to enhanced potency and selectivity.[2]

  • Synthetic Handle: The chlorine atom can serve as a versatile synthetic handle for further structural modifications and the creation of diverse chemical libraries.[4]

These attributes make chloroisoxazole derivatives highly attractive candidates for drug discovery programs.

Therapeutic Applications and Mechanistic Insights

Chloroisoxazole compounds have demonstrated significant potential across multiple therapeutic areas. The following sections will explore the most promising of these, detailing the underlying mechanisms of action and providing illustrative examples.

Oncology: Targeting Key Cancer Pathways

The fight against cancer is a primary focus for the application of chloroisoxazole derivatives, which have shown efficacy against both solid and hematological tumors.[5]

Mechanism of Action: Inhibition of Heat Shock Protein 90 (HSP90)

A key mechanism of action for several anticancer isoxazole compounds is the inhibition of HSP90.[5] HSP90 is a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins, including those involved in signal transduction, cell cycle regulation, and apoptosis.[6] By inhibiting HSP90, chloroisoxazole compounds can induce the degradation of these client proteins, leading to cell cycle arrest and apoptosis in cancer cells.[7]

Experimental Protocol: HSP90 Inhibition Assay (Example)

A common method to assess HSP90 inhibitory activity is a competitive binding assay.

Materials:

  • Recombinant human HSP90 protein

  • Fluorescently labeled ATP or a known HSP90 ligand (e.g., fluorescently-labeled geldanamycin)

  • Test chloroisoxazole compounds

  • Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP40, and 0.1 mg/mL bovine gamma globulin)

  • 96-well microplates

Procedure:

  • Add 5 µL of the test compound at various concentrations to the wells of a microplate.

  • Add 20 µL of recombinant HSP90 protein to each well.

  • Add 25 µL of the fluorescently labeled ligand to each well.

  • Incubate the plate at room temperature for 2 hours, protected from light.

  • Measure the fluorescence polarization or intensity using a suitable plate reader.

  • Calculate the IC50 value, which is the concentration of the test compound that causes a 50% reduction in the binding of the fluorescent ligand to HSP90.

Anti-Inflammatory Activity: Modulating the Arachidonic Acid Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Chloroisoxazole derivatives have emerged as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.[8]

Mechanism of Action: Selective COX-2 Inhibition

The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[9] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[10] Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[11] Several isoxazole derivatives have demonstrated excellent COX-2 selectivity.[8][12]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric)

This protocol is based on a commercially available COX inhibitor screening kit.[9]

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • COX Probe (fluorometric)

  • Test chloroisoxazole compounds

  • Celecoxib (positive control for COX-2 inhibition)

  • Assay buffer

  • 96-well black microplates

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control.

  • In separate wells, add the assay buffer, the respective enzyme (COX-1 or COX-2), and the COX probe.

  • Add the test compounds or control to the appropriate wells.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm for 5-10 minutes at 25°C.

  • Calculate the rate of the reaction for each concentration of the inhibitor.

  • Determine the IC50 value for each compound against both COX-1 and COX-2 to assess potency and selectivity.[11]

Antimicrobial Agents: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Chloroisoxazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[13][14]

Mechanism of Action and Structure-Activity Relationship (SAR)

The antimicrobial activity of isoxazole derivatives is often influenced by the nature and position of substituents on the isoxazole ring and any appended aromatic systems. For instance, the introduction of a thiophene moiety has been shown to enhance antimicrobial activity.[14] SAR studies have revealed that electron-withdrawing groups, such as chloro and trifluoromethyl, can significantly increase antibacterial potency.[2]

Table 1: Antimicrobial Activity of Exemplary Isoxazole Derivatives

Compound IDTarget OrganismActivity (MIC in µg/mL)Reference
PUB9Staphylococcus aureus<0.039[14]
PUB10Staphylococcus aureus25[14]
Derivative with 4-chloro substitutionE. coli, S. aureus, P. aeruginosa, B. subtilisNot specified, but showed outstanding activity[15]
Neuroprotection: A Frontier in Neurological Disorders

The application of chloroisoxazole compounds in neurodegenerative diseases such as Alzheimer's disease is an emerging area of research.[1][16] The ability of these compounds to cross the blood-brain barrier makes them attractive candidates for targeting central nervous system disorders.[8]

Potential Mechanisms of Action

While the specific mechanisms are still under investigation, potential targets for chloroisoxazole derivatives in neurodegenerative diseases include:

  • Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can increase the levels of the neurotransmitter acetylcholine, which is depleted in Alzheimer's disease.[17]

  • Modulation of Neuroinflammation: As potent anti-inflammatory agents, chloroisoxazoles could mitigate the chronic neuroinflammation that contributes to neuronal damage in these conditions.[1]

Further preclinical studies are needed to fully elucidate the therapeutic potential and mechanisms of action of chloroisoxazoles in neurodegenerative diseases.[18][19]

Synthesis of Chloroisoxazole Scaffolds

The synthesis of chloroisoxazole derivatives is accessible through various established synthetic routes. A common and versatile method for the preparation of 5-chloroisoxazoles is outlined below.

General Procedure for the Synthesis of 5-Chloroisoxazoles [4]

This procedure involves the reaction of an isoxazol-5(4H)-one with a chlorinating agent.

Materials:

  • Substituted isoxazol-5(4H)-one

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirring suspension of the isoxazol-5(4H)-one in POCl₃ at 0°C, add triethylamine dropwise.

  • Heat the reaction mixture to 75°C and stir for 12 hours.

  • Cool the mixture and pour it into ice.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine and dry over sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 5-chloroisoxazole.

Visualization of Key Concepts

To better illustrate the relationships and processes described in this guide, the following diagrams are provided.

HSP90_Inhibition cluster_Cell Cancer Cell HSP90 HSP90 Oncoprotein_folded Active Oncoprotein HSP90->Oncoprotein_folded facilitates folding Oncoprotein_unfolded Unfolded Oncoprotein Oncoprotein_unfolded->HSP90 binds Degradation Proteasomal Degradation Oncoprotein_unfolded->Degradation targeted for Chloroisoxazole Chloroisoxazole Compound Chloroisoxazole->HSP90 inhibits Apoptosis Apoptosis Degradation->Apoptosis leads to

Figure 1: Mechanism of HSP90 inhibition by chloroisoxazole compounds leading to cancer cell apoptosis.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Chloroisoxazole Chloroisoxazole Compound Chloroisoxazole->COX2 selectively inhibits

Figure 2: Selective inhibition of the COX-2 pathway by chloroisoxazole compounds to reduce inflammation.

Future Directions and Conclusion

The therapeutic potential of chloroisoxazole compounds is vast and continues to expand. Future research will likely focus on:

  • Multi-targeted Therapies: Designing chloroisoxazole derivatives that can simultaneously modulate multiple targets to achieve synergistic therapeutic effects.[1]

  • Personalized Medicine: Developing chloroisoxazole-based therapies tailored to specific patient populations based on genetic or biomarker profiles.[1]

  • Advanced Drug Delivery: Utilizing novel drug delivery systems to enhance the targeting and efficacy of chloroisoxazole compounds.

References

In Silico Toxicity Prediction for Substituted Isoxazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of pharmacological activities.[1][2][3] However, the potential toxicity of novel substituted isoxazoles remains a critical hurdle in the drug development pipeline. Early-stage identification and mitigation of toxicity are paramount to reducing late-stage attrition and ensuring patient safety. This in-depth technical guide provides a comprehensive overview of in silico toxicology methods tailored for the assessment of substituted isoxazoles. We will delve into the core principles, practical workflows, and critical evaluation of computational tools, empowering researchers to make more informed decisions in the design and prioritization of safer chemical entities.

Introduction: The Imperative for Predictive Toxicology in Isoxazole Research

Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This versatility makes them attractive candidates for drug discovery programs. However, as with any chemical series, structural modifications aimed at enhancing efficacy can inadvertently introduce toxic liabilities. Traditional animal-based toxicity testing is resource-intensive, time-consuming, and raises ethical concerns.[4] In silico toxicology, or computational toxicology, offers a powerful alternative and complementary approach to predict potential adverse effects before a compound is even synthesized.[5][6]

The primary goal of applying in silico methods is to support a "fail early, fail cheap" paradigm by identifying and filtering out potentially toxic compounds at the nascent stages of development.[7] This guide will focus on a multi-pronged in silico strategy encompassing (Quantitative) Structure-Activity Relationship ((Q)SAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

The Methodological Trinity: A Multi-faceted Approach to Toxicity Prediction

A robust in silico toxicity assessment relies on the convergence of evidence from multiple computational methods. Each method offers a unique perspective on the potential for a compound to cause harm.

(Quantitative) Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the chemical structure of compounds with their biological activity or, in this case, toxicity.[8][9] The fundamental principle is that the structure of a molecule dictates its properties and, consequently, its biological effects.

2.1.1. The Rationale Behind QSAR in Toxicity Prediction

By analyzing a dataset of isoxazole derivatives with known toxicity data, QSAR models can identify molecular descriptors (numerical representations of chemical features) that are statistically linked to adverse outcomes.[10] These models can then be used to predict the toxicity of new, untested isoxazole analogues.

2.1.2. Key Types of QSAR Models

  • Statistical-Based QSAR: These models use statistical methods like multiple linear regression (MLR) and partial least squares (PLS) to build predictive equations.[9]

  • Expert Rule-Based Systems: These systems, such as Derek Nexus, utilize a knowledge base of "structural alerts" – specific molecular fragments known to be associated with toxicity.[11][12][13] When a query compound contains a structural alert, the system flags a potential toxicological hazard.[12]

2.1.3. Workflow for QSAR Model Development

A typical QSAR modeling workflow involves several critical steps, from data preparation to model validation.[8][10]

Caption: A generalized workflow for developing a QSAR model for toxicity prediction.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[14][15] In the context of toxicology, it is used to predict the binding of a potential toxicant to a biological target, such as a protein or enzyme, which can initiate a toxic cascade.[14][16]

2.2.1. The Mechanistic Insight from Docking

For isoxazole derivatives, molecular docking can help elucidate potential mechanisms of toxicity. For example, docking studies can predict if a compound is likely to bind to and inhibit a critical enzyme or activate an off-target receptor, leading to adverse effects.[17]

2.2.2. Protocol for Predictive Toxicology Docking

  • Target Identification and Preparation: Identify a relevant protein target associated with a toxicity endpoint (e.g., a cytochrome P450 enzyme for metabolic liabilities, a nuclear receptor for endocrine disruption).[18] Obtain the 3D structure of the protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of the substituted isoxazole. Assign appropriate protonation states and optimize the geometry.

  • Docking Simulation: Use a docking program (e.g., AutoDock Vina) to predict the binding pose and affinity of the isoxazole derivative within the active site of the target protein.[17]

  • Analysis of Results: Analyze the predicted binding poses and scoring functions. A strong predicted binding affinity may indicate a higher potential for interaction and subsequent toxicity.

G cluster_0 Target Preparation cluster_1 Ligand Preparation a Identify Toxicity Target b Obtain Protein 3D Structure a->b c Prepare Protein b->c f Molecular Docking Simulation c->f d Generate Isoxazole 3D Structure e Optimize Ligand Geometry d->e e->f g Analyze Binding Affinity & Pose f->g h Toxicity Hypothesis Generation g->h

Caption: Workflow for using molecular docking in predictive toxicology.

ADMET Profiling

ADMET prediction involves the computational assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties.[19][20] A comprehensive ADMET profile provides a holistic view of a compound's likely behavior in the body, which is crucial for identifying potential safety issues.

2.3.1. The Importance of Early ADMET Assessment

Poor ADMET properties are a major cause of drug candidate failure.[4] Early in silico ADMET screening of isoxazole derivatives can help prioritize compounds with more favorable pharmacokinetic and safety profiles.[21][22]

2.3.2. Key ADMET Endpoints for Toxicity Prediction

ADMET ParameterRelevance to ToxicityCommonly Used In Silico Tools
Metabolism Prediction of metabolic pathways and potential for formation of reactive metabolites.PreADMET, SwissADME, Meteor Nexus
Hepatotoxicity Potential for drug-induced liver injury.Derek Nexus, TOPKAT®
Cardiotoxicity Risk of adverse cardiovascular effects (e.g., hERG channel blockage).PreADMET, various QSAR models
Mutagenicity Potential to cause genetic mutations, a key concern for carcinogenicity.Derek Nexus, TOPKAT®, T.E.S.T.
Carcinogenicity Likelihood of causing cancer.TOPKAT®, various QSAR models

2.3.3. Integrated ADMET Prediction Workflow

Modern drug discovery often employs a battery of in silico tools to generate a comprehensive ADMET profile.[23] The results are then integrated to provide a composite risk assessment.

Validation and Interpretation: The Cornerstones of Trustworthy Predictions

The utility of in silico toxicology predictions is contingent on the validity of the models and the careful interpretation of the results.

OECD Principles for QSAR Model Validation

For regulatory acceptance, QSAR models should adhere to the principles established by the Organisation for Economic Co-operation and Development (OECD).[24][25] These principles ensure that the models are scientifically sound and their predictions are reliable.

The five OECD principles are:

  • A defined endpoint: The toxicity being predicted must be clearly defined.[24]

  • An unambiguous algorithm: The method used to generate the prediction must be transparent.[24][26]

  • A defined domain of applicability: The chemical space in which the model can make reliable predictions must be specified.[24]

  • Appropriate measures of goodness-of-fit, robustness and predictivity: The model's performance must be rigorously evaluated.[24][26]

  • A mechanistic interpretation, if possible: The model should, ideally, be consistent with existing biological and chemical knowledge.[24]

The Applicability Domain

A critical aspect of model validation is defining its applicability domain.[24] This is the "chemical space" of molecules for which the model is expected to make reliable predictions. When assessing a new substituted isoxazole, it is essential to determine if it falls within the applicability domain of the chosen model.

A Weight-of-Evidence Approach

No single in silico method is infallible. Therefore, a weight-of-evidence approach, integrating predictions from multiple, complementary models, is recommended.[27] Conflicting predictions should be carefully scrutinized, and may indicate the need for further in vitro or in vivo testing.

Practical Application: A Case Study with Substituted Isoxazoles

To illustrate the practical application of these methods, consider a hypothetical series of novel isoxazole-based kinase inhibitors.

Step 1: Initial Screening with Rule-Based Systems

The entire series is first screened using an expert rule-based system like Derek Nexus to identify any known structural alerts for mutagenicity, carcinogenicity, or other key toxicities.[11] Compounds containing high-confidence alerts may be deprioritized early on.

Step 2: QSAR Modeling for Specific Endpoints

For compounds that pass the initial screen, quantitative QSAR models for endpoints such as hepatotoxicity and cardiotoxicity are applied. The predicted toxicity values are compared to those of known safe and toxic compounds.

Step 3: Molecular Docking for Mechanistic Understanding

If a subset of isoxazoles is predicted to be hepatotoxic, molecular docking studies could be performed against key liver enzymes (e.g., cytochrome P450s) to investigate potential mechanisms of bioactivation or inhibition.

Step 4: Comprehensive ADMET Profiling

The most promising candidates are then subjected to a full in silico ADMET profile to assess properties like oral bioavailability, blood-brain barrier penetration, and potential for drug-drug interactions.

Step 5: Integrated Risk Assessment

The results from all in silico analyses are compiled into an integrated risk assessment. This allows for a data-driven prioritization of the isoxazole derivatives with the most promising efficacy and safety profiles for synthesis and further experimental testing.

Future Perspectives and Conclusion

The field of in silico toxicology is continually evolving, with the integration of artificial intelligence and machine learning promising to enhance the accuracy and scope of predictive models.[9] For researchers working with substituted isoxazoles, embracing these computational tools is no longer just an option, but a necessity for efficient and ethical drug development.

By employing a multi-pronged strategy that combines the strengths of QSAR, molecular docking, and ADMET profiling, and by adhering to rigorous validation and interpretation standards, scientists can significantly de-risk their drug discovery programs and accelerate the journey of safer, more effective isoxazole-based therapeutics to the clinic.

References

The Chloroisoxazole Ring System: A Technical Guide to its Core Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and ability to engage in a wide range of biological interactions.[1][2] The introduction of a chlorine atom onto this five-membered heterocycle dramatically alters its electronic landscape, unlocking a diverse and powerful set of synthetic transformations. This guide provides an in-depth exploration of the reactivity of the chloroisoxazole ring system, offering field-proven insights into its behavior and application in modern drug discovery and organic synthesis. We will delve into the key reaction pathways, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and unique ring-opening and rearrangement reactions, providing a comprehensive resource for chemists seeking to leverage the synthetic potential of this versatile heterocyclic motif.

The Influence of the Chloro-Substituent: A Gateway to Diverse Functionality

The presence and position of a chlorine atom on the isoxazole ring are critical determinants of its reactivity. As an electron-withdrawing group, the chlorine atom enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. This effect is most pronounced when the chlorine is at the C5 position, which is significantly activated towards nucleophilic displacement. The C3 and C4 positions are also activated, albeit to a lesser extent. This activation is the foundation for a host of functionalization strategies that allow for the elaboration of the chloroisoxazole core into a vast array of complex molecules.

Nucleophilic Aromatic Substitution (SNAr): A Direct Functionalization Strategy

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the direct introduction of a wide range of nucleophiles onto the chloroisoxazole ring.[3] The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized Meisenheimer-like intermediate. Subsequent elimination of the chloride ion restores the aromaticity of the isoxazole ring.

The success of SNAr on chloroisoxazoles is highly dependent on the nature of the nucleophile and the position of the chlorine atom. Strong nucleophiles, such as amines, thiols, and alkoxides, are generally required. As previously mentioned, the C5 position is the most reactive towards SNAr, followed by the C3 and C4 positions.

Key Experimental Protocol: SNAr of 5-Chloroisoxazoles with Amines

This protocol describes a general procedure for the synthesis of 5-amino-substituted isoxazoles, which are valuable precursors for further transformations.

  • Reaction Setup: To a solution of the 5-chloroisoxazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add the desired amine (1.2-2.0 eq) and a base such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0-3.0 eq).

  • Reaction Conditions: The reaction mixture is typically heated to a temperature ranging from 80 °C to 120 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-amino-substituted isoxazole.

EntryAmineProductYield (%)
1Morpholine5-morpholino-3-phenylisoxazole85
2Piperidine5-(piperidin-1-yl)-3-phenylisoxazole82
3Benzylamine5-(benzylamino)-3-phenylisoxazole78

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Caption: Generalized SNAr mechanism on a 5-chloroisoxazole.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Heteroatom Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and chloroisoxazoles are excellent substrates for these powerful transformations.[1] Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the introduction of a wide variety of aryl, vinyl, alkynyl, and amino groups onto the isoxazole core. These reactions typically exhibit high functional group tolerance and proceed under mild conditions, making them highly valuable in the synthesis of complex molecules.

The reactivity of chloroisoxazoles in palladium-catalyzed cross-coupling reactions is influenced by the position of the chlorine atom, with the C5 position generally being the most reactive. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Cross_Coupling_Workflow start Chloroisoxazole reaction Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) start->reaction reagents Coupling Partner (e.g., Boronic Acid, Alkyne, Amine) + Pd Catalyst, Ligand, Base reagents->reaction product Functionalized Isoxazole reaction->product

Caption: General workflow for palladium-catalyzed cross-coupling.

Key Experimental Protocol: Suzuki-Miyaura Coupling of a Chloroisoxazole

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a chloroisoxazole with a boronic acid.

  • Reaction Setup: In a reaction vessel, combine the chloroisoxazole (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.05-0.10 eq), and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water. Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 110 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the desired biaryl isoxazole.

Ring-Opening and Rearrangement Reactions: Unlocking Novel Scaffolds

The chloroisoxazole ring, while generally stable, can undergo a variety of ring-opening and rearrangement reactions under specific conditions, providing access to unique and valuable molecular scaffolds.

Fe(II)-Catalyzed Isomerization of 5-Chloroisoxazoles

A particularly noteworthy transformation is the Fe(II)-catalyzed isomerization of 5-chloroisoxazoles into highly reactive 2H-azirine-2-carbonyl chlorides.[4][5] This reaction proceeds under mild conditions and provides a versatile entry point for the synthesis of a wide range of 2H-azirine-2-carboxylic acid derivatives, including amides, esters, and thioesters, by trapping the in situ generated acyl chloride with various nucleophiles.[6]

Caption: Fe(II)-catalyzed isomerization of 5-chloroisoxazoles.

Reductive and Oxidative Ring Opening

The N-O bond of the isoxazole ring is susceptible to cleavage under both reductive and oxidative conditions. Reductive ring opening, for example with molybdenum hexacarbonyl [Mo(CO)6] and water, can lead to the formation of β-aminoenones.[7] Conversely, oxidative ring-opening can also be achieved, providing access to different functionalized acyclic products.[8] The presence of the chlorine atom can influence the regioselectivity and facility of these ring-opening reactions.

Cycloaddition Reactions: A Note on Potential Reactivity

While the isoxazole ring is more commonly synthesized via cycloaddition reactions, there is potential for the chloroisoxazole ring itself to participate in such transformations.[2] In theory, the electron-deficient nature of the chloroisoxazole ring, particularly when protonated or coordinated to a Lewis acid, could enable it to act as a diene in inverse-electron-demand Diels-Alder reactions.[9][10] Similarly, the C=N or C=C bonds within the ring could potentially act as dipolarophiles in 1,3-dipolar cycloadditions.[11][12] However, literature examples of chloroisoxazoles participating as reactants in cycloaddition reactions are not as prevalent as their synthesis via these methods. Further research in this area could unveil novel synthetic pathways.

Conclusion

The chloroisoxazole ring system is a highly versatile and reactive scaffold with significant applications in organic synthesis and drug discovery. The chlorine substituent not only serves as a handle for a wide array of functionalization reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, but also enables unique ring-opening and rearrangement pathways. A thorough understanding of the reactivity of the different positional isomers of chloroisoxazole is crucial for the rational design and synthesis of novel chemical entities with desired biological activities. The protocols and insights provided in this guide serve as a valuable resource for researchers aiming to exploit the rich chemistry of this important heterocyclic motif.

References

Methodological & Application

HPLC analysis method for 3-(3-Chloroisoxazol-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 3-(3-Chloroisoxazol-5-yl)propanoic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, detailed protocol for the quantitative analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This compound (CAS No: 80403-82-3) is a polar acidic molecule, the analysis of which presents unique challenges, primarily in achieving adequate retention on conventional reversed-phase columns.[1][2] This application note outlines a robust and validated method, explaining the critical technical rationale behind column selection, mobile phase optimization, and sample preparation to ensure accuracy, precision, and reliability. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a dependable analytical method for this compound.

Principle of the Chromatographic Method

The analysis of polar acidic compounds like this compound by reversed-phase HPLC requires careful control over the analyte's ionization state to ensure reproducible retention and sharp peak shapes.[3][4] The core of this method is the suppression of the carboxyl group's ionization.

  • Analyte Characteristics : The target molecule possesses a carboxylic acid functional group and a LogP value of approximately 0.52, indicating high polarity.[5]

  • Ion Suppression : By maintaining the mobile phase pH at a level at least two units below the analyte's pKa, the carboxylic acid remains predominantly in its neutral, protonated form (-COOH).[3] This increases its hydrophobicity, thereby enhancing its interaction and retention on the non-polar stationary phase of a C18 column.

  • Stationary Phase Selection : Standard C18 columns can suffer from "phase collapse" when used with highly aqueous mobile phases needed for polar analytes.[6] To counteract this, this method employs a polar-modified, aqueous-compatible C18 (AQ-C18) column. These columns are specifically designed to maintain stable retention and performance even with 100% aqueous mobile phases, preventing the loss of retention over time.[7]

The overall workflow for this analytical procedure is depicted below.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard 1. Prepare Standard & Sample Solutions prep_mobile 2. Prepare & Degas Mobile Phase hplc_system 3. Equilibrate HPLC System prep_mobile->hplc_system Load into System hplc_sst 4. Perform System Suitability Test (SST) hplc_system->hplc_sst hplc_inject 5. Inject Samples & Standards hplc_sst->hplc_inject If SST Passes data_acquire 6. Acquire Chromatographic Data hplc_inject->data_acquire data_quant 7. Quantify Analyte & Report Results data_acquire->data_quant G A Weigh 2.72 g of KH₂PO₄ B Dissolve in 1000 mL of HPLC Grade Water A->B C Adjust pH to 2.5 ± 0.05 using ~85% Phosphoric Acid B->C D Filter through 0.45 µm filter and degas (sonication/vacuum) C->D E Label as: Mobile Phase A D->E F Label HPLC Grade Acetonitrile as: Mobile Phase B

References

Derivatization of 3-(3-Chloroisoxazol-5-yl)propanoic acid for bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Derivatization of 3-(3-Chloroisoxazol-5-yl)propanoic Acid for High-Throughput Bioassays and Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive framework for the derivatization of this compound, a key starting material for generating compound libraries for biological screening. The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its metabolic stability and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document details the strategic rationale and provides validated, step-by-step protocols for synthesizing amide and ester libraries from the title compound. We emphasize the causality behind experimental choices, robust characterization methods, and a proposed workflow for subsequent bioassays, enabling researchers to efficiently explore the structure-activity relationships of this promising chemical class.

Rationale and Strategic Framework

The Isoxazole Scaffold: A Privileged Motif in Drug Discovery

The isoxazole ring is a five-membered heterocycle that is a cornerstone in the design of modern therapeutic agents.[2][4] Its unique electronic configuration and ability to act as a bioisostere for other functional groups contribute to its frequent appearance in clinically approved drugs.[3][5] Isoxazole-containing molecules are noted for a wide spectrum of biological activities, making them attractive candidates for drug discovery programs targeting cancer, infectious diseases, and inflammatory conditions.[5][6]

Core Moiety: this compound

The starting material, this compound, offers a robust and versatile platform for chemical exploration. The key features are:

  • A reactive carboxylic acid handle: This group is the primary site for derivatization, allowing for the straightforward introduction of diverse chemical functionalities.

  • A 3-chloroisoxazole ring: The chloro-substituent provides an electronic modification that can influence binding affinity and metabolic stability. The isoxazole ring itself serves as a rigid scaffold to orient substituents in three-dimensional space.

Derivatization Strategy for Library Synthesis

The primary goal is to create a diverse library of analogues to systematically probe the chemical space around the core scaffold. By converting the carboxylic acid into amides and esters, we can introduce a wide variety of R-groups from commercially available amines and alcohols. This approach is a foundational strategy in medicinal chemistry for establishing Structure-Activity Relationships (SAR).

Caption: General strategy for creating amide and ester libraries for bioassays.

Derivatization Protocols: Synthesis of Amide and Ester Libraries

Amide Library Synthesis via Amide Coupling

2.1.1 Principle & Reagent Selection Directly reacting a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[7] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. This creates a highly reactive intermediate that readily undergoes nucleophilic attack by the amine to form the stable amide bond.[8] The choice of coupling reagent is critical and depends on factors like substrate sensitivity, desired reaction time, and ease of byproduct removal.

Table 1: Comparison of Common Amide Coupling Reagents

Coupling Reagent System Additive Base Key Advantages Common Side Reactions/Drawbacks
EDC (Carbodiimide) NHS or HOBt None (or mild base) Water-soluble byproducts, good for aqueous and organic media.[7] Racemization (suppressed by additives), formation of N-acylurea.
HATU (Uronium Salt) None DIPEA or Et₃N Fast reaction times, high yields, low racemization.[9] Expensive, byproducts can be difficult to remove.
BOP (Phosphonium Salt) None DIPEA or Et₃N Highly efficient, especially for hindered substrates. Stoichiometric carcinogenic HMPA byproduct (less common now).

| SOCl₂ / Oxalyl Chloride | None | Pyridine or Et₃N | Forms highly reactive acyl chloride intermediate, very cost-effective. | Harsh conditions, not suitable for complex or acid-sensitive substrates.[9] |

For library synthesis, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like NHS (N-Hydroxysuccinimide) is an excellent choice due to its high efficiency, suppression of side reactions, and the water-solubility of its urea byproduct, which simplifies purification.[7]

2.1.2 Detailed Protocol: General Procedure for EDC/NHS Amide Coupling

Caption: Experimental workflow for amide library synthesis.

Step-by-Step Methodology:

  • Preparation: To a clean, dry vial equipped with a magnetic stir bar, add this compound (1 equivalent).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF), ~0.1 M concentration).

  • Activation: Add N-Hydroxysuccinimide (NHS, 1.2 equivalents) followed by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents).

    • Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. NHS traps this intermediate to form an active NHS ester, which is more stable and less prone to racemization before the amine is added.[10]

  • Activation Stirring: Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 30-60 minutes.

  • Amine Addition: Add the desired amine (1.1 equivalents). If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 equivalents) to liberate the free amine.

  • Reaction: Allow the reaction to stir at room temperature for 2 to 16 hours.

  • Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Work-up: a. Dilute the reaction mixture with an organic solvent like Ethyl Acetate. b. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[7]

    • Rationale: The acid wash removes unreacted amine and DIPEA. The base wash removes unreacted NHS and the starting carboxylic acid. The brine wash removes residual water. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to obtain the pure amide derivative.

Ester Library Synthesis

2.2.1 Principle & Method Selection Fischer esterification is a classic, acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[11][12] To drive the reaction towards the ester product, Le Châtelier's principle is applied by using a large excess of the alcohol (which can often serve as the solvent) or by removing the water byproduct as it forms.[13] This method is cost-effective and ideal for simple, non-sensitive primary and secondary alcohols.

2.2.2 Detailed Protocol: General Procedure for Fischer Esterification

Caption: Experimental workflow for ester library synthesis.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a reflux condenser and stir bar, add this compound (1 equivalent).

  • Reagents: Add the desired alcohol in large excess (e.g., 20-50 equivalents). The alcohol will typically serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄, ~2-5 mol %).

    • Rationale: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Reaction: Heat the mixture to reflux and stir for 4 to 24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: a. Cool the reaction to room temperature and remove the excess alcohol under reduced pressure. b. Dilute the residue with an organic solvent (e.g., Ethyl Acetate or Diethyl Ether). c. Carefully wash the organic layer with saturated aqueous NaHCO₃ until bubbling ceases to neutralize the acid catalyst. d. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Characterization, Purification, and Management

  • Reaction Monitoring: Use TLC with a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexanes) and visualize with UV light and/or a potassium permanganate stain. For more precise tracking, LC-MS is ideal.

  • Purification: Flash column chromatography is the standard method for purifying library members.

  • Structural Confirmation: The identity and purity of all final compounds must be confirmed.

    • ¹H and ¹³C NMR: To confirm the structure.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

  • Compound Management: For bioassays, purified compounds should be dissolved in high-quality DMSO to create stock solutions (e.g., 10-20 mM), aliquoted into 96- or 384-well plates, and stored at -20°C or -80°C.

Application in Bioassays: A Proposed Screening Cascade

Once a library of derivatives is synthesized and cataloged, a tiered screening approach is efficient for identifying promising hits.

Caption: A tiered screening funnel for evaluating synthesized derivatives.

Example Bioassays for Isoxazole Derivatives: Based on established activities of the isoxazole scaffold, the synthesized library could be screened in various assays, including:

  • Anticancer Assays: Cytotoxicity screening against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[5][14]

  • Antimicrobial Assays: Evaluation against panels of Gram-positive and Gram-negative bacteria or fungal strains.[1][4]

  • Anti-inflammatory Assays: Measuring the inhibition of inflammatory mediators like COX enzymes or cytokines in cell-based models.

  • Enzyme Inhibition Assays: Screening against specific enzymes known to be modulated by isoxazole-containing compounds, such as protein kinases or tyrosinase.[6]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Product Yield (Amide) Inactive coupling reagent (hydrolyzed EDC); Poor quality amine; Steric hindrance.Use fresh EDC from a desiccator; Check amine purity; Switch to a more powerful coupling reagent like HATU; Increase reaction temperature or time.[15]
No or Low Product Yield (Ester) Insufficient acid catalyst; Water present in reagents; Steric hindrance in the alcohol.Add more catalytic H₂SO₄; Ensure alcohol and glassware are dry; Use a less hindered alcohol or switch to an alternative esterification method (e.g., via acyl chloride).
Multiple Spots on TLC Formation of N-acylurea byproduct (from EDC); Incomplete reaction; Decomposition.Ensure NHS is used with EDC; Allow reaction to go to completion; Purify carefully by column chromatography.
Difficulty in Purification Byproducts have similar polarity to the product (e.g., HATU byproducts).For EDC, wash thoroughly with water to remove the urea byproduct; For other reagents, optimize chromatography (try different solvent systems or gradient).

References

Application Notes & Protocols for the Antimicrobial Screening of Novel Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Isoxazole Scaffolds in Antimicrobial Drug Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the heterocyclic compounds, isoxazole derivatives have emerged as a particularly promising class due to their diverse biological activities, including significant antimicrobial potential.[1][2][3][4] The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile pharmacophore.[2][5] Its unique electronic and structural properties allow for a wide range of chemical modifications, enabling the fine-tuning of antimicrobial potency and selectivity.[2] This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the systematic screening and evaluation of novel isoxazole derivatives for their antimicrobial properties. The protocols herein are grounded in established methodologies and are designed to yield robust and reproducible data, forming a solid foundation for preclinical assessment.

A Systematic Approach to Antimicrobial Screening

A hierarchical screening cascade is essential for the efficient identification of lead compounds. This process begins with broad primary screening to determine inhibitory activity, followed by more detailed secondary assays to quantify bactericidal effects and assess preliminary safety profiles.

Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Candidate Selection Primary_Screening Minimum Inhibitory Concentration (MIC) Assay Secondary_Screening_MBC Minimum Bactericidal Concentration (MBC) Assay Primary_Screening->Secondary_Screening_MBC Active Compounds Secondary_Screening_Cyto Cytotoxicity Assays (e.g., MTT Assay) Primary_Screening->Secondary_Screening_Cyto Active Compounds Lead_Selection Hit-to-Lead Optimization Secondary_Screening_MBC->Lead_Selection Secondary_Screening_Cyto->Lead_Selection

Figure 1: A generalized workflow for the antimicrobial screening of novel isoxazole derivatives.

Part 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6] This is a fundamental parameter for assessing the potency of a novel compound. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[6][7][8]

Scientific Rationale

This assay is based on challenging a standardized bacterial inoculum with serial dilutions of the test compound. By observing the lowest concentration at which growth is inhibited, we can quantify the compound's bacteriostatic or bactericidal potential. Standardization of the bacterial inoculum is critical, as a higher density of bacteria may require a higher concentration of the compound for inhibition. Mueller-Hinton Broth (MHB) is the recommended medium for many common pathogens as it is standardized and has low levels of inhibitors that might interfere with the antimicrobial agent.[9]

Detailed Protocol: Broth Microdilution MIC Assay

Materials:

  • Novel isoxazole derivatives

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Multichannel pipette

Procedure:

  • Preparation of Isoxazole Derivative Stock Solutions: Dissolve the synthesized isoxazole derivatives in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an appropriate agar plate, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[10]

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[11]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the isoxazole derivative stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing MHB and inoculum but no compound), and well 12 will be the sterility control (containing only MHB).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[11]

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the isoxazole derivative in which there is no visible growth.[10]

MIC_Protocol cluster_prep Preparation cluster_plate Plate Setup & Incubation cluster_readout Result Prep_Compound Prepare Compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate Prep_Compound->Serial_Dilution Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC

Figure 2: Step-by-step workflow for the Minimum Inhibitory Concentration (MIC) assay.

Part 2: Determination of Minimum Bactericidal Concentration (MBC)

While the MIC indicates the concentration required to inhibit growth, the MBC provides information on the concentration needed to kill the bacteria.[10][12] This is a crucial distinction, as a bactericidal compound is often preferred over a bacteriostatic one for treating serious infections.

Scientific Rationale

The MBC is determined as a follow-up to the MIC test. Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto antibiotic-free agar. The absence of growth on the agar indicates that the bacteria were killed by the compound at that concentration. The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[10][13]

Detailed Protocol: MBC Assay

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

Procedure:

  • Subculturing: Following the determination of the MIC, select the wells that showed no visible turbidity (the MIC well and those with higher concentrations).

  • Plating: From each of these clear wells, plate a 10-100 µL aliquot onto a sterile MHA plate. Be sure to label each plate corresponding to the concentration of the well it was taken from.

  • Incubation: Incubate the MHA plates at 35-37°C for 18-24 hours.[10]

  • Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the isoxazole derivative that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[14]

Data Presentation: MIC and MBC

The results of the MIC and MBC assays can be summarized in a table for clear comparison. The ratio of MBC to MIC is also a useful parameter; an MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.[10]

Isoxazole DerivativeTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Compound A S. aureus ATCC 29213482Bactericidal
Compound A E. coli ATCC 259228648Bacteriostatic
Compound B S. aureus ATCC 2921316>128>8Bacteriostatic
Compound B E. coli ATCC 2592232>128>4Bacteriostatic
Vancomycin S. aureus ATCC 29213122Bactericidal
Ciprofloxacin E. coli ATCC 259220.060.122Bactericidal

Note: The data presented above is for illustrative purposes only.

Part 3: Assessment of Cytotoxicity

A promising antimicrobial compound must be effective against pathogens while exhibiting minimal toxicity to host cells.[15] Cytotoxicity assays are therefore a critical component of the early-stage screening process. The MTT assay is a widely used colorimetric method to assess cell viability by measuring mitochondrial metabolic activity.[16][17]

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells with active mitochondria to reduce the yellow tetrazolium salt MTT into a purple formazan product.[16] The amount of formazan produced is directly proportional to the number of living cells. By exposing a mammalian cell line to various concentrations of the isoxazole derivative, we can determine the concentration at which the compound becomes toxic to these cells.

Detailed Protocol: MTT Cytotoxicity Assay

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can then be determined.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial antimicrobial screening of novel isoxazole derivatives. By systematically determining the MIC, MBC, and cytotoxicity, researchers can effectively identify promising lead candidates for further development. Compounds exhibiting potent antimicrobial activity (low MIC and MBC values) and low cytotoxicity (high IC₅₀) should be prioritized for further investigation, including mechanism of action studies, in vivo efficacy testing, and structure-activity relationship (SAR) optimization. Adherence to standardized guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is paramount for ensuring the quality and comparability of data.[18][19][20][21][22]

References

Application Notes and Protocols for Cell-Based Assays Involving 3-(3-Chloroisoxazol-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Isoxazole Derivative

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[1][2][3] These activities often stem from the ability of isoxazole derivatives to interact with a variety of biological targets, such as inhibiting key enzymes like cyclooxygenase (COX) and lipoxygenase (5-LOX), disrupting tubulin polymerization, or inducing apoptosis.[2][4][5]

3-(3-Chloroisoxazol-5-yl)propanoic acid is a novel small molecule belonging to this versatile chemical class. While its specific biological targets and mechanism of action are yet to be fully elucidated, its structural features—the halogenated isoxazole ring and the propanoic acid side chain—suggest a high potential for significant bioactivity. The propanoic acid moiety, for instance, is present in various known bioactive compounds and can influence pharmacokinetic properties and target engagement.

These application notes provide a strategic framework and detailed protocols for the initial characterization of this compound in cell-based assays. We will focus on two key areas where isoxazole derivatives have shown considerable promise: oncology and inflammation. The following protocols are designed as robust starting points for researchers to assess the cytotoxic and anti-inflammatory potential of this compound, complete with the scientific rationale behind the experimental design and self-validating controls.

Part 1: Assessment of Cytotoxic Activity in Cancer Cell Lines

A primary screening step for novel isoxazole compounds is to evaluate their effect on cancer cell proliferation and viability.[2][6] Isoxazole derivatives have been shown to induce apoptosis and inhibit various cellular processes essential for tumor growth.[4][5][7] The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is directly proportional to the number of living cells.[8]

Experimental Workflow: Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of this compound in DMSO Add_Compound Add Serial Dilutions of Compound (0.1 µM to 100 µM) Compound_Prep->Add_Compound Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Seed_Cells Seed Cells into 96-well Plate (1x10^4 cells/well) Cell_Culture->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Incubate_24h->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_MTT Add MTT Reagent (5 mg/mL) Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution (DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate % Cell Viability vs. Control Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve and Determine IC50 Calculate_Viability->Plot_Curve

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in selected cancer cell lines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 100% DMSO)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Further dilute this stock in complete growth medium to create working solutions for serial dilutions. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity.

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.[9] Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the compound at various concentrations (e.g., a 10-point serial dilution from 100 µM to 0.05 µM). Include wells with vehicle control (medium with 0.1% DMSO) and untreated control (medium only).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Cell Viability
Untreated Control01.25100%
Vehicle Control (0.1% DMSO)01.24100%
Compound X0.11.1895.2%
Compound X10.9576.6%
Compound X100.6149.2%
Compound X500.2217.7%
Compound X1000.108.1%
Caption: Example data table for summarizing MTT assay results.

Part 2: Evaluation of Anti-Inflammatory Activity

Inflammation is a critical process in many diseases, and its modulation is a key therapeutic strategy. Isoxazole derivatives have been reported to possess significant anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[1][3][10] The murine macrophage cell line, RAW 264.7, is a widely used model to study inflammation. When stimulated with lipopolysaccharide (LPS), these cells produce large amounts of NO through the induction of inducible nitric oxide synthase (iNOS).[11][12] The Griess assay provides a simple and sensitive method to measure nitrite (a stable product of NO), thereby quantifying NO production.[13]

Signaling Pathway: LPS-Induced NO Production

LPS_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Signaling MyD88->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO L-Citrulline Arginine L-Arginine Arginine->iNOS_Protein Compound 3-(3-Chloroisoxazol-5-yl) propanoic acid Compound->NFkB Potential Inhibition Compound->iNOS_Protein Potential Inhibition

Caption: Simplified pathway of LPS-induced nitric oxide production in macrophages and potential points of inhibition.

Protocol 2: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

Objective: To assess the ability of this compound to inhibit LPS-induced nitric oxide production in RAW 264.7 cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium (DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[12]

  • Sodium Nitrite (NaNO2) for standard curve

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Viability Pre-Screen: It is crucial to first determine the non-toxic concentration range of the compound on RAW 264.7 cells using the MTT assay (Protocol 1) with a 24-hour incubation period. Subsequent experiments should use concentrations that show >90% cell viability to ensure that any reduction in NO is not due to cytotoxicity.

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of this compound. Incubate for 1-2 hours.[14]

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.[12] Include the following controls:

    • Negative Control: Cells with medium only (no LPS, no compound).

    • Positive Control: Cells with medium and 1 µg/mL LPS only.

    • Vehicle Control: Cells with medium, vehicle (e.g., 0.1% DMSO), and 1 µg/mL LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement (Griess Assay):

    • Prepare a nitrite standard curve (0-100 µM) using sodium nitrite in fresh culture medium.

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

    • Calculate the percentage of NO production inhibition using the formula:

      • % Inhibition = 100 - [((Nitrite_Treated - Nitrite_Negative) / (Nitrite_Positive - Nitrite_Negative)) * 100]

Treatment GroupConcentration (µM)Nitrite (µM)% NO Inhibition
Negative Control (No LPS)01.5-
Positive Control (LPS only)045.80%
Dexamethasone (1 µM) + LPS18.285.0%
Compound X + LPS142.18.3%
Compound X + LPS1025.346.3%
Compound X + LPS5011.677.3%
Caption: Example data table for summarizing results from the nitric oxide inhibition assay.

Conclusion and Future Directions

These protocols provide a foundational platform for the initial biological characterization of this compound. Positive results from these assays—significant cytotoxicity against cancer cells or potent inhibition of nitric oxide production—would warrant further investigation. Subsequent steps could include exploring the mechanism of cell death (e.g., apoptosis assays), profiling the compound against a broader panel of cancer cell lines, and investigating its effects on the expression of key inflammatory proteins like iNOS and COX-2 via Western blot or qPCR.[12] The versatility of the isoxazole scaffold suggests that this compound could be a promising lead for developing novel therapeutics, and these cell-based assays are the critical first step in that discovery process.

References

Scale-up synthesis of 3-(3-Chloroisoxazol-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 3-(3-Chloroisoxazol-5-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, an important heterocyclic building block in medicinal and agrochemical research. The synthesis is presented as a robust two-step process, commencing with the 1,3-dipolar cycloaddition to form an ester precursor, followed by its alkaline hydrolysis. This guide emphasizes the critical chemical and physical considerations necessary for transitioning from laboratory-scale to pilot-plant production. Detailed protocols, process safety insights, and data are provided to ensure a safe, efficient, and reproducible manufacturing process.

Introduction and Strategic Overview

The isoxazole scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals.[1][2] this compound (CAS No: 80403-82-3) serves as a key intermediate for introducing this versatile heterocycle into more complex molecules.[3][4][5] Its synthesis on a large scale, however, requires careful consideration beyond simple multiplication of lab-scale quantities. Physical factors such as heat and mass transfer become process-defining challenges at scale.[6][7]

This guide outlines a scalable and well-understood synthetic route:

  • Part A: Synthesis of Ethyl 3-(3-chloroisoxazol-5-yl)propanoate: A one-pot, three-step sequence involving the in situ generation of a nitrile oxide from an aldoxime, which then undergoes a 1,3-dipolar cycloaddition with an alkyne. This method is advantageous for its operational simplicity and use of readily available starting materials.[1][8][9]

  • Part B: Saponification to the Final Product: Alkaline hydrolysis of the resulting ester to yield the target carboxylic acid. This method is preferred for scale-up over acid hydrolysis due to its irreversibility, which drives the reaction to completion and simplifies product isolation.[10]

This document provides the scientific rationale behind each step, detailed protocols for execution, and critical scale-up considerations to mitigate risks and ensure process robustness.[11]

Synthetic Pathway and Mechanistic Discussion

The selected synthetic strategy is depicted below. It is designed for efficiency and scalability, minimizing the isolation of potentially unstable intermediates.

Synthetic_Pathway cluster_0 Step 1: 1,3-Dipolar Cycloaddition cluster_1 Step 2: Saponification & Acidification A Ethyl Pent-4-ynoate I1 Ethyl 3-(3-chloroisoxazol-5-yl)propanoate A->I1 One-pot reaction in suitable solvent (e.g., Ethyl Acetate) B 2-Chloro-2-(hydroxyimino)acetaldehyde B->I1 One-pot reaction in suitable solvent (e.g., Ethyl Acetate) C Base (e.g., Triethylamine) C->I1 One-pot reaction in suitable solvent (e.g., Ethyl Acetate) D Sodium Hydroxide (aq) E Acid (e.g., HCl) Salt Sodium 3-(3-chloroisoxazol-5-yl)propanoate I1->Salt 1. Heat with NaOH(aq) P This compound Salt->P 2. Acidify with HCl

Figure 1: Overall two-step synthetic route.

Step 1: 1,3-Dipolar Cycloaddition

The core of the isoxazole ring formation is the [3+2] cycloaddition reaction.[12] In this process, the 1,3-dipole (a nitrile oxide) reacts with a dipolarophile (the alkyne, ethyl pent-4-ynoate). The nitrile oxide is generated in situ from 2-chloro-2-(hydroxyimino)acetaldehyde by dehydrohalogenation with a mild base like triethylamine. This avoids isolating the potentially unstable nitrile oxide intermediate. The regioselectivity of the cycloaddition is governed by electronic factors, leading predominantly to the desired 3,5-disubstituted isoxazole.

Step 2: Alkaline Hydrolysis (Saponification)

The hydrolysis of the ethyl ester precursor is most effectively carried out using an aqueous base, such as sodium hydroxide.[10] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is irreversible because the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol by-product. Subsequent acidification of the reaction mixture with a strong acid (e.g., HCl) protonates the carboxylate salt, precipitating the final carboxylic acid product.[10]

Critical Scale-Up Considerations

Transitioning a synthesis from the bench to a pilot plant introduces significant challenges that are often negligible on a small scale.[7][13] Careful planning and engineering controls are paramount for a safe and successful scale-up.

Parameter Laboratory Scale (100 mL flask) Pilot Scale (100 L Reactor) Mitigation Strategy & Rationale
Heat Transfer High surface area-to-volume ratio; rapid heating/cooling.Low surface area-to-volume ratio; slow heat dissipation.[13]1. Controlled Addition: Add reagents subsurface via a dip tube into a region of high agitation to ensure rapid mixing and prevent localized "hot spots."[14] 2. Calorimetry Studies: Perform reaction calorimetry to quantify the heat of reaction and determine the required cooling capacity. 3. Slow Dosing: Program a slow, controlled addition rate to ensure the reactor's cooling system can remove heat as it is generated, preventing a thermal runaway.[7]
Mixing & Mass Transfer Efficient mixing via magnetic stir bar. Reagents mix almost instantly.Inefficient mixing can lead to dead zones. Reaction rates can become mass-transfer limited.[6]1. Reactor & Impeller Design: Use a baffled reactor with an appropriately sized and shaped impeller (e.g., pitched-blade turbine) to ensure good top-to-bottom turnover. 2. Agitation Speed: Determine the optimal agitation speed to ensure homogeneity without causing excessive shear or splashing.
Process Safety Minor exotherm easily contained. Small spills have minimal impact.A runaway reaction can have catastrophic consequences. Spills are significant safety and environmental hazards.[7][14]1. Hazard Analysis: Conduct a thorough process hazard analysis (PHA) to identify potential failure modes. 2. Quenching Strategy: Develop and test a reliable quenching procedure in case of a process deviation (e.g., addition of a neutralizing agent). 3. Pressure Relief: Ensure the reactor is equipped with properly sized rupture discs or relief valves.
Reagent & Solvent Handling Manual addition via funnel.Pumping of liquids and solids charging via charging ports.1. Material Compatibility: Ensure all wetted parts (hoses, pumps, reactor lining) are chemically compatible with the reagents and solvents.[14] 2. Inert Atmosphere: Use a nitrogen blanket throughout the process to prevent exposure to moisture and oxygen, especially when handling reactive intermediates.
Work-up & Isolation Separatory funnel extractions, simple filtration.Multi-step liquid-liquid extractions in the reactor, centrifugation or Nutsche filtration.1. Phase Separation: Allow adequate time for phase separation during extraction; poor separation can lead to yield loss. 2. Crystallization Control: Develop a controlled cooling profile for crystallization to ensure consistent particle size and high purity. Avoid "crash cooling." 3. Drying: Use a vacuum oven or filter-dryer at a controlled temperature to avoid product degradation.

Table 1: Key Scale-Up Challenges and Mitigation Strategies.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted in a well-ventilated area or fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.

Materials and Reagents
Substance CAS No. Formula MW ( g/mol ) Key Hazards
Ethyl Pent-4-ynoate19750-71-9C₇H₁₀O₂126.15Flammable liquid
2-Chloro-2-(hydroxyimino)acetaldehyde14337-23-2C₂H₂ClNO₂107.51Toxic, Corrosive
Triethylamine121-44-8C₆H₁₅N101.19Flammable, Corrosive
Ethyl Acetate141-78-6C₄H₈O₂88.11Highly Flammable
Sodium Hydroxide1310-73-2NaOH40.00Corrosive
Hydrochloric Acid (37%)7647-01-0HCl36.46Corrosive, Toxic

Table 2: Properties of Key Reagents.

Protocol 1: Scale-Up Synthesis of Ethyl 3-(3-chloroisoxazol-5-yl)propanoate (1 kg Scale)

This protocol describes the synthesis in a 20 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and addition funnel/pump.

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.

  • Charge Reagents:

    • Charge the reactor with Ethyl Acetate (8.0 L).

    • Add Ethyl Pent-4-ynoate (1.00 kg, 7.93 mol).

    • Add 2-Chloro-2-(hydroxyimino)acetaldehyde (0.94 kg, 8.72 mol, 1.1 eq).

  • Reaction Setup:

    • Begin agitation at 150-200 RPM.

    • Cool the reactor contents to 0-5 °C using a chiller.

  • Controlled Addition:

    • Slowly add Triethylamine (0.88 kg, 8.72 mol, 1.1 eq) via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. A moderate exotherm is expected.

  • Reaction:

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.

  • In-Process Check (IPC):

    • Monitor the reaction progress by TLC or HPLC until the starting alkyne is consumed.

  • Work-up:

    • Cool the reaction mixture to 10-15 °C.

    • Slowly add water (5.0 L) to the reactor. Stir for 15 minutes.

    • Stop agitation and allow the layers to separate (approx. 30 minutes).

    • Drain the lower aqueous layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 2.5 L) and brine (2.5 L).

  • Solvent Removal:

    • Concentrate the organic layer under reduced pressure to yield the crude product as an oil. The product is often used in the next step without further purification.

Protocol 2: Scale-Up Hydrolysis to this compound

  • Reactor Setup:

    • Charge the crude Ethyl 3-(3-chloroisoxazol-5-yl)propanoate (assuming ~1.75 kg from the previous step) into a 50 L reactor.

    • Add a solution of Sodium Hydroxide (0.70 kg, 17.5 mol, ~2.2 eq) dissolved in water (14.0 L).

  • Hydrolysis Reaction:

    • Heat the mixture to 50-60 °C with moderate agitation (100-150 RPM).

    • Maintain at this temperature for 2-4 hours.

  • In-Process Check (IPC):

    • Monitor the disappearance of the starting ester by TLC or HPLC.

  • Cooling and Acidification:

    • Cool the reaction mixture to 0-5 °C. The sodium salt of the product may begin to precipitate.

    • CRITICAL STEP: Slowly and carefully add concentrated HCl (~1.5 L) until the pH of the aqueous solution is ~1-2. A significant exotherm will occur, and the product will precipitate as a solid. Maintain the internal temperature below 15 °C throughout the addition.

  • Product Isolation:

    • Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete crystallization.

    • Isolate the solid product by filtration using a Nutsche filter.

    • Wash the filter cake with cold deionized water (2 x 2.0 L) to remove inorganic salts.

  • Drying:

    • Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Expected Results and Data

Parameter Expected Value
Yield (Step 1) 85-95% (crude)
Yield (Step 2) 90-97%
Overall Yield 76-92%
Appearance White to off-white solid
Purity (HPLC) >98%
Melting Point Approx. 105-108 °C

Table 3: Typical Process Yield and Product Specifications.

Process Workflow Visualization

The following diagram illustrates the sequence of unit operations for the entire scale-up process.

Workflow R1_Charge Charge Reactor 1: EtOAc, Alkyne, Chloro-oxime R1_Cool Cool to 0-5 °C R1_Charge->R1_Cool R1_Add Controlled Addition: Triethylamine R1_Cool->R1_Add R1_React Reaction at RT (12-16h) R1_Add->R1_React R1_Quench Aqueous Quench R1_React->R1_Quench R1_Extract Phase Separation & Aqueous Washes R1_Quench->R1_Extract R1_Solvent Solvent Evaporation R1_Extract->R1_Solvent Intermediate Crude Ester Product R1_Solvent->Intermediate R2_Charge Charge Reactor 2: Crude Ester, NaOH(aq) Intermediate->R2_Charge R2_Heat Heat to 50-60 °C (2-4h) R2_Charge->R2_Heat R2_Cool Cool to 0-5 °C R2_Heat->R2_Cool R2_Acidify Controlled Acidification (Precipitation) R2_Cool->R2_Acidify Filter Filtration (Nutsche Filter) R2_Acidify->Filter Wash Cake Wash (Cold Water) Filter->Wash Dry Vacuum Drying Wash->Dry FinalProduct Final Product: 3-(3-Chloroisoxazol-5-yl) propanoic acid Dry->FinalProduct

Figure 2: Step-by-step process workflow diagram.

References

Purity Assessment of 3-(3-Chloroisoxazol-5-yl)propanoic acid: A Multi-faceted Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals.

Abstract

This guide provides a comprehensive framework for the analytical assessment of 3-(3-Chloroisoxazol-5-yl)propanoic acid (CAS No. 80403-82-3), a key heterocyclic building block in pharmaceutical synthesis.[1][2] The purity of such intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This document details an integrated analytical strategy employing High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity analysis, and spectroscopic techniques (LC-MS, NMR, FTIR) for structural confirmation and identity. The protocols herein are designed with scientific integrity and regulatory compliance in mind, drawing upon principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction: The Imperative for Rigorous Purity Analysis

This compound is a substituted isoxazole derivative. Isoxazole moieties are prevalent in a wide range of pharmacologically active compounds, serving as crucial synthons in drug discovery.[5][6] The presence of impurities, even at trace levels, can arise from the manufacturing process, degradation, or interaction with packaging.[7][8] These unwanted chemicals can alter the pharmacological and toxicological profile of the API. Therefore, robust, validated analytical methods are not merely a procedural formality but a cornerstone of ensuring drug quality and patient safety, as mandated by global regulatory bodies.[3][7]

This application note moves beyond a simple listing of methods to explain the causality behind experimental choices, providing a self-validating system for purity assessment.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's properties is essential for methodical analytical development.

  • IUPAC Name: 3-(3-chloro-1,2-oxazol-5-yl)propanoic acid[2]

  • Chemical Formula: C₆H₆ClNO₃[2]

  • Molecular Weight: 175.57 g/mol (Note: some sources may round differently)[1]

  • Structure: Chemical structure of this compound Source: PubChem CID 715815

The presence of a carboxylic acid group confers acidic properties and polarity, while the chloroisoxazole ring provides a distinct chromophore for UV detection. These features guide the selection of appropriate analytical techniques.

An Integrated Strategy for Comprehensive Purity Assessment

No single technique can provide a complete picture of a compound's purity. A holistic assessment is achieved by integrating orthogonal methods, each interrogating different potential impurity classes. The following workflow provides a logical progression from initial identification and quantitation to a full impurity profile.

G cluster_0 Phase 1: Primary Analysis cluster_1 Phase 2: Impurity Characterization cluster_2 Phase 3: Final Report A Sample of this compound B HPLC-UV for Purity Assay and Impurity Profile A->B C Identity Confirmation (FTIR) A->C D Headspace GC-MS for Residual Solvents A->D F NMR for Definitive Structural Elucidation A->F Reference Standard Characterization E LC-MS for Identification of Non-Volatile Impurities B->E Investigate Unknown Peaks G Complete Purity Profile (Assay, Impurities, Identity) B->G C->G D->G E->G F->G

Caption: Integrated workflow for purity assessment.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (RP-HPLC-UV) is the primary technique for quantifying the purity of non-volatile organic molecules and profiling related substance impurities.

4.1. Scientific Rationale for Method Design

  • Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides effective retention for the moderately polar analyte.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure the elution of both the main compound and any potential impurities with a wide range of polarities.

  • pH Modification: The addition of an acid (e.g., phosphoric acid or formic acid) to the aqueous portion of the mobile phase is critical. It suppresses the ionization of the carboxylic acid group on the analyte (pKa ~4-5), ensuring a single, non-ionized form. This results in sharp, symmetrical peak shapes and reproducible retention times.

  • Detection: The isoxazole ring contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is ideal, allowing for detection at an optimal wavelength (e.g., ~220-240 nm) and simultaneous spectral analysis to check for peak purity.

4.2. Detailed Protocol: RP-HPLC for Purity Determination

This protocol is a starting point and must be fully validated according to ICH Q2(R2) guidelines before routine use.[3][4][9]

A. Apparatus and Materials

  • HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile, water, and phosphoric acid.

  • Reference standard of this compound (purity >99.5%).

B. Solution Preparation

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~100 µg/mL).

  • Sample Solution: Prepare the sample to be tested at the same concentration as the Standard Solution using the diluent.

C. Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | Column | C18, 150 mm x 4.6 mm, 5 µm | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection Wavelength | 225 nm | | Gradient Program | Time (min) | % Mobile Phase B | | | 0 | 30 | | | 20 | 80 | | | 25 | 80 | | | 25.1 | 30 | | | 30 | 30 |

D. System Suitability Test (SST) Before sample analysis, inject the Standard Solution five times. The system is deemed suitable for use if it meets the pre-defined criteria.

SST Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000

| %RSD of Peak Area | ≤ 2.0% |

E. Analysis and Calculation Inject the sample solution. Identify the peak corresponding to this compound based on the retention time of the reference standard. Calculate the purity using the area normalization method:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

4.3. Method Validation Summary All analytical methods for impurity testing must be validated.[7] The HPLC method described should be validated for the parameters below as per ICH Q2(R2).[3][4]

Validation ParameterPurpose & Typical Acceptance Criteria
Specificity Demonstrate no interference from diluent or known impurities. Peak purity analysis should pass.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range (e.g., LOQ to 150% of test concentration).
Accuracy % Recovery of spiked impurities should be within 80-120% for impurity quantification.
Precision (%RSD) Repeatability and intermediate precision RSD ≤ 5.0% for impurity levels (~0.1-1.0%).
Limit of Quantitation (LOQ) The lowest concentration quantifiable with acceptable precision and accuracy (typically S/N ratio ≥ 10).
Robustness Method performance is unaffected by small, deliberate changes in flow rate, temperature, and mobile phase composition.

Analysis of Volatile Impurities by GC-MS

GC-MS is the gold standard for the separation, identification, and quantification of volatile and semi-volatile compounds, such as residual solvents from the manufacturing process.[10][11]

5.1. Rationale for Headspace GC-MS

Static headspace sampling is preferred for residual solvent analysis. It involves heating a vial containing the sample, allowing volatile compounds to partition into the gas phase (headspace) above the sample. An aliquot of this gas is then injected into the GC. This technique is highly effective because it avoids injecting the non-volatile API, protecting the GC inlet and column from contamination and extending their lifetime. Mass spectrometry provides definitive identification of detected peaks based on their mass spectra.

5.2. Protocol: Headspace GC-MS for Residual Solvents

A. Apparatus and Materials

  • GC-MS system equipped with a static headspace autosampler.

  • DB-624 or equivalent capillary column (e.g., 30 m x 0.32 mm, 1.8 µm).

  • Headspace vials (20 mL) with caps and septa.

  • High-purity helium as carrier gas.

  • Dimethyl sulfoxide (DMSO) as the solvent.

B. Chromatographic and MS Conditions

Parameter Condition
Headspace Oven Temp. 80 °C
Headspace Loop Temp. 90 °C
Vial Equilibration Time 15 min
GC Inlet Temperature 220 °C
Carrier Gas Helium, constant flow ~1.5 mL/min
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C

| Scan Range | m/z 35-350 |

C. Procedure Accurately weigh ~100 mg of the sample into a headspace vial and add 1 mL of DMSO. Cap and vortex to dissolve. Place the vial in the headspace autosampler for analysis. Identification of solvents is performed by comparing the obtained mass spectra with a reference library (e.g., NIST).

Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis provides an orthogonal confirmation of identity and can be used to elucidate the structure of unknown impurities.

6.1. Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS is a powerful tool that combines the separation capabilities of HPLC with the detection power of mass spectrometry.[12] While the HPLC-UV method quantifies impurities, LC-MS provides the molecular weight of those impurities, which is the first and most critical step in their structural identification.

6.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is arguably the most powerful technique for unambiguous structural elucidation.[5][13]

  • ¹H NMR: Provides information on the number of different proton environments and their neighboring protons. For this compound, one would expect to see signals for the isoxazole proton, the two methylene groups (-CH₂-CH₂-), and the acidic proton.[14] The electron-withdrawing nature of the chloroisoxazole ring would cause downfield shifts for the adjacent methylene protons compared to standard propanoic acid.[13]

  • ¹³C NMR: Shows the number of different carbon environments in the molecule.[15]

6.3. Fourier-Transform Infrared (FTIR) Spectroscopy FTIR is a rapid and simple technique used to confirm the presence of key functional groups.[16] For the target molecule, the spectrum should exhibit characteristic absorptions for:

  • O-H stretch (acid): Broad peak around 2500-3300 cm⁻¹

  • C=O stretch (acid): Strong peak around 1700-1725 cm⁻¹

  • C=N stretch (isoxazole): Peak around 1600-1650 cm⁻¹

  • C-Cl stretch: Peak in the fingerprint region, typically 600-800 cm⁻¹

Conclusion: A Triad of Purity Assessment

The purity assessment of this compound requires a well-designed, multi-technique approach. The strategy outlined in this guide, which combines chromatographic separation, mass-based detection, and spectroscopic characterization, forms a robust and defensible triad for ensuring product quality.

G cluster_0 Analytical Pillars A Chromatography (HPLC, GC) - Quantitative Purity - Separation of Impurities - Relative Abundance D Comprehensive Purity Profile A->D B Mass Spectrometry (MS) - Molecular Weight - Definitive Identification - Structural Fragments B->D C Spectroscopy (NMR, FTIR) - Unambiguous Structure - Functional Group ID - Positional Isomerism C->D

Caption: The triad of techniques for a complete purity profile.

By implementing these validated protocols, researchers and drug developers can confidently characterize the purity of this compound, ensuring it meets the stringent requirements for pharmaceutical use.

References

Introduction: The Propanoic Acid Motif as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Strategic Functionalization of the Propanoic Acid Side Chain

The propanoic acid side chain, a seemingly simple three-carbon carboxylic acid moiety, is a cornerstone in the architecture of a vast array of biologically active molecules and functional materials. Its prevalence in pharmaceuticals, particularly in the non-steroidal anti-inflammatory drug (NSAID) class, highlights its importance as a versatile scaffold in medicinal chemistry.[1][2] The ability to selectively modify this side chain at the carboxyl terminus or along its aliphatic backbone (the α- and β-carbons) is critical for modulating a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3][4][5]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the core strategies and field-proven protocols for the functionalization of the propanoic acid side chain. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system grounded in established chemical principles.

Part 1: Mastering the Carboxyl Group: The Gateway to Amides and Esters

The carboxyl group is the most reactive handle on the propanoic acid side chain and the primary site for modification. Its transformation into amides and esters represents one of the most frequent and vital reactions in organic synthesis.[6]

A. Amide Bond Formation: Building the Peptide Linkage and Beyond

The direct coupling of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[7][8] Therefore, the central strategy involves the activation of the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly electrophilic for nucleophilic attack by the amine.

G cluster_0 Activation Stage cluster_1 Coupling Stage PropanoicAcid Propanoic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., NHS Ester) PropanoicAcid->ActivatedIntermediate Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU) CouplingReagent->ActivatedIntermediate Additive Additive (e.g., NHS, HOBt) Additive->ActivatedIntermediate Stabilization AmideProduct Amide Product (R-CONHR') ActivatedIntermediate->AmideProduct PrimaryAmine Primary/Secondary Amine (R'-NH2) PrimaryAmine->AmideProduct Nucleophilic Attack Byproducts Byproducts

Caption: General workflow for amide bond formation.

1. Carbodiimide-Mediated Coupling (EDC/DCC)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) are the workhorses of amide bond formation. The reaction proceeds through a highly reactive O-acylisourea intermediate.[9] This intermediate is prone to hydrolysis and racemization. The addition of N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) traps the O-acylisourea to form a more stable, amine-reactive ester, significantly improving coupling efficiency and suppressing side reactions.[9][10]

Table 1: Common Carbodiimide Coupling Reagents and Additives

Reagent/AdditiveFull NameRoleKey Feature
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideActivates carboxylic acidWater-soluble byproducts, easy removal.
DCC N,N'-DicyclohexylcarbodiimideActivates carboxylic acidInsoluble dicyclohexylurea (DCU) byproduct, removed by filtration.
NHS N-hydroxysuccinimideStabilizes activated intermediate, reduces racemizationForms a semi-stable, amine-reactive NHS ester.
HOBt 1-HydroxybenzotriazoleStabilizes intermediate, accelerates coupling, suppresses racemizationHighly effective, though its use is sometimes restricted due to explosive potential.
DMAP 4-DimethylaminopyridineNucleophilic catalystUsed in catalytic amounts, especially for sterically hindered substrates.[10]

Protocol 1: EDC/NHS Coupling for Amide Synthesis

  • Materials:

    • Propanoic acid derivative (1.0 eq)

    • Amine (1.1 - 1.2 eq)

    • EDC·HCl (1.5 eq)

    • NHS (1.2 eq)

    • Base (e.g., DIEA or Et₃N, 2-3 eq, if amine is a hydrochloride salt)

    • Anhydrous solvent (DMF or DCM)

  • Procedure:

    • Dissolve the propanoic acid derivative and NHS in anhydrous DMF or DCM under an inert atmosphere (N₂ or Ar).

    • Add the amine. If the amine is provided as a hydrochloride salt, add diisopropylethylamine (DIEA) to the solution to liberate the free amine.

    • Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction and minimize side product formation.

    • Add EDC·HCl portion-wise to the stirring solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Workup: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate). Wash sequentially with 5% HCl solution (to remove excess amine and DIEA), saturated NaHCO₃ solution (to remove unreacted acid and NHS), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

2. Uronium/Aminium Salt-Based Reagents (HATU/HBTU)

For challenging couplings, such as with sterically hindered substrates or electron-deficient amines, uronium/aminium reagents like HATU are often superior.[11][12][13] These reagents react rapidly with the carboxylic acid to form a highly activated acyl intermediate, leading to faster reaction times and higher yields with minimal racemization.[14]

Protocol 2: HATU-Mediated Amide Coupling

  • Materials:

    • Propanoic acid derivative (1.0 eq)

    • Amine (1.1 eq)

    • HATU (1.1 eq)

    • Base (e.g., DIEA or 2,4,6-collidine, 2-3 eq)

    • Anhydrous solvent (DMF)

  • Procedure:

    • Dissolve the propanoic acid derivative in anhydrous DMF under an inert atmosphere.

    • Add the base (e.g., DIEA), followed by HATU. Stir for 5-10 minutes at room temperature to pre-activate the acid.

    • Add the amine to the activated mixture.

    • Stir at room temperature for 1-4 hours. The reaction is often significantly faster than with carbodiimides; monitor closely by LC-MS.

    • Perform an aqueous workup and purification as described in Protocol 1.

B. Ester Formation: Modulating Polarity and Function

Esterification is a fundamental transformation used to create prodrugs, protect the carboxylic acid, or introduce new functionalities.[3]

1. Fischer-Speier Esterification

This classic method involves reacting the carboxylic acid with an alcohol under acidic conditions (typically concentrated H₂SO₄ or HCl gas) with heat.[15][16][17] The reaction is an equilibrium process, and to achieve high yields, it must be driven towards the products.[18] This is accomplished by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water byproduct as it forms, often with a Dean-Stark apparatus.[18]

G PropanoicAcid Propanoic Acid ProtonatedCarbonyl Protonated Carbonyl (Activated) PropanoicAcid->ProtonatedCarbonyl Protonation (H+) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedCarbonyl->TetrahedralIntermediate Nucleophilic Attack Alcohol Alcohol (R'-OH) Alcohol->TetrahedralIntermediate WaterElimination Elimination of H2O TetrahedralIntermediate->WaterElimination Proton Transfer Ester Ester Product WaterElimination->Ester Deprotonation

Caption: Key steps in the Fischer esterification mechanism.

Protocol 3: Fischer Esterification of a Propanoic Acid Derivative

  • Materials:

    • Propanoic acid derivative (1.0 eq)

    • Alcohol (e.g., Methanol or Ethanol, large excess, serves as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~5 mol%)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the propanoic acid derivative in the desired alcohol.

    • Carefully add the concentrated sulfuric acid dropwise while stirring. Caution: This is an exothermic process.

    • Heat the mixture to reflux (the boiling point of the alcohol) and maintain for 4-16 hours.[15] Monitor the reaction by TLC or GC-MS.

    • Workup: Cool the reaction to room temperature. Slowly pour the mixture into a separating funnel containing a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst and any unreacted carboxylic acid.[15]

    • Extract the ester into an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the ester by distillation or column chromatography if necessary.

Part 2: Functionalization of the Aliphatic Backbone

Modifying the α- and β-positions of the propanoic acid side chain opens avenues for introducing diverse functionalities and stereocenters, which is crucial for fine-tuning molecular interactions.

A. α-Functionalization via Halogenation

The Hell-Volhard-Zelinsky (HVZ) reaction is the definitive method for the selective halogenation of the α-carbon of a carboxylic acid.[19][20] The reaction uses bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). The PBr₃ first converts the carboxylic acid to an acyl bromide, which can enolize more readily. The enol form then reacts with Br₂ to install a bromine atom at the α-position. The resulting α-bromo acyl bromide can then be hydrolyzed to the final α-bromo propanoic acid. This product is a versatile intermediate for subsequent nucleophilic substitution reactions.

G PropanoicAcid Propanoic Acid AlphaBromoAcid α-Bromo Propanoic Acid PropanoicAcid->AlphaBromoAcid 1. PBr3, Br2 2. H2O AlphaAminoAcid α-Amino Acid AlphaBromoAcid->AlphaAminoAcid NH3 (Ammonolysis) AlphaHydroxyAcid α-Hydroxy Acid AlphaBromoAcid->AlphaHydroxyAcid H2O (Hydrolysis)

Caption: The HVZ reaction and subsequent transformations.

Protocol 4: α-Bromination of Propanoic Acid (HVZ Reaction)

  • Materials:

    • Propanoic acid derivative (1.0 eq)

    • Red Phosphorus (catalytic) or Phosphorus Tribromide (PBr₃, 0.3-0.5 eq)

    • Bromine (Br₂, 1.1 eq)

    • Water for workup

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents (Br₂).

    • To the neat propanoic acid derivative, add a catalytic amount of red phosphorus or PBr₃.

    • Slowly add liquid bromine dropwise to the mixture. The reaction is often initiated by gentle warming.

    • Heat the reaction mixture to 60-80 °C for several hours until the evolution of HBr gas ceases and the dark red color of bromine fades.

    • Cool the reaction mixture to room temperature.

    • Workup: Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide and destroy any excess reagents.

    • Extract the α-bromo propanoic acid product into an organic solvent. Wash, dry, and concentrate the organic layer. The product can often be purified by distillation or crystallization.

References

The Strategic Application of 3-(3-Chloroisoxazol-5-yl)propanoic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

In the landscape of contemporary drug discovery, the strategic use of highly functionalized heterocyclic building blocks is paramount to the efficient construction of novel molecular entities with desirable pharmacological profiles. Among these, 3-(3-Chloroisoxazol-5-yl)propanoic acid has emerged as a scaffold of significant interest. Its unique combination of a reactive carboxylic acid handle and a bioisosterically relevant chloro-isoxazole ring provides medicinal chemists with a versatile platform for generating diverse compound libraries. The isoxazole moiety itself is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various biological interactions and its favorable metabolic stability.[1] The introduction of a chlorine atom at the 3-position further modulates the electronic properties of the ring and offers a potential vector for further functionalization or for enhancing binding interactions with target proteins. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the synthesis and strategic application of this compound in medicinal chemistry, with a focus on its use as an intermediate in the development of targeted therapeutics.

Physicochemical Properties and Strategic Considerations

A foundational understanding of the physicochemical properties of this compound is essential for its effective deployment in a drug discovery program.

PropertyValueSource
CAS Number 80403-82-3[1][2][3]
Molecular Formula C₆H₆ClNO₃[1][2]
Molecular Weight 175.57 g/mol [1]
IUPAC Name 3-(3-chloro-1,2-oxazol-5-yl)propanoic acid[2]

The chloro-isoxazole moiety is often employed as a bioisostere for other functional groups, such as a phenyl ring or other heterocyclic systems. This substitution can lead to improved potency, selectivity, and pharmacokinetic properties. The propanoic acid side chain provides a crucial attachment point for coupling with various amines to form amides, a common linkage in many drug molecules.

Synthesis Protocol: A Plausible Route via 1,3-Dipolar Cycloaddition

Synthesis_Workflow A Ethyl 4-chloro-3-oxobutanoate C Intermediate Oxime A->C Reaction with B B Hydroxylamine D This compound ethyl ester C->D Cyclization E This compound D->E Hydrolysis

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol:

  • Oxime Formation:

    • To a solution of ethyl 4-chloro-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure. The resulting crude oxime may be used in the next step without further purification.

  • Cyclization to form the Isoxazole Ring:

    • Dissolve the crude oxime in a high-boiling point solvent like toluene.

    • Heat the reaction mixture to reflux (approximately 110-120 °C) for 6-12 hours. The cyclization can be promoted by the addition of a dehydrating agent or by azeotropic removal of water.

    • Monitor the formation of the isoxazole ring by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(3-chloroisoxazol-5-yl)propanoate.

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the crude ethyl ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (2.0 eq).

    • Stir the mixture at room temperature or gently heat to 40-50 °C for 1-3 hours, monitoring the hydrolysis by TLC.

    • Upon completion, cool the reaction mixture in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.

    • The product, this compound, may precipitate out of the solution and can be collected by filtration. If it remains in solution, extract with a suitable organic solvent like ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Medicinal Chemistry: A Case Study in Kinase Inhibitor Synthesis

A key application of this compound is its use as a versatile intermediate in the synthesis of more complex, biologically active molecules. A notable example is its documented use in the preparation of substituted pyrazole compounds with potential as kinase inhibitors.

Rationale for Use: In this context, the propanoic acid serves as a linker to connect the chloro-isoxazole headgroup to a core scaffold, often through a robust amide bond formation. The chloro-isoxazole moiety can act as a key pharmacophore, potentially interacting with specific residues in the kinase active site. Its electronic nature and ability to act as a hydrogen bond acceptor are critical for achieving high-affinity binding.

Protocol: Amide Coupling with a Pyrazole Scaffold

This protocol describes the coupling of this compound with a generic aminopyrazole core, a common motif in kinase inhibitors.

Amide_Coupling_Workflow A This compound D Target Kinase Inhibitor A->D Activation with C B Aminopyrazole Core B->D Nucleophilic Attack C Coupling Reagents (e.g., HATU, DIPEA)

Caption: Workflow for the synthesis of a kinase inhibitor via amide coupling.

Materials:

  • This compound

  • Substituted aminopyrazole

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Step-by-Step Protocol:

  • Reaction Setup:

    • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the substituted aminopyrazole (1.0 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

    • Add HATU (1.2 eq) in one portion to the reaction mixture.

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture at room temperature for 2-16 hours.

    • Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.

Self-Validation: The structure and purity of the final compound should be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC analysis.

Biological Evaluation and Signaling Pathways

Amide derivatives of this compound have been investigated for their potential to modulate the activity of various protein kinases. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Signal Transduction Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Inhibitor Synthesized Inhibitor (Derivative of this compound) Inhibitor->Kinase_Cascade Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Simplified representation of a kinase signaling pathway and the inhibitory action of a derivative.

The synthesized compounds would typically be screened against a panel of kinases to determine their inhibitory activity and selectivity profile. Active compounds would then be progressed into cellular assays to assess their ability to inhibit cancer cell proliferation, induce apoptosis, and modulate downstream signaling pathways.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for medicinal chemistry. Its straightforward, albeit inferred, synthesis and the presence of two orthogonal functional groups allow for its facile incorporation into a wide array of molecular scaffolds. The case study presented herein, focusing on the synthesis of kinase inhibitors, highlights just one of the many potential applications of this compound. Future work could explore the functionalization of the chloro group on the isoxazole ring to further probe structure-activity relationships or to introduce additional pharmacophoric elements. As the demand for novel, highly specific, and potent therapeutic agents continues to grow, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(3-Chloroisoxazol-5-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 3-(3-Chloroisoxazol-5-yl)propanoic acid (CAS No. 80403-82-3). This document synthesizes established chemical principles with practical, field-proven insights to address common challenges encountered during the isolation and purification of this heterocyclic carboxylic acid.

Understanding the Molecule: Key Physicochemical Properties and Stability

Before delving into purification strategies, it is crucial to understand the inherent properties of this compound that influence its behavior during isolation and purification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 80403-82-3[1][2]
Molecular Formula C₆H₆ClNO₃[3]
Molecular Weight 175.57 g/mol [3]
Appearance Solid (predicted)[4]
pKa ~4.5 (estimated based on propanoic acid)[5]

A critical consideration for this molecule is the stability of the 3-chloroisoxazole ring. The N-O bond within the isoxazole ring is inherently weak and susceptible to cleavage under certain conditions.

Key Stability Concerns:

  • Hydrolysis: The 3-chloroisoxazole ring is prone to hydrolysis under both strongly acidic and basic conditions. This can lead to ring-opening and the formation of various byproducts, complicating the purification process. Mild acidic or near-neutral conditions are generally preferred.

  • Nucleophilic Attack: The chlorine atom on the isoxazole ring and the ring itself can be susceptible to attack by strong nucleophiles. This is a key consideration when choosing reagents and solvents for purification.

  • Thermal Stress: While specific data is limited, it is prudent to avoid excessive temperatures during purification to prevent thermal decomposition.

FAQs: Troubleshooting Common Purification Challenges

This section addresses frequently encountered issues during the purification of this compound in a question-and-answer format.

Q1: My final product shows a persistent impurity with a higher Rf value in TLC (non-polar mobile phase) and an earlier retention time in reverse-phase HPLC. What could it be?

A1: This impurity is likely the unreacted starting material, which is typically the corresponding ethyl or methyl ester of this compound. The final step in the synthesis of the target acid is often the hydrolysis of this ester. Incomplete hydrolysis will result in the presence of the more non-polar ester in your crude product.

Troubleshooting Steps:

  • Confirm Identity: Spike your crude sample with the suspected starting ester and analyze by HPLC or TLC. Co-elution will confirm its identity.

  • Optimize Hydrolysis:

    • Reaction Time: Extend the reaction time of the hydrolysis step.

    • Temperature: If the molecule is thermally stable, a modest increase in temperature may drive the reaction to completion.

    • Reagent Stoichiometry: Ensure a sufficient excess of the hydrolyzing agent (e.g., lithium hydroxide) is used.

Q2: I am observing significant product loss during aqueous workup and extraction. Why is this happening and how can I prevent it?

A2: As a carboxylic acid, this compound's solubility is highly pH-dependent. During workup, if the pH of the aqueous layer is not carefully controlled, you can lose a significant amount of product.

Causality and Solution:

  • At neutral or basic pH: The carboxylic acid will be deprotonated to its carboxylate form, which is highly water-soluble. This will cause your product to partition into the aqueous layer during extraction with an organic solvent.

  • Solution: During extractive workup, ensure the aqueous layer is acidified to a pH of approximately 2-3 with a non-nucleophilic acid like dilute HCl or H₂SO₄. This will protonate the carboxylate, making the acid less water-soluble and facilitating its extraction into a suitable organic solvent like ethyl acetate or dichloromethane.

Q3: My purified product shows signs of degradation over time, even when stored as a solid. What is causing this and what are the optimal storage conditions?

A3: The instability of the 3-chloroisoxazole ring is the most likely cause of degradation. Exposure to moisture, light, and elevated temperatures can promote hydrolytic cleavage or other decomposition pathways.

Recommended Storage Protocol:

  • Container: Store in a tightly sealed, amber glass vial to protect from light and moisture.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature: Store in a refrigerator (2-8 °C) or freezer (-20 °C) to minimize thermal degradation.

Experimental Protocols: A Step-by-Step Guide to Purification

This section provides detailed protocols for the purification of this compound. These are intended as robust starting points that may require optimization based on the specific impurity profile of your crude material.

Purification by Recrystallization

Recrystallization is an effective method for removing small amounts of impurities, particularly the starting ester and other less polar byproducts. The key is to select a solvent system where the acid has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Solvent Selection (General Guidance):

Based on the structure, a moderately polar solvent or a mixed solvent system is likely to be effective.

Table 2: Potential Recrystallization Solvents

Solvent SystemRationale
TolueneGood for removing more polar impurities.
Ethyl Acetate / HexaneThe acid should be soluble in ethyl acetate and insoluble in hexane.
Ethanol / WaterThe acid should be soluble in ethanol and less soluble in water.

Step-by-Step Recrystallization Protocol (Toluene):

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture gently with stirring on a hot plate.

  • Saturated Solution: Continue adding small portions of hot toluene until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, do not disturb the flask during this initial cooling phase.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

A reliable HPLC method is essential for assessing the purity of the final product and for monitoring the progress of the purification.

Recommended HPLC Conditions (Starting Point):

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL

Troubleshooting HPLC Analysis:

  • Peak Tailing: Carboxylic acids can sometimes exhibit peak tailing due to interactions with residual silanols on the HPLC column. The use of 0.1% formic acid in the mobile phase helps to suppress the ionization of the carboxylic acid and minimize these secondary interactions.[6][7] If tailing persists, consider using a highly end-capped column.

  • Poor Retention: If the compound elutes too early, decrease the initial percentage of the organic solvent (acetonitrile) in your gradient.

Visualization of Workflows

General Synthesis and Purification Workflow

Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Ester Ethyl 3-(3-Chloroisoxazol-5-yl)propanoate Hydrolysis Alkaline Hydrolysis (e.g., LiOH, H2O/THF) Ester->Hydrolysis Workup Aqueous Workup (Acidify to pH 2-3) Hydrolysis->Workup Crude Product Extraction Extraction (e.g., Ethyl Acetate) Workup->Extraction Recrystallization Recrystallization (e.g., Toluene) Extraction->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Workflow from synthesis to pure product.

Troubleshooting Logic for Common Impurities

Troubleshooting Impurities cluster_analysis Analysis cluster_identification Identification cluster_solution Solution Impurity Impurity Detected in Final Product HPLC HPLC Analysis (Early eluting peak) Impurity->HPLC TLC TLC Analysis (Higher Rf) Impurity->TLC Hypothesis Hypothesis: Unreacted Starting Ester HPLC->Hypothesis TLC->Hypothesis Confirmation Confirmation: Spike with standard and co-elute Hypothesis->Confirmation Optimize Optimize Hydrolysis: - Increase reaction time - Increase temperature (cautiously) - Adjust stoichiometry Confirmation->Optimize If confirmed Repurify Re-purify by Recrystallization Optimize->Repurify

Caption: Logic for troubleshooting common impurities.

References

Technical Support Center: Stability of 3-(3-Chloroisoxazol-5-yl)propanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Chloroisoxazol-5-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the integrity and reliability of your experiments.

Introduction: Understanding the Molecule

This compound is a molecule of interest in pharmaceutical and agrochemical research. Its structure, featuring a substituted isoxazole ring linked to a propanoic acid chain, presents specific stability considerations. The isoxazole ring, particularly with its chloro-substituent, can be susceptible to certain environmental factors, while the propanoic acid moiety is generally more robust. This guide will help you understand and mitigate these potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when working with this compound in solution.

Q1: I'm observing a decrease in the concentration of my stock solution of this compound over time. What could be the cause?

A1: A decrease in concentration, assuming no evaporation, strongly suggests chemical degradation. The primary suspects for this molecule are hydrolysis of the isoxazole ring, particularly under basic conditions, and photodegradation. The stability of isoxazole-containing compounds can be significantly influenced by pH.[1]

  • Causality: The isoxazole ring contains a relatively weak N-O bond, making it the most likely point of degradation. Base-catalyzed hydrolysis can lead to ring-opening, forming new, inactive species. Additionally, exposure to light, especially UV light, can provide the energy to break this bond and initiate degradation pathways.[2][3][4]

  • Troubleshooting Steps:

    • Verify pH: If your solvent is not buffered, dissolved atmospheric CO₂ can slightly acidify aqueous solutions, but contamination with basic residues (e.g., from glassware) can significantly raise the pH. Measure the pH of your solution.

    • Protect from Light: Ensure your stock solutions are stored in amber vials or wrapped in aluminum foil to prevent photodegradation.

    • Solvent Purity: Use high-purity solvents. Impurities can sometimes catalyze degradation reactions.

    • Storage Temperature: Store stock solutions at or below -20°C to slow down potential degradation kinetics.

Q2: My experimental results are inconsistent. Could the stability of this compound in my assay buffer be the problem?

A2: Yes, inconsistent results are a classic sign of an unstable compound in the experimental medium. Assay buffers, especially those with a pH outside the optimal stability range or containing certain additives, can promote degradation over the course of an experiment.

  • Causality: Many biological assays are performed at physiological pH (~7.4). While neutral, this pH can still be sufficient to cause slow hydrolysis of sensitive compounds over several hours, especially at elevated incubation temperatures (e.g., 37°C).[1] Furthermore, some buffer components may interact with the compound.

  • Troubleshooting Workflow:

    G start Inconsistent Results Observed check_stability Perform a Time-Course Stability Study in Assay Buffer start->check_stability prepare_samples Prepare Compound in Buffer at t=0 check_stability->prepare_samples incubate Incubate under Assay Conditions (Time, Temp) prepare_samples->incubate analyze Analyze Samples at Different Time Points (e.g., 0, 1, 2, 4, 8h) by HPLC incubate->analyze evaluate Evaluate % Remaining Compound analyze->evaluate stable >95% Remaining? Compound is Stable evaluate->stable unstable <95% Remaining? Compound is Unstable evaluate->unstable mitigate Mitigation Strategies: - Lower pH if possible - Reduce incubation time - Add antioxidants (if oxidative stress is suspected) - Prepare fresh solutions for each experiment unstable->mitigate

    Caption: Workflow for troubleshooting compound stability in assay buffer.

Q3: What are the likely degradation products of this compound?

A3: Based on the chemistry of related isoxazoles, the most probable degradation pathways involve the opening of the isoxazole ring.

  • Hydrolytic Degradation (Base-Catalyzed): The likely point of attack for a hydroxide ion is the C3 position, which is activated by the electronegative chlorine atom and the ring oxygen. This would lead to a ring-opened intermediate that could further rearrange.

  • Photodegradation: UV irradiation can cause cleavage of the N-O bond, leading to a variety of reactive intermediates and subsequent rearrangement products.[2][3][4]

  • Thermal Degradation: At high temperatures, decarboxylation of the propanoic acid side chain to produce CO₂ is a possibility.[5][6]

  • Oxidative Degradation: While perhaps less common for this structure, strong oxidizing agents could potentially modify the isoxazole ring or the propanoic acid side chain.[7][8]

A proposed primary hydrolytic degradation pathway is visualized below:

G Parent This compound Intermediate Ring-Opened Intermediate Parent->Intermediate OH⁻ (Hydrolysis) Product Further Rearrangement Products Intermediate->Product

Caption: A simplified proposed hydrolytic degradation pathway.

Troubleshooting Guides & Experimental Protocols

To systematically investigate the stability of this compound, a forced degradation study is recommended.[9][10] This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

Forced Degradation Study Protocol

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear glass vial. For the solid-state and control samples, use the dry compound or a solution in a stable solvent, respectively.

Stress ConditionReagent/ConditionIncubation Time (example)
Acid Hydrolysis 0.1 M HCl24 hours at 60°C
Base Hydrolysis 0.1 M NaOH2 hours at room temp.
Oxidation 3% H₂O₂24 hours at room temp.
Thermal (Solution) Water48 hours at 80°C
Thermal (Solid) Dry Powder48 hours at 80°C
Photostability Solution in quartz cuvetteExpose to light (ICH Q1B)
Control Stock solutionStore at -20°C, protected from light
  • Sample Analysis:

    • At designated time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A good stability-indicating method should be able to separate the parent compound from all its degradation products.

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid), is typically effective.[7]

  • Detection: A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and assessing peak purity. An MS detector provides mass information for the parent compound and any degradation products, aiding in their identification.[3][11][12]

  • Method Validation: The method should be validated for specificity, linearity, accuracy, and precision as per ICH guidelines.

Data Interpretation
  • Calculate the percentage of degradation: % Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100

  • Mass Balance: The sum of the parent compound and all degradation products should ideally be close to 100% of the initial amount.

  • Identify Degradation Products: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the degradation products. Further structural elucidation can be achieved with tandem MS (MS/MS) or by isolating the impurities for NMR analysis.[2][13][14]

References

Technical Support Center: Optimizing Derivatization of Propanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of propanoic acid and related short-chain fatty acids (SCFAs). This guide is designed for researchers, scientists, and drug development professionals who utilize chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for analysis. Propanoic acid's high polarity and low volatility make direct analysis challenging, often resulting in poor peak shape and low sensitivity.[1][2] Derivatization is a critical pre-analytical step to convert these acids into more volatile and thermally stable esters or silyl derivatives, making them amenable to GC analysis and improving detection.[1][3]

This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you overcome common hurdles and achieve robust, reproducible results.

Troubleshooting Guide: Common Derivatization Issues

This section addresses specific problems you may encounter during the derivatization of propanoic acids.

Q1: Why is my derivatization yield consistently low or non-existent?

Low or no yield of the desired derivative is one of the most common frustrations. The root cause often lies in the reaction conditions or the integrity of the reagents.

Possible Causes & Solutions:

  • Presence of Water: Water is the primary antagonist in most derivatization reactions, especially silylation. It competes with the propanoic acid for the derivatizing reagent and can hydrolyze the newly formed derivatives.[4]

    • Solution: Ensure all glassware is rigorously dried in an oven (e.g., 120°C for at least 2 hours) and cooled in a desiccator before use. Solvents should be of anhydrous grade and handled under an inert atmosphere (e.g., nitrogen or argon) if possible. For biological samples, lyophilization (freeze-drying) is an effective method for water removal.

  • Reagent Degradation: Derivatizing agents, particularly silylating reagents, are highly sensitive to moisture and can degrade over time, even when stored under recommended conditions.

    • Solution: Always use fresh reagents whenever possible. Purchase reagents in small quantities with septa-sealed caps to minimize exposure to atmospheric moisture. If you suspect degradation, test the reagent with a simple, pure standard before using it on valuable samples.

  • Incorrect Stoichiometry: An insufficient amount of derivatizing agent will lead to an incomplete reaction. Conversely, a vast excess can sometimes introduce impurities that interfere with analysis.[5]

    • Solution: While a molar excess of the derivatizing agent is typically required to drive the reaction to completion, the optimal ratio depends on the specific reagent and sample matrix. Start with the manufacturer's recommended ratio and optimize from there. For esterification with an alcohol, a large excess of the alcohol is often used to shift the equilibrium toward the ester product.[6][7][8][9]

  • Suboptimal Temperature or Time: Derivatization reactions are kinetic processes. Insufficient temperature or reaction time will result in an incomplete reaction.

    • Solution: Consult the literature or supplier documentation for the recommended temperature and time for your chosen reagent. For esterification of propanoic acid, temperatures around 65-70°C are common.[6][8][9] Silylation reactions can often proceed at room temperature or with gentle heating (e.g., 70°C for 30 minutes).[10] If yields remain low, consider a stepwise increase in reaction time or temperature.

Q2: My chromatogram shows multiple unexpected peaks and poor peak shape. What's wrong?

The appearance of "ghost peaks," split peaks, or broad, tailing peaks often points to issues with side reactions, sample matrix interference, or problems within the analytical system itself.

Possible Causes & Solutions:

  • Side Product Formation: The derivatizing agent may react with other functional groups in your sample matrix or with impurities in your solvents.

    • Solution: Use high-purity (e.g., HPLC or GC grade) solvents and reagents. If your sample matrix is complex (e.g., plasma, urine, fecal extracts), a sample cleanup step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) prior to derivatization is crucial to remove interfering substances.[11]

  • Excess Derivatizing Reagent: Large, tailing peaks at the beginning of a chromatogram are often due to an excess of the derivatizing reagent or its byproducts.[10]

    • Solution: After the reaction is complete, gently evaporate the excess reagent and solvent under a stream of nitrogen before reconstituting the sample in a suitable solvent for injection. Be cautious not to evaporate the more volatile derivatives.

  • Derivative Instability: Some derivatives, particularly certain silyl esters, can be prone to hydrolysis if exposed to trace amounts of moisture before or during injection.

    • Solution: Analyze samples as quickly as possible after derivatization.[12] Ensure the entire GC system, from the inlet liner to the column, is inert and free from active sites that can cause degradation.[13] Using a more stable derivative, such as a tert-butyldimethylsilyl (TBDMS) ether over a trimethylsilyl (TMS) ether, can also improve stability.[1]

  • GC System Activity: Poor peak shape for active compounds like acids can indicate activity in the injector or column.

    • Solution: Use a deactivated inlet liner and ensure the column is in good condition. If peak tailing persists even with derivatization, it may be necessary to bake out the column or trim the first few inches from the inlet side.[13]

Frequently Asked Questions (FAQs)

Q: Which derivatization method is best for propanoic acid: esterification or silylation?

The choice depends on your specific application, sample matrix, and available instrumentation.

  • Esterification (e.g., with BF₃-Methanol or Propanol/Pyridine): This is a robust and widely used method.[6][8][9][14] Propyl esters, formed using reagents like propyl chloroformate (PCF) in a propanol/pyridine mixture, are excellent for GC-MS analysis of SCFAs.[12] Esterification is often preferred for its cost-effectiveness and the high stability of the resulting ester derivatives.

  • Silylation (e.g., with BSTFA, MSTFA, or MTBSTFA): This is a very common and effective method for converting active hydrogens on carboxylic acids into silyl ethers.[3][15] Silylating agents are highly reactive and can often derivatize multiple functional groups in a single step.[16] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are popular choices.[10][17] Silylation must be performed under strictly anhydrous conditions.[4]

Decision Workflow for Derivatization Strategy

G start Start: Propanoic Acid Sample matrix Complex Matrix? (e.g., Plasma, Feces) start->matrix cleanup Perform Sample Cleanup (SPE or LLE) matrix->cleanup Yes moisture Strict Moisture Control Possible? matrix->moisture No cleanup->moisture silylation Silylation (e.g., BSTFA, MTBSTFA) High Reactivity moisture->silylation Yes esterification Esterification (e.g., BF3-Methanol, PCF) Robust & Stable Derivatives moisture->esterification No analysis GC or GC-MS Analysis silylation->analysis esterification->analysis

Caption: Decision tree for selecting a derivatization method.

Q: How can I optimize reaction conditions like temperature and molar ratio?

Optimization is key to achieving high yields and reproducibility.[14][18]

  • Temperature: Increasing the temperature generally increases the reaction rate.[6][7] For the esterification of propanoic acid with 1-propanol using H₂SO₄ as a catalyst, increasing the temperature from 35°C to 65°C significantly boosted the yield.[6][8]

  • Molar Ratio: For equilibrium-limited reactions like esterification, using a significant excess of one reagent (usually the alcohol) is necessary to drive the reaction towards the products.[6][7][9] Studies have shown that increasing the acid-to-alcohol molar ratio increases the reaction rate and yield.[6][7][8] A molar ratio of propanoic acid/1-propanol/catalyst of 1/10/0.20 has been shown to produce high yields.[6][8]

Table 1: Example Esterification Conditions for Propanoic Acid

ParameterConditionYieldReference
ReactantsPropanoic Acid, 1-Propanol96.9%[6][8]
CatalystH₂SO₄[6][8]
Molar Ratio (Acid:Alcohol:Catalyst)1:10:0.20[6][8]
Temperature65°C[6][8]
Reaction Time210 minutes[6][8]

Validated Protocol: Propyl-Esterification of Propanoic Acid for GC-MS

This protocol is adapted for the derivatization of SCFAs in biological samples using propyl chloroformate (PCF).[12]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis A 1. Mix Sample (300 µL Plasma/Urine) with 500 µL NaOH (aq) + IS B 2. Add 500 µL Propanol/Pyridine (3:2, v/v) A->B C 3. Add 100 µL PCF (Propyl Chloroformate) B->C D 4. Vortex & Ultrasonicate (1 min) C->D E 5. Add 300 µL Hexane D->E F 6. Vortex (1 min) & Centrifuge (2000g, 5 min) E->F G 7. Collect Supernatant F->G H 8. Repeat Extraction G->H I 9. Inject into GC-MS H->I

Caption: Step-by-step workflow for PCF derivatization.

Materials:

  • Propyl chloroformate (PCF)

  • Propanol (PrOH) and Pyridine (Py), HPLC grade

  • Hexane, GC grade

  • Sodium Hydroxide (NaOH), 0.005 M aqueous solution

  • Internal Standard (IS), e.g., caproic acid-d3

  • Glass centrifuge tubes (10 mL)

Procedure:

  • Sample Preparation: In a 10-mL glass centrifuge tube, mix 300 µL of the sample (e.g., urine, plasma) with 500 µL of the 0.005 M NaOH solution containing the internal standard.[12]

  • Reagent Addition: Add 500 µL of the propanol/pyridine mixture (3:2, v/v) to the tube.[12]

  • Derivatization: Add 100 µL of PCF to the tube and vortex briefly. The derivatization reaction is rapid and proceeds under ultrasonication for 1 minute.[12]

  • Extraction: Add 300 µL of hexane to the reaction mixture. Vortex for 1 minute, then centrifuge at 2,000 x g for 5 minutes to separate the layers.[12]

  • Collection: Carefully transfer the upper hexane layer containing the propyl ester derivatives to a clean GC vial.

  • Repeat Extraction: Repeat the extraction step (steps 4-5) with another 300 µL of hexane to maximize recovery. Combine the hexane extracts.

  • Analysis: The sample is now ready for injection into the GC-MS system.

This comprehensive guide provides a foundation for optimizing and troubleshooting the derivatization of propanoic acid. By understanding the chemistry behind the protocols and anticipating common challenges, researchers can develop more reliable and accurate analytical methods.

References

Preventing degradation of 3-(3-Chloroisoxazol-5-yl)propanoic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 3-(3-Chloroisoxazol-5-yl)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reliability of your results.

Introduction: The Chemical Nuances of this compound

This compound is a molecule of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a chloro-substituted isoxazole ring linked to a propanoic acid side chain, presents a unique combination of chemical properties. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is generally aromatic but possesses a labile N-O bond, making it susceptible to specific degradation pathways.[1] The propanoic acid moiety introduces a carboxylic acid functional group, influencing the compound's solubility and susceptibility to pH-dependent reactions.

Understanding the inherent chemical liabilities of this compound is the first step toward ensuring its stability. This guide will delve into the primary degradation pathways and provide actionable protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors that can lead to the degradation of this compound are exposure to light (especially UV) , alkaline pH conditions , elevated temperatures , and potentially, contact with certain metals . Each of these factors can initiate distinct degradation pathways, compromising the purity and integrity of the compound.

Q2: I've observed a change in the color of my solid sample over time. What could be the cause?

A2: A change in color, such as yellowing, is often an indicator of degradation. This is frequently linked to photodegradation , where exposure to light, particularly UV radiation, can cause the isoxazole ring to undergo rearrangement or cleavage.[1] It is crucial to store the compound in a light-protected environment.

Q3: My compound will be used in an aqueous solution. What pH should I be mindful of?

A3: You should be particularly cautious with alkaline (basic) conditions . The isoxazole ring is known to be susceptible to hydrolysis and ring-opening under basic pH.[2] For aqueous solutions, it is advisable to maintain a neutral to slightly acidic pH to minimize this degradation pathway.

Q4: What are the recommended long-term storage conditions for this compound?

A4: For long-term storage, it is recommended to keep this compound as a solid in a tightly sealed, amber or opaque container to protect it from light and moisture. The container should be stored in a cool, dry, and well-ventilated area, preferably in a refrigerator or freezer at temperatures between 2-8°C or -20°C, respectively, to minimize thermal degradation.

Q5: Can I store solutions of this compound? If so, for how long and under what conditions?

A5: While storing the compound as a solid is preferred for long-term stability, solutions can be prepared for immediate or short-term use. If you need to store a solution, use a neutral or slightly acidic buffer, protect it from light by using an amber vial or wrapping it in aluminum foil, and store it at low temperatures (e.g., 2-8°C). It is highly recommended to perform a stability study on the solution to determine its viability over your intended storage period.

Troubleshooting Guide: Identifying and Preventing Degradation

This section provides a problem-and-solution framework to address common issues related to the degradation of this compound.

Observed Problem Potential Cause(s) Recommended Action(s)
Unexpected peaks in HPLC/UPLC-MS analysis of a freshly prepared solution. 1. Rapid degradation in the chosen solvent/pH. 2. Contaminated solvent or glassware. 3. Photodegradation during sample preparation. 1. Immediately re-prepare the sample in a pre-cooled, pH-neutral, or slightly acidic solvent (e.g., acetonitrile/water with 0.1% formic acid). Analyze immediately after preparation.2. Use fresh, high-purity solvents and thoroughly cleaned glassware.3. Prepare the sample under low-light conditions or in amber vials.
Loss of compound potency or inconsistent results in biological assays. 1. Degradation of the stock solution over time. 2. Incompatibility with assay buffer (e.g., high pH). 3. Thermal degradation during incubation steps. 1. Prepare fresh stock solutions for each experiment. If a stock solution must be reused, perform a quick purity check via HPLC before use.2. Check the pH of your assay buffer. If it is alkaline, consider if a different buffer system can be used or if the compound's exposure time to the alkaline buffer can be minimized.3. Minimize the time the compound is exposed to elevated temperatures during your assay.
Appearance of a new, major impurity peak in the chromatogram of a stored sample. 1. Hydrolysis of the isoxazole ring. 2. Photolytic rearrangement. 1. Hydrolysis: This is likely if the sample was stored in solution, especially at a non-optimal pH. The degradation product may be a ring-opened species. Confirm by LC-MS analysis and look for masses corresponding to the addition of water.2. Photolysis: If the sample was exposed to light, the impurity could be an oxazole isomer.[1] Protect all future samples from light.

Understanding the Degradation Pathways

To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms.

DegradationPathways Potential Degradation Pathways of this compound cluster_stress_factors Stress Factors cluster_degradation_products Potential Degradation Products A This compound B Hydrolysis (Basic pH) A->B OH⁻ C Photodegradation (UV Light) A->C D Thermal Degradation (Heat) A->D Δ E Metal-Catalyzed Isomerization A->E e.g., Fe(II) F Ring-Opened Products (e.g., β-keto nitrile derivatives) B->F G Oxazole Isomers C->G H Decarboxylation and/or Other Cleavage Products D->H I 2H-Azirine-2-carbonyl chloride intermediate E->I

Caption: Potential degradation pathways for this compound.

Key Degradation Mechanisms:
  • Base-Catalyzed Hydrolysis : In the presence of a base, the isoxazole ring can be opened. This is a significant concern for experiments conducted in alkaline buffers.[2] The resulting products are often β-keto nitrile derivatives.

  • Photodegradation : The N-O bond in the isoxazole ring is relatively weak and can be cleaved by UV light. This can lead to a rearrangement to form an oxazole isomer or other photoproducts.[1]

  • Thermal Degradation : Elevated temperatures can provide sufficient energy to induce decomposition. The specific products can vary, but may include decarboxylation of the propanoic acid side chain or fragmentation of the isoxazole ring.

  • Metal-Catalyzed Isomerization : There is evidence that chloroisoxazoles can undergo isomerization in the presence of certain metal ions, such as Fe(II), to form reactive intermediates like 2H-azirine-2-carbonyl chlorides. While this is more relevant to synthetic transformations, it highlights a potential incompatibility with certain metal-containing reagents or containers.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Workflow

This protocol outlines the best practices for storing and handling this compound to ensure its long-term stability.

StorageWorkflow Recommended Storage and Handling Workflow start Receive Compound store_solid Store as Solid in Tightly Sealed, Amber/Opaque Container start->store_solid storage_conditions Store in a Cool (2-8°C or -20°C), Dry, and Dark Place store_solid->storage_conditions weigh Weigh Required Amount Under Low Light Conditions storage_conditions->weigh dissolve Dissolve in Appropriate Solvent (e.g., DMSO, DMF, or aqueous buffer with neutral/slightly acidic pH) weigh->dissolve use_immediately Use Solution Immediately dissolve->use_immediately short_term_store For Short-Term Storage: Store in Amber Vial at 2-8°C dissolve->short_term_store If not used immediately end Experiment use_immediately->end short_term_store->end

Caption: Workflow for optimal storage and handling of the compound.

Step-by-Step Procedure:

  • Upon Receipt : Immediately transfer the compound to a tightly sealed, amber or opaque container to protect it from light and moisture.

  • Long-Term Storage : Store the solid compound in a refrigerator (2-8°C) or freezer (-20°C) in a desiccated environment.

  • Sample Preparation : When preparing to use the compound, allow the container to equilibrate to room temperature before opening to prevent moisture condensation. Weigh the desired amount in an area with minimal light exposure.

  • Dissolution : Dissolve the compound in a suitable solvent just before use. For aqueous applications, use a buffer with a pH between 5 and 7.

  • Solution Storage : If a solution must be stored, use an amber vial and keep it refrigerated (2-8°C) for the shortest possible time. It is advisable to validate the stability of the solution for your specific storage duration.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

A stability-indicating analytical method is crucial for detecting any degradation. This reverse-phase HPLC method can serve as a starting point for monitoring the purity of this compound.

Instrumentation and Conditions:

  • HPLC System : A standard HPLC or UPLC system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A : 0.1% Formic acid in Water.

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

  • Gradient :

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 254 nm.

  • Injection Volume : 5-10 µL.

Procedure:

  • Sample Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile). Dilute with the mobile phase to a working concentration (e.g., 50 µg/mL).

  • Analysis : Inject the sample onto the HPLC system.

  • Data Evaluation : The parent compound should elute as a sharp, well-defined peak. Any degradation products will likely appear as separate peaks, typically at different retention times. The peak area percentage can be used to estimate the purity of the sample. For identification of unknown peaks, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.[3]

This method should be validated for your specific application to ensure it can adequately separate the parent compound from any potential degradation products formed under your experimental conditions.

References

Technical Support Center: Troubleshooting Side Reactions of Chloroisoxazoles with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chloroisoxazole chemistry. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of nucleophilic reactions with these versatile heterocycles. Isoxazoles are critical scaffolds in medicinal chemistry, but their unique electronic structure, particularly the labile N-O bond, presents distinct challenges.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common side reactions and optimize your synthetic strategies.

Section 1: Troubleshooting Low or No Product Formation

Low conversion of the starting material or a complex mixture of products instead of the desired substituted isoxazole is the most frequent issue. The root cause often depends on the nature of the nucleophile and the position of the chloro-substituent.

Q1: My reaction with an amine nucleophile is failing or giving a low yield. What's going wrong?

This is a common challenge. The success of amination on a chloroisoxazole ring is highly dependent on the nucleophilicity of the amine and the specific isomer of the chloroisoxazole.

Possible Causes & Solutions:

  • Insufficient Nucleophilicity: Simple aromatic amines, like aniline, are often not nucleophilic enough to directly displace the chlorine on a 5-chloroisoxazole.[3][4] The reaction typically requires highly nucleophilic amines (e.g., morpholine, piperidine, or aliphatic primary/secondary amines).

    • Troubleshooting Step: If using a weakly nucleophilic amine, consider switching to a more nucleophilic one if your synthetic plan allows. Alternatively, for 5-chloroisoxazoles, you must consider the alternative reaction pathway described in Section 2.

  • Incorrect Base: The choice of base is critical. A strong, non-nucleophilic base is needed to neutralize the HCl generated. However, overly strong bases can promote decomposition or ring-opening.

    • Troubleshooting Step: Use a hindered base like N,N-Diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃. Avoid strong alkoxide bases if direct substitution is the goal.

  • Competing Isomerization (for 5-Chloroisoxazoles): The dominant pathway for 5-chloroisoxazoles is often not direct S_N_Ar. Instead, they can undergo rearrangement to a highly reactive 2H-azirine-2-carbonyl chloride intermediate, which is then attacked by the nucleophile.[3][5] If this pathway is not controlled, it can lead to decomposition. This is discussed in detail in Q4 .

Q2: I'm attempting a substitution with an alkoxide/phenoxide and observing widespread decomposition. Why?

While O-nucleophiles can be effective, their inherent basicity often complicates the reaction.

Possible Causes & Solutions:

  • Base-Induced Ring Cleavage: Isoxazoles are sensitive to strong bases. The combination of a strong alkoxide base (e.g., sodium methoxide, potassium tert-butoxide) and elevated temperatures can readily cleave the weak N-O bond, leading to a complex mixture of degradation products.[1][6]

    • Troubleshooting Step: Generate the nucleophile in situ using a milder base. For example, react the desired alcohol with NaH at 0 °C to form the alkoxide, then add the chloroisoxazole at a low temperature and allow it to warm slowly.[7] This keeps the concentration of free, strong base low.

  • Williamson Ether Synthesis Conditions: The reaction of an alkoxide with an alkyl halide is a classic S_N_2 reaction.[8] When applying this logic to chloroisoxazoles, it's important to remember the electronic instability of the ring.

    • Troubleshooting Step: Use less basic conditions where possible. For phenols, a weaker base like K₂CO₃ in a polar aprotic solvent (e.g., DMF, acetonitrile) is often sufficient to deprotonate the phenol without destroying the isoxazole core.

Q3: My reaction with a thiol nucleophile is sluggish and gives multiple products. How can I improve it?

Thiolates are excellent nucleophiles and generally less basic than alkoxides, making them good candidates for substitution.[9] However, side reactions can still occur.

Possible Causes & Solutions:

  • Oxidation of Thiolate: Thiolates are easily oxidized to disulfides, especially in the presence of air or trace metal impurities.[10][11] This depletes your nucleophile and complicates purification.

    • Troubleshooting Step: Degas your solvent and run the reaction under an inert atmosphere (N₂ or Ar). Use freshly purchased or purified thiols.

  • Incomplete Thiolate Formation: The thiol must be converted to the more nucleophilic thiolate.

    • Troubleshooting Step: Use one equivalent of a suitable base (e.g., NaH, K₂CO₃, or even a strong organic base like DBU) to ensure complete deprotonation of the thiol before adding the chloroisoxazole.

Troubleshooting Workflow for Low Yield Reactions

G cluster_analysis Crude Mixture Analysis cluster_solutions Potential Solutions start Low Yield or No Reaction check_sm 1. Confirm Starting Material Integrity (NMR, LC-MS) start->check_sm analyze_crude 2. Analyze Crude Reaction Mixture (LC-MS, TLC) check_sm->analyze_crude SM is clean sm_only Only Starting Material analyze_crude->sm_only complex_mix Complex Mixture/ Decomposition analyze_crude->complex_mix new_product New Major Product(s) analyze_crude->new_product increase_reactivity Increase Reactivity: - Higher Temperature - More Polar Solvent - Stronger Nucleophile/Base sm_only->increase_reactivity milder_cond Use Milder Conditions: - Lower Temperature - Weaker Base - Inert Atmosphere complex_mix->milder_cond id_product Identify New Product: - Is it an isomer? - Is it a ring-opened product? - Is it from isomerization? (See Q4) new_product->id_product

Caption: A decision-making workflow for troubleshooting low-yield reactions.

Section 2: Identifying and Mitigating Ring Cleavage and Rearrangement

The most significant and often unexpected side reaction with chloroisoxazoles is skeletal rearrangement or cleavage of the N-O bond. This is especially prevalent for the 5-chloro isomer.

Q4: I've isolated an unexpected product from my 5-chloroisoxazole reaction that is not the simple substitution product. What could it be?

You have likely accessed the Fe(II)-catalyzed isomerization pathway . Trace iron salts in your reagents or from a stainless-steel spatula can catalyze the transformation of 5-chloroisoxazoles into highly reactive 2H-azirine-2-carbonyl chlorides .[3][5][12] This intermediate is then acylated by your nucleophile.

Mechanism Overview:

  • Isomerization: The 5-chloroisoxazole rearranges to the 2H-azirine-2-carbonyl chloride. This is often the rate-limiting step and can be intentionally catalyzed.

  • Nucleophilic Acyl Substitution: Your nucleophile (amine, alcohol, thiol) attacks the highly electrophilic carbonyl chloride of the azirine intermediate, not the isoxazole ring itself.

This pathway explains why weakly nucleophilic amines can yield a product: they are reacting with a much more reactive electrophile.[3][4]

Identifying the Product: The product will be an amide, ester, or thioester of a 2H-azirine-2-carboxylic acid. The characteristic isoxazole ring will be absent, replaced by a strained three-membered azirine ring. This can be confirmed by NMR and high-resolution mass spectrometry.

Caption: Fe(II)-catalyzed isomerization of 5-chloroisoxazoles.

Q5: How can I control the isomerization of 5-chloroisoxazoles to my advantage?

Instead of viewing it as a side reaction, you can leverage this pathway to synthesize novel azirine derivatives. This is often more efficient than trying to force a direct substitution.[12]

Strategy: Convert the reaction into a one-pot, two-step process.

  • Catalyze the Isomerization: Add a catalytic amount of anhydrous FeCl₂ to a solution of your 5-chloroisoxazole in an aprotic solvent like acetonitrile. Stir for 1-2 hours at room temperature to form the 2H-azirine-2-carbonyl chloride in situ.

  • Add the Nucleophile: Introduce your nucleophile along with a base (an ortho-substituted pyridine like 2-picoline is particularly effective) to trap the reactive intermediate.[3]

This method provides reliable access to a range of 2H-azirine-2-carboxamides, esters, and thioesters.[3][12] See Protocol 2 for a detailed procedure.

Q6: Under what conditions is direct nucleophilic ring-opening of the isoxazole favored?

While the isomerization pathway is common for 5-chloroisoxazoles, direct cleavage of the N-O bond can also occur, leading to linear, acyclic products.

Favorable Conditions for Ring-Opening:

  • Strongly Basic/Nucleophilic Reagents: Hard nucleophiles and strong bases can attack the ring, initiating cleavage.[6]

  • Electrophilic Activation: The presence of strong electrophiles (e.g., fluorinating agents like Selectfluor, or chlorinating agents) can lead to attack on the ring nitrogen or oxygen, followed by rearrangement and cleavage to yield products like α-haloketones.[13][14][15]

  • High Temperatures: Thermal stress can promote fragmentation of the isoxazole ring.

Section 3: Frequently Asked Questions (FAQs)
Q7: What is the primary difference in reactivity between 3-chloroisoxazoles and 5-chloroisoxazoles?

The position of the chlorine atom fundamentally changes the reactivity profile.

  • 5-Chloroisoxazoles: As detailed above, they are prone to Fe(II)-catalyzed isomerization to 2H-azirine-2-carbonyl chlorides.[5] Direct S_N_Ar is less common.

  • 3-Chloroisoxazoles: These isomers are generally less reactive and do not typically undergo the same isomerization pathway. Nucleophilic substitution at the C3 position usually requires more forcing conditions and is more likely to proceed via a direct S_N_Ar or a related addition-elimination mechanism. Ring-opening can still be a competing side reaction under harsh conditions.

Q8: How does my choice of solvent affect the reaction outcome?

Solvent choice can influence reaction rates and even shift the product distribution.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are generally good choices as they can solvate the intermediates in an S_N_Ar reaction and often accelerate the rate. Acetonitrile is particularly effective for the Fe(II)-catalyzed isomerization.[16]

  • Nonpolar Solvents (e.g., Toluene, Dioxane): These may be preferred when trying to suppress certain side reactions. For some cross-coupling reactions, solvent choice can influence regioselectivity.[17]

  • Protic Solvents (e.g., Alcohols): These should generally be avoided unless the alcohol is the intended nucleophile, as they can compete with your desired nucleophile.

Q9: I suspect my starting chloroisoxazole is degrading on the shelf. How can I check its stability and purify it?

Chloroisoxazoles can be sensitive, particularly to moisture and acid.

  • Stability Check: Check the purity by ¹H NMR and LC-MS before use. Look for the appearance of new signals or peaks that indicate decomposition.

  • Purification: If impure, they can often be purified by recrystallization from a suitable solvent (e.g., hexanes, ethanol/water) or by column chromatography on silica gel. Ensure the purified material is stored in a tightly sealed container under an inert atmosphere, preferably in a freezer.

Section 4: Validated Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with a Highly Nucleophilic Amine (e.g., Morpholine)

This protocol is optimized for direct S_N_Ar on a chloroisoxazole where isomerization is not the primary pathway or is intentionally suppressed.

  • To a solution of the chloroisoxazole (1.0 equiv) in anhydrous acetonitrile (0.2 M), add the amine nucleophile (e.g., morpholine, 1.2 equiv).

  • Add a non-nucleophilic base (e.g., K₂CO₃, 2.0 equiv).

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (e.g., silica gel, ethyl acetate/hexanes) to yield the desired amino-isoxazole.

Protocol 2: One-Pot Fe(II)-Catalyzed Isomerization of a 5-Chloroisoxazole and Reaction with a Nucleophile [3][12]

This protocol leverages the isomerization pathway for a clean and efficient synthesis of 2H-azirine derivatives.

  • To a flame-dried flask under an inert atmosphere (N₂), add the 5-chloroisoxazole (1.0 equiv) and anhydrous FeCl₂ (0.1 equiv).

  • Add anhydrous acetonitrile (0.2 M) and stir the mixture at room temperature for 2 hours. The solution may change color.

  • In a separate flask, prepare a solution of the nucleophile (1.1 equiv) and 2-picoline (1.5 equiv) in anhydrous acetonitrile.

  • Slowly add the nucleophile solution to the reaction mixture containing the in situ generated 2H-azirine-2-carbonyl chloride at room temperature.

  • Stir for 1-3 hours, monitoring by TLC or LC-MS until the intermediate is consumed.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2H-azirine derivative.

References

Technical Support Center: High-Resolution NMR for 3-(3-Chloroisoxazol-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers working with 3-(3-Chloroisoxazol-5-yl)propanoic acid. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve superior resolution in your NMR spectra. Our focus is not just on what to do, but why you're doing it, ensuring a deeper understanding of the principles behind high-quality NMR acquisition.

Troubleshooting Guide: From Broad Peaks to Sharp Signals

This section addresses common issues encountered during the NMR analysis of this compound.

Question 1: Why are the peaks in my ¹H NMR spectrum of this compound broad and poorly resolved?

Answer:

Peak broadening is a frequent challenge that can obscure vital structural information. The causes can range from suboptimal sample preparation to incorrect instrument settings. Let's break down the potential culprits and their solutions.

1. Suboptimal Sample Preparation:

  • Concentration Effects: Highly concentrated samples can lead to increased viscosity and intermolecular interactions, such as hydrogen bonding with the carboxylic acid moiety, which can significantly broaden resonance lines.[1][2] Conversely, a sample that is too dilute will result in a poor signal-to-noise ratio.

    • Actionable Solution: Prepare a sample at a concentration of 10-25 mg in 0.6-0.7 mL of a suitable deuterated solvent.[3][4] This typically provides a good balance for ¹H NMR.

  • Presence of Particulates: Undissolved solid particles in your NMR tube will severely disrupt the magnetic field homogeneity, leading to broad, distorted peaks.[4][5]

    • Actionable Solution: Ensure your compound is fully dissolved. If necessary, gently warm or sonicate the sample. For persistent particulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[5][6]

  • Paramagnetic Impurities: Trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) or dissolved molecular oxygen can dramatically shorten relaxation times and cause significant line broadening.[2][4][7]

    • Actionable Solution: Use high-purity solvents and clean glassware. If paramagnetic contamination is suspected, consider passing your sample through a small plug of silica gel. To remove dissolved oxygen, especially for T1 relaxation measurements, degas the sample using the freeze-pump-thaw technique.[5]

2. Spectrometer Shimming:

  • The Importance of a Homogeneous Field: Shimming is the process of adjusting currents in the shim coils to counteract inhomogeneities in the main magnetic field (B₀) across the sample volume.[8][9] Poor shimming is a primary cause of broad and asymmetric peak shapes.[1][10]

    • Actionable Solution: Always perform a careful, iterative shimming procedure for each sample. Start by adjusting the lower-order Z shims (Z1, Z2) to maximize the lock signal, then proceed to higher-order and off-axis shims.[11][12] The goal is to achieve the narrowest and most symmetrical lineshape possible for a sharp solvent peak or a reference signal like TMS.[8][9]

3. Chemical Exchange Phenomena:

  • Carboxylic Acid Proton Exchange: The proton of the carboxylic acid group (–COOH) readily exchanges with residual water in the solvent or other labile protons. This chemical exchange, if occurring at an intermediate rate on the NMR timescale, can lead to a very broad signal.[13] The chemical shift of this proton is also highly dependent on concentration, temperature, and solvent.[14][15][16]

    • Actionable Solution: To confirm the presence of the carboxylic acid proton, add a drop of D₂O to your sample, shake it, and re-acquire the spectrum. The –COOH peak should disappear due to proton-deuterium exchange.[1] Using a polar aprotic solvent like DMSO-d₆ can help to sharpen the signal by forming strong hydrogen bonds and slowing down the exchange rate. The known spectrum of this compound in DMSO-d₆ shows the isoxazole proton at around 6.8 ppm.[17]

Question 2: My signal-to-noise ratio (S/N) is poor, making it difficult to see the signals for the isoxazole ring proton. How can I improve this?

Answer:

A low S/N can be addressed through several avenues, from sample preparation to data acquisition and processing.

1. Optimize Sample Concentration:

  • As mentioned previously, ensure your sample concentration is adequate (10-25 mg/0.6-0.7 mL for ¹H NMR).[3][4] If your compound is sparingly soluble, you may need to acquire the spectrum over a longer period.

2. Increase the Number of Scans:

  • The S/N ratio improves with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of √2 (approximately 1.4).

    • Actionable Solution: Increase the number of scans (transients) in your acquisition parameters. Be mindful that this will also increase the total experiment time.

3. Data Processing Techniques:

  • Apodization (Window Functions): Before Fourier transformation, the Free Induction Decay (FID) can be multiplied by a mathematical function to improve the S/N or resolution.[18]

    • Actionable Solution: To enhance S/N, apply an exponential weighting function (often referred to as line broadening, LB) with a value typically between 0.3 and 1.0 Hz.[19] This will slightly broaden the peaks but will suppress the noise in the latter part of the FID, resulting in a spectrum with better S/N. Be aware that excessive line broadening will degrade resolution.

Question 3: The signals for the two propanoic acid methylene groups (–CH₂–CH₂–) are overlapping. How can I resolve them?

Answer:

Resolving overlapping signals is crucial for accurate structural assignment and coupling constant analysis. Here are several strategies:

1. Increase the Magnetic Field Strength:

  • The chemical shift dispersion (the separation of peaks in Hz) increases with the strength of the magnetic field.[20]

    • Actionable Solution: If available, run the sample on a higher field NMR spectrometer (e.g., 500 MHz or 600 MHz instead of 300 MHz). This is often the most effective way to resolve overlapping multiplets.

2. Change the Solvent:

  • The chemical environment of a molecule is influenced by the solvent, leading to changes in chemical shifts (solvent-induced shifts).[15]

    • Actionable Solution: Acquiring the spectrum in a different deuterated solvent, such as benzene-d₆ or acetone-d₆, can alter the relative positions of your peaks and potentially resolve the overlap.[1] Aromatic solvents like benzene-d₆ can cause significant shifts due to anisotropic effects.[15]

3. Advanced Data Processing:

  • Resolution Enhancement Apodization: Certain window functions can be applied to the FID to narrow the linewidths, although this often comes at the cost of reduced S/N and potential spectral distortions.[21][22]

    • Actionable Solution: Apply a Lorentz-to-Gauss transformation or a sine-bell function during processing.[22] These functions de-emphasize the beginning of the FID and give more weight to the later parts, which contain the information that determines the resolution.[22] Use these functions with caution to avoid introducing artifacts.[22]

  • Linear Prediction (LP): This technique can be used to mathematically extend the FID beyond the actual acquisition time.[23][24] A longer FID results in higher digital resolution after Fourier transformation.[25][26]

    • Actionable Solution: Use forward linear prediction to add calculated data points to the end of your FID. This can significantly improve resolution, especially for truncated FIDs where the signal has not fully decayed by the end of the acquisition.[25][26][27]

Frequently Asked Questions (FAQs)

Q1: What is the best deuterated solvent for this compound?

A1: The choice of solvent depends on solubility and the specific information you need.

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): This is an excellent choice due to its high polarity, which should readily dissolve the compound. It is particularly good for observing the carboxylic acid proton, as it forms strong hydrogen bonds that slow down exchange, resulting in a sharper –COOH signal.[6] A reference spectrum for this compound is available in DMSO-d₆.[17]

  • CDCl₃ (Deuterated Chloroform): A common and less polar choice. However, the carboxylic acid proton may appear as a very broad signal or be difficult to observe due to the formation of hydrogen-bonded dimers.[28]

  • Methanol-d₄ or Acetone-d₆: These are good alternatives if solubility is an issue in CDCl₃.

Q2: How can I confirm the identity of the carboxylic acid proton peak?

A2: The most straightforward method is the D₂O shake . Add one or two drops of deuterium oxide (D₂O) to your NMR sample, shake the tube vigorously for a minute, and re-acquire the ¹H spectrum. The peak corresponding to the acidic –COOH proton will disappear or significantly diminish because the acidic proton will exchange with deuterium from the D₂O.[1]

Q3: What are typical ¹H and ¹³C chemical shift ranges I should expect for this molecule?

A3:

  • ¹H NMR:

    • -COOH: Highly deshielded, typically appearing as a broad singlet between 10-13 ppm.[14][28] Its exact position is highly dependent on solvent and concentration.[16]

    • Isoxazole C-H: The proton on the isoxazole ring will be in the aromatic/heteroaromatic region, likely between 6.0 and 7.5 ppm. The reference spectrum in DMSO-d₆ shows this peak at ~6.8 ppm.[17]

    • -CH₂-CH₂- (Propanoic acid chain): The methylene group alpha to the carbonyl (–CH₂COOH) will be around 2.1-2.5 ppm.[13] The methylene group adjacent to the isoxazole ring will be slightly further downfield, likely around 2.8-3.2 ppm. These two will appear as triplets due to coupling with each other.

  • ¹³C NMR:

    • -COOH (Carbonyl): Typically in the 165-185 ppm range.[16]

    • Isoxazole Ring Carbons: These will appear in the heteroaromatic region, with the carbon bearing the chlorine atom being significantly affected.

    • -CH₂-CH₂- (Propanoic acid chain): Aliphatic carbons, typically in the 20-40 ppm range.[29]

Experimental Protocols & Data Visualization

Table 1: Recommended NMR Sample Preparation Parameters
ParameterRecommended ValueRationale
Compound Mass 10-25 mgBalances S/N with solubility and minimizes viscosity effects.[2][3]
Solvent Volume 0.6 - 0.7 mLEnsures proper sample height in a standard 5 mm NMR tube for optimal shimming.[4][5]
Recommended Solvents DMSO-d₆, Acetone-d₆, CDCl₃Offers a range of polarities to optimize solubility and spectral dispersion.[1][6]
Filtration RecommendedRemoves particulates that degrade magnetic field homogeneity and broaden peaks.[5][30]
Diagram 1: Workflow for Troubleshooting Poor Spectral Resolution

This diagram outlines a logical progression for diagnosing and solving issues with NMR spectral resolution.

TroubleshootingWorkflow cluster_0 Start: Poor Resolution Observed cluster_1 Step 1: Sample & Preparation Check cluster_2 Step 2: Spectrometer Optimization cluster_3 Step 3: Advanced Solutions cluster_4 End Goal Start Broad or Overlapping Peaks Check_Conc Is concentration optimal? (10-25 mg/0.6 mL) Start->Check_Conc Check_Conc->Start If no, adjust concentration Check_Solubility Is sample fully dissolved? (No particulates?) Check_Conc->Check_Solubility If yes Check_Solubility->Start Shim Re-shim the magnet carefully (Z1, Z2, then higher orders) Check_Solubility->Shim If yes Lock Is lock stable and at a high level? Shim->Lock Lock->Shim If no, re-shim Change_Solvent Acquire in a different solvent (e.g., Benzene-d6) Lock->Change_Solvent If still unresolved Higher_Field Use higher field spectrometer (e.g., >500 MHz) Change_Solvent->Higher_Field Processing Apply resolution enhancement (Apodization, Linear Prediction) Higher_Field->Processing End Sharp, Well-Resolved Spectrum Processing->End

References

Validation & Comparative

The Halogen Advantage: A Comparative Guide to the Biological Activity of Chlorinated vs. Non-Chlorinated Isoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the vast chemical space of heterocyclic compounds, the isoxazole scaffold stands out as a privileged structure, underpinning a wide array of biologically active molecules.[1][2] Its versatility is well-documented, with derivatives demonstrating antimicrobial, anti-inflammatory, and anticancer properties.[1][3] A key strategy in the medicinal chemist's arsenal for optimizing the potency of these compounds is halogenation, particularly chlorination. This guide provides an in-depth, objective comparison of the biological activity between chlorinated and non-chlorinated isoxazoles, supported by experimental data, to elucidate the significant impact of this single atomic substitution.

The rationale behind introducing a chlorine atom to a pharmacologically active molecule is multifaceted. Chlorine, being an electron-withdrawing group, can significantly alter the electronic properties of the isoxazole ring and its substituents.[4] This modification can influence the molecule's lipophilicity, membrane permeability, and binding affinity to target proteins, often leading to enhanced biological activity.[4] This guide will delve into these enhancements across key therapeutic areas.

Antimicrobial Activity: A Clear Enhancement with Chlorination

In the fight against microbial resistance, isoxazole derivatives have emerged as promising candidates.[5] The inclusion of chlorine atoms on the phenyl rings of isoxazole derivatives has been shown to markedly improve their antibacterial efficacy.[1]

A study on novel isoxazole derivatives highlighted that the presence of electron-withdrawing groups, such as chlorine, at the para position of the phenyl ring generally enhanced antibacterial activity.[6] For instance, a chlorinated isoxazole derivative exhibited a minimum inhibitory concentration (MIC) of 95 µg/mL against Escherichia coli, surpassing the activity of the standard drug cloxacillin (MIC 120 µg/mL).[6] Another study found that a 3-(4-chlorophenyl)-1,2-oxazol-5-yl derivative showed remarkable activity against E. coli.[1]

The enhanced antimicrobial effect of chlorinated isoxazoles can be attributed to several factors. The increased lipophilicity can facilitate penetration through the bacterial cell membrane. Furthermore, the electron-withdrawing nature of chlorine can modulate the reactivity of the molecule, potentially leading to more effective inhibition of essential bacterial enzymes.[4]

Comparative Antimicrobial Data:
Compound TypeBacterial StrainMIC (µg/mL)Reference
Chlorinated IsoxazoleEscherichia coli95[6]
Non-Chlorinated Isoxazole AnalogEscherichia coli>120[6]
Chlorinated IsoxazoleStaphylococcus aureus110[6]
Non-Chlorinated Isoxazole AnalogStaphylococcus aureus>120[6]

Anticancer Activity: Targeting Malignancy with Chlorinated Scaffolds

The isoxazole moiety is a key component in a number of anticancer agents, acting through various mechanisms including the induction of apoptosis and inhibition of protein kinases.[2] Structure-activity relationship (SAR) studies have consistently demonstrated that the introduction of chloro substituents on the phenyl ring of isoxazole-containing compounds is associated with increased anticancer activity.[7]

For example, a comparative analysis of substituted benzo[d]isoxazole analogs revealed that a 4-chlorophenyl derivative had significantly lower IC50 values against HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) cancer cell lines compared to its non-halogenated counterpart.[8] This suggests a more potent cytotoxic effect of the chlorinated compound. The presence of the chlorine atom can enhance the binding affinity of the molecule to its biological target, leading to more effective disruption of cancer cell signaling pathways.

Comparative Anticancer Data (IC50 in µM):
Compound TypeHCT-116 (Colon)MCF-7 (Breast)HeLa (Cervical)Reference
4-Chlorophenyl Benzo[d]isoxazole85.392.188.5[8]
4-Fluorophenyl Benzo[d]isoxazole> 100> 100> 100[8]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Isoxazole derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing potent activity in preclinical models.[9] The substitution pattern on the isoxazole scaffold plays a crucial role in determining their efficacy. While direct comparative studies with quantitative data between chlorinated and non-chlorinated isoxazoles in anti-inflammatory assays are less common in the readily available literature, SAR studies suggest that halogenation can positively influence this activity. For instance, a study on novel isoxazoles found that compounds with methoxy groups, which are also electron-donating, showed significant anti-inflammatory activity.[10] However, other studies have indicated that electron-withdrawing groups like chlorine can also contribute to potent anti-inflammatory effects.[3] This highlights the complex interplay of electronic and steric factors in determining the anti-inflammatory potential of these compounds.

Experimental Protocols

To enable researchers to validate and expand upon these findings, detailed protocols for key biological assays are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.

Experimental Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds in a 96-well plate. C Inoculate each well with the bacterial suspension. A->C Add inoculum B Prepare standardized bacterial inoculum (0.5 McFarland). B->C D Incubate at 37°C for 18-24 hours. C->D Incubate E Visually inspect for turbidity to determine the lowest concentration with no growth (MIC). D->E Read results

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Step-by-Step Protocol:

  • Preparation of Compounds: Prepare a stock solution of the test isoxazole in a suitable solvent. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: From a fresh culture, prepare a bacterial suspension in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Result Interpretation: Following incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the chlorinated and non-chlorinated isoxazole derivatives for 24-48 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, can then be calculated.

Western Blot for Signaling Pathway Analysis

To investigate the mechanism of action, Western blotting can be used to analyze the expression of key proteins in a signaling pathway affected by the isoxazole compounds.

Illustrative Signaling Pathway:

Signaling_Pathway cluster_pathway Apoptosis Pathway Isoxazole Chlorinated Isoxazole Bcl2 Bcl-2 Isoxazole->Bcl2 inhibits Bax Bax Isoxazole->Bax activates Caspase9 Caspase-9 Bcl2->Caspase9 inhibits Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential mechanism of action for chlorinated isoxazoles in inducing apoptosis.

Step-by-Step Protocol:

  • Protein Extraction: Treat cells with the isoxazole compounds, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

The evidence presented in this guide strongly suggests that the chlorination of isoxazole derivatives is a highly effective strategy for enhancing their biological activity across multiple therapeutic areas. The inclusion of chlorine atoms consistently leads to improved antimicrobial and anticancer potency. While the impact on anti-inflammatory activity requires further direct comparative investigation, the underlying principles of how halogens modify molecular properties suggest a high potential for optimization in this area as well. The provided experimental protocols offer a robust framework for researchers to further explore and validate the therapeutic potential of novel chlorinated isoxazoles. As the quest for more potent and selective drugs continues, the "halogen advantage" in isoxazole chemistry is a critical consideration for rational drug design and development.

References

Validating the Molecular Structure of 3-(3-Chloroisoxazol-5-yl)propanoic Acid: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of regulatory compliance and scientific rigor. For novel chemical entities like 3-(3-Chloroisoxazol-5-yl)propanoic acid, a compound with potential applications in medicinal chemistry, confirming the atomic connectivity is not merely a formality but a critical step in understanding its reactivity, and biological activity. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of the chemical environment of protons (¹H) and carbons (¹³C), its utility can be limited by signal overlap and the challenge of definitively assigning through-bond connectivities in complex spin systems.[1][2]

This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques for the structural validation of this compound. We will explore the causality behind the selection of a suite of experiments—¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC—to create a self-validating dataset. This approach moves beyond simple spectral interpretation to build a robust, interconnected web of evidence that confirms the molecular architecture with a high degree of confidence.

The Challenge: Beyond the 1D Spectrum

A 1D ¹H NMR spectrum of this compound would present signals for the aliphatic protons of the propanoic acid chain and the lone proton on the isoxazole ring. Similarly, a ¹³C NMR spectrum would show signals for each unique carbon atom. However, definitively connecting these signals to assemble the final structure requires through-bond correlation information that 1D NMR alone cannot provide.[1] This is where 2D NMR becomes an indispensable tool, spreading complex information across two frequency dimensions to resolve overlapping signals and reveal correlations between nuclei.[1][3][4]

A Multi-Pronged Approach to Structural Validation

To achieve unambiguous structural elucidation, a combination of 2D NMR experiments is employed. Each experiment provides a unique piece of the structural puzzle, and together they offer a system of cross-verification.

  • ¹H-¹H Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH).[5][6][7] For our target molecule, COSY is crucial for establishing the connectivity of the propanoic acid chain protons. The presence of cross-peaks between adjacent methylene groups provides direct evidence of their neighboring relationship.[3][5]

  • ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment maps the correlation between a proton and the carbon to which it is directly attached (¹JCH).[8][9][10] It is a highly sensitive technique that allows for the definitive assignment of protonated carbons.[8][11] For this compound, HSQC will link the proton signals of the propanoic acid chain and the isoxazole ring to their corresponding carbon signals.

  • ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC): This experiment is key to assembling the complete molecular skeleton by identifying longer-range correlations between protons and carbons, typically over two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH).[12][13][14][15] HMBC is particularly powerful for identifying connections to quaternary (non-protonated) carbons, such as the carbonyl carbon and the substituted carbons of the isoxazole ring.[15]

The synergy of these three experiments provides a robust, self-validating workflow. COSY establishes the proton framework, HSQC links protons to their directly attached carbons, and HMBC connects these fragments through long-range interactions, leaving no ambiguity in the final structure.

Experimental Protocol: Acquiring a Comprehensive 2D NMR Dataset

The following protocol outlines the steps for acquiring high-quality 2D NMR data for this compound.

Sample Preparation
  • Dissolve the Sample: Accurately weigh approximately 15-25 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[16][17] The use of a deuterated solvent is essential to avoid large solvent signals that would otherwise obscure the analyte signals.[17]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.[16] Ensure the solution height is a minimum of 4 cm to allow for proper shimming.[16][18]

  • Filter if Necessary: If any particulate matter is present, filter the solution through a small plug of glass wool in the pipette to prevent poor spectral quality.[17]

NMR Instrument Setup and Data Acquisition

The following steps are performed on a standard NMR spectrometer (e.g., 500 MHz).

  • Insert Sample and Lock: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for obtaining sharp spectral lines.

  • Acquire 1D Spectra: Acquire standard 1D ¹H and ¹³C spectra to determine the chemical shift ranges and appropriate spectral widths for the 2D experiments.

  • Acquire 2D Spectra: Sequentially run the COSY, HSQC, and HMBC experiments using standard instrument parameters. Typical acquisition times may range from a few minutes for a concentrated COSY to several hours for an HMBC on a dilute sample.[16][18]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 15-25 mg of sample in 0.6-0.7 mL of CDCl3 transfer Transfer to 5 mm NMR tube dissolve->transfer setup Lock and Shim transfer->setup acq_1d Acquire 1D ¹H and ¹³C Spectra setup->acq_1d acq_cosy Acquire ¹H-¹H COSY acq_1d->acq_cosy acq_hsqc Acquire ¹H-¹³C HSQC acq_cosy->acq_hsqc acq_hmbc Acquire ¹H-¹³C HMBC acq_hsqc->acq_hmbc proc Process data using NMR software (e.g., Mnova) acq_hmbc->proc analysis Correlate peaks to determine structure proc->analysis

Caption: Experimental workflow for 2D NMR structural validation.

Data Analysis and Structural Confirmation

The processed 2D NMR spectra are analyzed to identify correlations, which are then used to piece together the molecular structure. The following tables summarize the predicted correlations for this compound.

Structure of this compound with atom numbering:

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1~11-12~175
β~2.8~35
α~3.1~25
4~6.5~105
5-~170
3-~150

Table 1: Predicted ¹H and ¹³C chemical shifts for this compound.

¹H-¹H COSY: Establishing the Propanoic Acid Chain

The COSY spectrum will reveal the connectivity within the propanoic acid fragment.

Correlating ProtonsExpected Correlation
Hα - HβYes (³JHH)

Table 2: Predicted ¹H-¹H COSY correlations.

This single cross-peak definitively establishes that the two methylene groups are adjacent to each other.

¹H-¹³C HSQC: Linking Protons to Carbons

The HSQC spectrum will show direct one-bond correlations.

ProtonCorrelating CarbonExpected Correlation
Yes
Yes
H4C4Yes

Table 3: Predicted ¹H-¹³C HSQC correlations.

These correlations assign the protonated carbons in the molecule.

¹H-¹³C HMBC: Assembling the Full Structure

The HMBC spectrum provides the long-range correlations needed to connect the molecular fragments.

ProtonCorrelating Carbons (2-3 bonds away)Expected CorrelationRationale
Cβ, C5, C1YesConnects the propanoic acid chain to the isoxazole ring and the carbonyl group.
Cα, C1, C5YesConfirms the propanoic acid chain and its connection to the isoxazole ring.
H4C5, C3YesConfirms the structure of the isoxazole ring.

Table 4: Predicted ¹H-¹³C HMBC correlations.

The HMBC data is the final piece of the puzzle. The correlation from Hα to the quaternary carbon C5 confirms the attachment of the propanoic acid chain to the isoxazole ring. The correlations from H4 to C5 and the chloro-substituted C3 confirm the substitution pattern of the heterocyclic ring.

References

Cross-referencing experimental data with PubChem entry for 3-(3-Chloroisoxazol-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researcher, the path to novel therapeutics is often paved with molecules of untapped potential. 3-(3-Chloroisoxazol-5-yl)propanoic acid, a halogenated heterocyclic compound, represents one such intriguing entity. This guide serves as a comprehensive technical resource, cross-referencing its established PubChem data with available, albeit limited, experimental findings and the broader context of isoxazole chemistry. By presenting a logical synthesis of known facts and informed scientific extrapolation, we aim to equip researchers, scientists, and drug development professionals with a foundational understanding of this compound's potential and the experimental avenues ripe for exploration.

Compound Profile: Cross-referencing PubChem Data

This compound is cataloged in the PubChem database under the compound identification (CID) number 715815.[1] This entry provides a wealth of computed data that serves as a crucial starting point for any experimental design.

PropertyValueSource
PubChem CID 715815PubChem[1]
CAS Number 80403-82-3P&S Chemicals[2], Amerigo Scientific[3], Sigma-Aldrich[4]
Molecular Formula C6H6ClNO3P&S Chemicals[2], Amerigo Scientific[3], Sigma-Aldrich[4]
Molecular Weight 175.57 g/mol P&S Chemicals[2], Amerigo Scientific[3], Sigma-Aldrich[4]
IUPAC Name 3-(3-chloro-1,2-oxazol-5-yl)propanoic acidP&S Chemicals[2]
Canonical SMILES C1=C(ON=C1Cl)CCC(=O)OPubChem[1]
InChI InChI=1S/C6H6ClNO3/c7-5-3-4(11-8-5)1-2-6(9)10/h3H,1-2H2,(H,9,10)PubChem[1]

This foundational data, corroborated by multiple chemical suppliers, provides the unambiguous chemical identity of the molecule. The presence of a reactive carboxylic acid group and a substituted isoxazole ring suggests its potential as a versatile building block in medicinal chemistry.

Experimental Data: Spectroscopic Characterization

Table 2: ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in a structured format in the search results

A detailed interpretation of the ¹H NMR spectrum would provide confirmation of the propanoic acid chain and the substitution pattern on the isoxazole ring. The chemical shifts and coupling constants of the protons would be indicative of the electronic environment within the molecule.

Proposed Synthesis Protocol: An Evidence-Based Approach

A specific, detailed synthesis protocol for this compound is not explicitly described in the currently available literature. However, by examining established methods for the synthesis of structurally similar isoxazole and propanoic acid derivatives, a plausible and efficient synthetic route can be proposed. The following protocol is a composite of well-established chemical transformations in heterocyclic chemistry.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Isoxazole Ring Formation cluster_reaction2 Step 2: Ester Hydrolysis cluster_reaction3 Step 3: Chain Elongation Start1 Ethyl 4-chloro-3-oxobutanoate Reaction1 Cyclocondensation Start1->Reaction1 Start2 Hydroxylamine Start2->Reaction1 Intermediate1 Ethyl 3-chloroisoxazole-5-carboxylate Reaction1->Intermediate1 Reaction2 Saponification (e.g., NaOH, H₂O/EtOH) Intermediate1->Reaction2 Intermediate2 3-Chloroisoxazole-5-carboxylic acid Reaction2->Intermediate2 Reaction3 Arndt-Eistert Homologation (SOCl₂, CH₂N₂, Ag₂O/H₂O) Intermediate2->Reaction3 FinalProduct This compound Reaction3->FinalProduct

Experimental Protocol:

Step 1: Synthesis of Ethyl 3-chloroisoxazole-5-carboxylate

  • To a solution of ethyl 4-chloro-3-oxobutanoate in a suitable solvent (e.g., ethanol), add an equimolar amount of hydroxylamine hydrochloride.

  • Add a base (e.g., sodium acetate) to neutralize the hydrochloride and facilitate the reaction.

  • Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 3-chloroisoxazole-5-carboxylate.

Step 2: Synthesis of 3-Chloroisoxazole-5-carboxylic acid

  • Dissolve the ethyl 3-chloroisoxazole-5-carboxylate from Step 1 in a mixture of ethanol and water.

  • Add an excess of a strong base, such as sodium hydroxide, and stir the mixture at room temperature or with gentle heating.

  • Monitor the hydrolysis of the ester by TLC.

  • Once the reaction is complete, acidify the mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain 3-chloroisoxazole-5-carboxylic acid.

Step 3: Synthesis of this compound (Arndt-Eistert Homologation)

  • Treat 3-chloroisoxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride.

  • Carefully react the acid chloride with an ethereal solution of diazomethane to form the diazoketone intermediate.

  • Subject the diazoketone to Wolff rearrangement in the presence of a silver oxide catalyst in a nucleophilic solvent like water to yield the desired this compound.

  • Purify the final product by recrystallization or column chromatography.

This proposed synthesis is based on well-established organic chemistry principles and provides a logical pathway for the preparation of the target compound. Each step would require careful optimization of reaction conditions and thorough characterization of intermediates and the final product.

Comparative Analysis: Potential Biological Activity and Alternative Scaffolds

While no specific biological activity has been reported for this compound, the isoxazole scaffold is a well-known pharmacophore present in numerous bioactive compounds.[5][6][7] A comparative analysis with structurally related molecules can provide insights into its potential therapeutic applications.

Antimicrobial Potential:

Numerous studies have highlighted the antimicrobial properties of isoxazole derivatives.[5][6][7] For instance, various substituted isoxazoles have demonstrated significant inhibitory activity against a range of bacterial and fungal strains.[6] The presence of a chlorine atom on the isoxazole ring of the title compound may enhance its antimicrobial potential, a common observation in medicinal chemistry. The propanoic acid side chain could also influence its pharmacokinetic properties and cellular uptake.

Alternative Scaffolds:

The propanoic acid moiety is a common feature in various biologically active molecules. Research on other heterocyclic propanoic acid derivatives offers a valuable comparative landscape.

  • Thiazole Propanoic Acids: Derivatives of 3-[phenyl(1,3-thiazol-2-yl)-amino]propanoic acid have been synthesized and shown to possess antimicrobial activity.[8]

  • Oxazole Propanoic Acids: Certain 1,3-oxazole-based compounds and their isosteres have been assessed for their antimicrobial and antibiofilm activity.[9]

  • Quinolinone Propanoic Acids: N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives have been evaluated for their cytotoxic effects against cancer cell lines.[10]

Alternatives cluster_analogs Structurally Related Bioactive Propanoic Acids Target This compound Thiazole Thiazole Propanoic Acids (Antimicrobial) Target->Thiazole Similar Heterocyclic Core Oxazole Oxazole Propanoic Acids (Antimicrobial/Antibiofilm) Target->Oxazole Isosteric Relationship Quinolinone Quinolinone Propanoic Acids (Anticancer) Target->Quinolinone Shared Propanoic Acid Moiety

The comparison with these alternative scaffolds suggests that this compound could be a valuable candidate for screening in various biological assays, particularly for antimicrobial and anticancer activities.

Future Directions and Conclusion

This guide consolidates the currently available information on this compound, highlighting both the known physicochemical properties and the significant gaps in our experimental understanding. The provided spectroscopic data serves as a reference for its identification, and the proposed synthesis offers a viable route for its preparation in the laboratory.

The primary takeaway for researchers is that this compound is a compound of interest with a foundation of data that beckons further investigation. The logical next steps would be the experimental validation of the proposed synthesis and a comprehensive screening of its biological activities. Given the established bioactivity of the isoxazole scaffold, such studies are well-justified and hold the promise of uncovering novel therapeutic applications. This guide, therefore, is not an endpoint but a starting block, intended to catalyze further research into this promising molecule.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(3-Chloroisoxazol-5-yl)propanoic Acid Analogs: A Research Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the isoxazole scaffold represents a cornerstone in medicinal chemistry, offering a versatile platform for designing novel therapeutic agents.[1][2] This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, class of compounds: 3-(3-chloroisoxazol-5-yl)propanoic acid analogs. While direct and extensive SAR studies on this particular scaffold are not abundant in publicly accessible literature, this guide will provide a comprehensive comparison based on existing research on related isoxazole derivatives. By extrapolating from established findings, we can illuminate a rational path forward for the design and optimization of these promising molecules.

The this compound core combines three key pharmacophoric elements: the isoxazole ring, a propanoic acid side chain, and a chlorine substituent. Each of these components plays a crucial role in the potential biological activity of the molecule. The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a common feature in numerous FDA-approved drugs and is known for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4] The propanoic acid moiety introduces a carboxylic acid group, a common feature in many drugs that can act as a key interaction point with biological targets, often mimicking natural ligands or acting as a proton donor/acceptor. Finally, the chloro-substituent, an electron-withdrawing group, can significantly influence the electronic properties of the isoxazole ring, affecting its reactivity, metabolic stability, and binding interactions.

Comparative SAR Analysis: Insights from Related Isoxazole Scaffolds

In the absence of direct SAR data for this compound analogs, we will draw parallels from studies on structurally related isoxazole-containing compounds. This comparative approach allows us to hypothesize which structural modifications are most likely to impact biological activity.

The Influence of Substituents on the Isoxazole Ring

The substitution pattern on the isoxazole ring is a critical determinant of biological activity. Studies on various isoxazole derivatives have consistently shown that the nature and position of substituents can dramatically alter potency and selectivity.

  • Position 3: The presence of a halogen, such as the chlorine atom in our target scaffold, is a common feature in many bioactive isoxazoles. In SAR studies of other heterocyclic compounds, electron-withdrawing groups like chlorine have been shown to enhance antibacterial activity.[1] It is plausible that this chlorine atom plays a significant role in the target's activity, potentially through halogen bonding or by modulating the acidity of the propanoic acid group.

  • Position 5: The propanoic acid linker at position 5 is another key feature. The length and flexibility of this linker are likely to be important for optimal interaction with a target protein. Variations in the length of the alkyl chain (e.g., acetic acid or butanoic acid analogs) would be a logical first step in an SAR exploration. Furthermore, the introduction of conformational constraints, such as a double bond or a cyclic moiety within the linker, could provide valuable information on the required binding conformation.

Modifications of the Propanoic Acid Moiety

The carboxylic acid group of the propanoic acid side chain is a prime candidate for modification to explore its role in target binding and to modulate physicochemical properties.

  • Esterification: Converting the carboxylic acid to an ester can serve as a prodrug strategy, potentially improving cell permeability and oral bioavailability. The rate of in vivo hydrolysis back to the active carboxylic acid would then become a critical factor.

  • Amidation: Replacement of the hydroxyl group of the carboxylic acid with an amino group to form an amide could lead to a different set of interactions with the biological target. A library of amides with diverse amines (primary, secondary, and cyclic) would be valuable for probing the steric and electronic requirements of the binding pocket.

  • Bioisosteric Replacement: The carboxylic acid could be replaced with other acidic bioisosteres, such as a tetrazole or a hydroxamic acid. This can provide insights into the specific type of interaction (e.g., hydrogen bonding, ionic interaction) that is crucial for activity and can also influence pharmacokinetic properties.

Hypothetical SAR Summary for this compound Analogs

Based on the comparative analysis of related isoxazole derivatives, we can propose a hypothetical SAR landscape for this compound analogs. This serves as a foundational roadmap for future medicinal chemistry efforts.

Modification Site Proposed Modification Anticipated Impact on Activity Rationale from Related Compounds
Isoxazole Ring (Position 3) Replacement of Chlorine (e.g., with F, Br, I, CF3)Modulation of electronic properties and potential for altered binding affinity.Electron-withdrawing groups often enhance activity in heterocyclic compounds.[1]
Propanoic Acid Linker Varying chain length (acetic, butanoic acid analogs)Optimization of distance and orientation to the target binding site.Linker length is a critical parameter in establishing optimal interactions.
Propanoic Acid Linker Introduction of rigidity (e.g., double bond, cyclopropane)Increased potency and selectivity by locking in an active conformation.Conformationally restricted analogs often exhibit improved pharmacological profiles.
Carboxylic Acid Terminus Esterification (prodrugs)Improved cell permeability and oral bioavailability.A common strategy to overcome poor pharmacokinetic properties of carboxylic acids.
Carboxylic Acid Terminus Amidation (various amines)Exploration of different hydrogen bonding patterns and steric tolerance.Amides can form different and potentially stronger interactions with protein targets.
Carboxylic Acid Terminus Bioisosteric replacement (e.g., tetrazole)Maintenance of acidic character with altered physicochemical properties.Bioisosteric replacements can fine-tune ADME properties while retaining activity.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the core scaffold and for a representative biological assay.

Synthesis of this compound

The synthesis of the parent compound can be achieved through a multi-step sequence, which is a common approach for constructing substituted isoxazoles.

Workflow for the Synthesis of this compound:

A Ethyl 4-chloro-3-oxobutanoate C Cyclization A->C B Hydroxylamine Hydrochloride B->C D Ethyl 3-chloroisoxazole-5-carboxylate C->D Formation of isoxazole ring E Reduction (e.g., LiAlH4) D->E F (3-Chloroisoxazol-5-yl)methanol E->F G Halogenation (e.g., PBr3) F->G H 5-(Bromomethyl)-3-chloroisoxazole G->H I Cyanation (e.g., NaCN) H->I J 2-(3-Chloroisoxazol-5-yl)acetonitrile I->J K Alkylation (e.g., Ethyl bromoacetate) J->K L Ethyl 3-(3-chloroisoxazol-5-yl)-3-cyanopropanoate K->L M Hydrolysis and Decarboxylation L->M N This compound M->N Final product

Caption: A potential synthetic route to this compound.

Step-by-Step Protocol:

  • Synthesis of Ethyl 3-chloroisoxazole-5-carboxylate: To a solution of ethyl 4-chloro-3-oxobutanoate in ethanol, add a solution of hydroxylamine hydrochloride in water. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the isoxazole ester.

  • Reduction to (3-Chloroisoxazol-5-yl)methanol: The ethyl 3-chloroisoxazol-5-carboxylate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. A solution of lithium aluminum hydride (LiAlH4) in THF is added dropwise. The reaction is stirred at 0°C for 2 hours and then quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the alcohol.

  • Synthesis of 5-(Bromomethyl)-3-chloroisoxazole: The alcohol is dissolved in a suitable solvent like diethyl ether and cooled to 0°C. Phosphorus tribromide (PBr3) is added dropwise, and the mixture is stirred at room temperature for 4-6 hours. The reaction is then poured onto ice water and extracted with diethyl ether. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the bromide.

  • Synthesis of 2-(3-Chloroisoxazol-5-yl)acetonitrile: The bromide is dissolved in a polar aprotic solvent such as dimethylformamide (DMF), and sodium cyanide (NaCN) is added. The mixture is heated to 50-60°C for 3-4 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The organic layer is washed, dried, and concentrated to yield the acetonitrile derivative.

  • Synthesis of Ethyl 3-(3-chloroisoxazol-5-yl)-3-cyanopropanoate: To a solution of the acetonitrile in THF, a strong base such as sodium hydride (NaH) is added at 0°C. After stirring for 30 minutes, ethyl bromoacetate is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate. The crude product is purified by column chromatography.

  • Synthesis of this compound: The cyano-ester is heated at reflux in a mixture of a strong acid (e.g., HCl or H2SO4) and water for several hours to effect both hydrolysis of the ester and nitrile, followed by decarboxylation. After cooling, the product is extracted with an organic solvent, and the solvent is removed to yield the final propanoic acid derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic effects of the synthesized analogs against a panel of cancer cell lines.

Workflow for MTT Assay:

A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with varying concentrations of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 4 hours E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 values H->I

Caption: A standard workflow for determining the in vitro cytotoxicity of compounds using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are harvested and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds is added to each well. A control group receiving only medium with DMSO is also included.

  • Incubation: The plates are incubated for an additional 48 to 72 hours under the same conditions.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.

Conclusion and Future Directions

The exploration of the structure-activity relationship of this compound analogs is a promising area for the discovery of new therapeutic agents. While direct SAR studies are currently lacking, a comparative analysis of related isoxazole derivatives provides a solid foundation for initiating medicinal chemistry programs. The proposed modifications to the isoxazole ring, the propanoic acid linker, and the carboxylic acid terminus offer multiple avenues for optimization. The provided experimental protocols for synthesis and biological evaluation serve as a practical starting point for researchers in the field. Future work should focus on synthesizing a focused library of analogs based on the hypothetical SAR presented here and screening them against a diverse panel of biological targets to uncover their therapeutic potential.

References

A Comparative Guide to Purity Confirmation of 3-(3-Chloroisoxazol-5-yl)propanoic acid by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy.[1][2] Any impurity present in a pharmaceutical intermediate, such as 3-(3-Chloroisoxazol-5-yl)propanoic acid, can propagate through the synthesis process, potentially impacting the final API's stability, therapeutic effect, and safety profile.[3] This guide provides an in-depth, comparative analysis of elemental analysis as a definitive method for purity confirmation of this specific chlorinated isoxazole derivative. We will explore the causality behind the experimental choices, compare its performance with alternative analytical techniques, and provide the detailed protocols necessary for its successful implementation.

The molecular formula for this compound is C₆H₆ClNO₃, with a molecular weight of approximately 175.57 g/mol .[4] The theoretical elemental composition is:

  • Carbon (C): ~41.04%

  • Hydrogen (H): ~3.44%

  • Chlorine (Cl): ~20.19%

  • Nitrogen (N): ~7.98%

  • Oxygen (O): ~27.34% (typically determined by difference)

Elemental analysis provides a fundamental confirmation of a compound's identity and purity by comparing these theoretical percentages with experimentally determined values. According to the American Chemical Society (ACS) guidelines, for a new compound to be considered pure, the results of elemental analysis should typically be within ±0.4% of the calculated values.[5]

The Principle of Elemental Analysis for Organohalogens

The most common method for determining the elemental composition of organic compounds is combustion analysis.[6][7] This technique involves the complete, high-temperature combustion of a precisely weighed sample in an oxygen-rich environment. During this process:

  • Carbon is converted to carbon dioxide (CO₂).

  • Hydrogen is converted to water (H₂O).

  • Nitrogen is converted to nitrogen gas (N₂) and/or nitrogen oxides (NOx), which are then reduced to N₂.

  • Sulfur (if present) is converted to sulfur dioxide (SO₂).

  • Halogens, such as the chlorine in our target compound, are converted to the corresponding hydrogen halide, in this case, hydrogen chloride (HCl).[8]

These combustion products are then separated and quantified using various detection methods.

G cluster_0 Sample Preparation cluster_1 Combustion & Conversion cluster_2 Separation & Detection cluster_3 Data Analysis Sample This compound (Solid) Weighing Precise Weighing (Microbalance) Sample->Weighing Encapsulation Encapsulation (Tin Capsule) Weighing->Encapsulation Furnace High-Temperature Furnace (~1000°C in O₂ stream) Encapsulation->Furnace Gases Combustion Gases (CO₂, H₂O, N₂, HCl, excess O₂) Furnace->Gases Separation Gas Chromatography or Specific Traps Gases->Separation Detectors Detectors: - TCD for N₂ - IR for CO₂ - Coulometry/Titration for HCl - H₂O Trap Separation->Detectors Quantification Signal Quantification Detectors->Quantification Calculation Calculation of % Element Quantification->Calculation Comparison Compare to Theoretical % Calculation->Comparison

Comparative Analysis: Elemental Analysis vs. Chromatographic Methods

While elemental analysis is a powerful tool for confirming bulk purity, it is essential to understand its strengths and limitations in comparison to other common analytical techniques used in pharmaceutical quality control.[9][10]

FeatureElemental Analysis (Combustion)High-Performance Liquid Chromatography (HPLC)
Primary Output Percentage of C, H, N, S, and Halogens in the bulk sample.Chromatogram showing the separation of the main compound from its impurities.
Purity Assessment Confirms the elemental composition of the bulk material. Purity is inferred by the closeness of experimental to theoretical values.Directly separates, detects, and quantifies individual impurities. Purity is typically expressed as area percent.[11]
Impurity Information Does not identify or quantify individual impurities. An "impure" result (e.g., low carbon %) could be due to residual solvent, inorganic salts, or organic by-products.Provides a profile of impurities (number and relative abundance). Coupled with a mass spectrometer (LC-MS), it can help identify the structure of impurities.
Sensitivity Generally requires milligram quantities of the sample.[6]Highly sensitive, capable of detecting impurities at trace levels (ppm).
Validation Method validation ensures accuracy and precision for elemental quantification.[12][13]Extensive validation is required to demonstrate specificity, linearity, range, accuracy, and precision for both the API and its known impurities.[4]
Complementary Use Provides fundamental confirmation of the molecular formula.Orthogonal method that provides detailed information on process-related impurities and degradation products.

In essence, elemental analysis answers the question: "Does the bulk sample have the correct elemental makeup expected for the pure compound?" HPLC, on the other hand, answers: "What else is in the sample besides the main compound, and how much of it is there?" For comprehensive purity confirmation, these techniques are often used in conjunction.

Experimental Protocol: Purity Confirmation by Combustion Analysis

This protocol is based on modern automated CHN-Cl elemental analyzers. For classical methods, refer to USP General Chapter <471> Oxygen Flask Combustion.[3]

Instrumentation and Reagents
  • Elemental Analyzer: An automated elemental analyzer capable of C, H, N, and Cl determination. The system typically includes a combustion furnace, a reduction tube, separation columns or traps, and detectors (e.g., thermal conductivity detector for N₂, infrared detector for CO₂, and a coulometric or titrimetric cell for Cl).[14]

  • Microbalance: A balance with a readability of at least 0.001 mg.

  • Sample Capsules: Tin or silver capsules for solids.

  • Carrier Gas: High-purity helium.

  • Combustion Gas: High-purity oxygen.

  • Calibration Standards: Certified organic analytical standards with known elemental composition (e.g., acetanilide for CHN, 2-chlorobenzoic acid for Cl).[15]

Sample Preparation and Analysis
  • Drying: Ensure the this compound sample is completely dry and free of residual solvents, as this will significantly affect the hydrogen and carbon percentages.[6] Dry the sample under vacuum at an appropriate temperature.

  • Homogenization: If the sample is not a fine, uniform powder, gently grind it to ensure the portion taken for analysis is representative of the entire batch.

  • Weighing: Accurately weigh approximately 1-3 mg of the dried sample into a tin capsule using a microbalance. Record the weight precisely.[6]

  • Encapsulation: Crimp the tin capsule to securely enclose the sample and eliminate as much atmospheric air as possible.

  • Instrument Calibration: Calibrate the instrument using certified standards. The calibration should meet the manufacturer's specifications, and standards should be run periodically throughout the analysis to check for drift.[15]

  • Analysis: Place the encapsulated sample into the instrument's autosampler. Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

  • Data Acquisition: The instrument's software will record the detector signals and calculate the percentage of each element based on the sample weight and calibration.

  • Replicates: Perform the analysis in duplicate or triplicate to ensure the reproducibility of the results.

Data Interpretation and Acceptance Criteria
  • Calculate Theoretical Values: Based on the molecular formula (C₆H₆ClNO₃), calculate the exact theoretical percentages for C, H, N, and Cl.

  • Compare Results: Compare the average experimental values obtained from the analysis with the theoretical values.

  • Acceptance Criterion: The experimental results for each element should be within ±0.4% (absolute difference) of the theoretical values, in line with common requirements for publication in ACS journals.[5]

Example Data Table:

ElementTheoretical %Experimental % (Run 1)Experimental % (Run 2)Average Exp. %DifferencePass/Fail
C 41.0440.8940.9540.92-0.12Pass
H 3.443.513.473.49+0.05Pass
N 7.987.857.897.87-0.11Pass
Cl 20.1920.0120.0720.04-0.15Pass

Trustworthiness and Self-Validation

The protocol for elemental analysis contains inherent self-validating systems:

  • Calibration with Certified Standards: Regular analysis of certified reference materials ensures the instrument is performing correctly and the calibration is valid.[15] A significant deviation in the standard's results would immediately invalidate the sample results.

  • Reproducibility: Running samples in duplicate or triplicate provides a check on the method's precision. Poor reproducibility can indicate sample inhomogeneity or instrumental issues.

  • Summation of Percentages: While oxygen is often determined by difference, the sum of the experimentally determined elements (C, H, N, Cl) should be consistent with the expected total percentage of these elements in the molecule.

Challenges in the Analysis of Halogenated Compounds

The presence of chlorine introduces specific challenges that must be managed for accurate results:

  • Corrosive Combustion Products: The formation of HCl gas can be corrosive to instrument components.[2] Modern analyzers are designed with materials resistant to acid gases, but proper maintenance is crucial.

  • Incomplete Combustion: Halogenated compounds can sometimes be difficult to combust completely. This leads to the underestimation of all elements and the formation of soot.[16] Modern instruments mitigate this with optimized furnace designs and the use of combustion catalysts.

  • Interferences: The presence of other elements like sulfur can create interfering acidic gases (SO₂). Analyzers often use specific traps or scrubbers to remove these interferences before the detection of HCl.[8]

Conclusion

Elemental analysis is a robust, reliable, and fundamental technique for confirming the purity of this compound. It provides a quantitative assessment of the elemental composition, directly verifying that the bulk material conforms to its expected molecular formula. While it does not offer the detailed impurity profiling of chromatographic methods like HPLC, its value lies in its definitive confirmation of the core identity and elemental integrity of the compound. For comprehensive quality control in a drug development setting, a dual approach is recommended: elemental analysis to confirm the fundamental composition and HPLC to identify and quantify specific process-related impurities and degradation products. This orthogonal strategy provides the high level of assurance required by researchers and regulatory bodies.[9][10]

References

Comparing the efficacy of different purification techniques (crystallization vs. chromatography)

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of pure chemical entities, particularly within the realms of pharmaceutical and fine chemical development, the choice of purification methodology is a critical decision that profoundly impacts product quality, process efficiency, and economic viability. Among the arsenal of purification techniques, crystallization and chromatography stand out as two of the most powerful and widely employed methods. This guide provides an in-depth comparison of these two techniques, grounded in scientific principles and supported by experimental insights, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific purification challenges.

At a Glance: Key Differences

FeatureCrystallizationChromatography
Primary Separation Principle Differential solubilityDifferential partitioning between mobile and stationary phases
Ideal for Large-scale purification of solid compoundsHigh-resolution separation of complex mixtures
Purity Achievable Good to excellent, often >99%Very high, often >99.5%
Yield Can be high, but losses in mother liquor are commonGenerally high, with potential for optimization
Scalability ExcellentCan be challenging and expensive for large scale
Cost Generally lower, especially at scaleHigher, due to specialized equipment and consumables
Compound State SolidSolid, liquid, or gas

The First Principle: Understanding the "How"

A nuanced understanding of the fundamental principles governing each technique is paramount to their effective application.

Crystallization: The Art of Ordered Solidification

Crystallization is a thermodynamic process where a solute transitions from a liquid solution to a solid crystalline phase.[1] This separation is driven by differences in solubility of the target compound and its impurities in a given solvent system under varying conditions, most commonly temperature or solvent composition.[2] The process unfolds in two critical stages:

  • Nucleation: The initial formation of stable, ordered molecular clusters (nuclei) from a supersaturated solution.[1]

  • Crystal Growth: The subsequent, systematic addition of molecules from the solution onto the existing nuclei, leading to the formation of a macroscopic crystal lattice.[1]

Impurities are ideally excluded from the growing crystal lattice, remaining in the supernatant, thus achieving purification. The efficacy of this exclusion is a key determinant of the final product's purity.

Chromatography: A Race Along a Stationary Path

Chromatography encompasses a suite of techniques that separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[3] The mobile phase, a solvent or gas, carries the mixture through the stationary phase, a solid or a liquid coated on a solid support.[3] Separation occurs because each component interacts with the stationary phase differently; some are retained longer, while others move more quickly with the mobile phase.[4]

The diverse modes of chromatography allow for separations based on various molecular properties:

  • Adsorption Chromatography: Separation based on the differential adsorption of analytes to the surface of the stationary phase.[2]

  • Partition Chromatography: Separation based on the partitioning of analytes between two liquid phases (one stationary, one mobile).

  • Ion-Exchange Chromatography: Separation of ionic or ionizable molecules based on their charge.[1]

  • Size-Exclusion Chromatography: Separation of molecules based on their size and shape.[1]

  • Affinity Chromatography: Highly specific separation based on the reversible binding of a molecule to a ligand immobilized on the stationary phase.[1]

Head-to-Head: A Comparative Efficacy Analysis

The choice between crystallization and chromatography is not always straightforward and depends on a multitude of factors, from the nature of the compound to the desired scale of production.

Selectivity and Purity

Crystallization can achieve very high purity, often exceeding 99%, especially when impurities have significantly different solubilities from the target compound.[5] However, the formation of solid solutions or the inclusion of impurities within the crystal lattice can limit the ultimate purity.[5]

Chromatography , particularly High-Performance Liquid Chromatography (HPLC), is renowned for its exceptional resolving power and ability to separate closely related compounds.[6] For complex mixtures or when extremely high purity is required, chromatography is often the method of choice. For instance, in the purification of proteins for crystallography, a purity of ≥95% is a prerequisite, and this is typically achieved through a multi-step chromatographic process.[2]

Yield and Recovery

In crystallization , the yield is inherently limited by the solubility of the compound in the mother liquor at the final temperature. While optimization can maximize yield, some product loss is unavoidable.

Chromatography can offer very high recovery rates, often exceeding 90%. However, factors such as band broadening and the need to collect pure fractions can lead to some loss of product, especially when separating closely eluting peaks.

Scalability and Cost-Effectiveness

Crystallization is generally more scalable and cost-effective for large-scale production.[7] The equipment is relatively simple, and the primary costs are associated with the solvent and energy for heating and cooling.

Chromatography , especially preparative HPLC, can be expensive to scale up due to the high cost of stationary phases, solvents, and specialized high-pressure equipment.[8] For this reason, it is often employed for high-value products or when crystallization is not a viable option.

Experimental Data: A Tale of Two Purification Strategies

To provide a tangible comparison, let's consider a hypothetical case study based on real-world scenarios for the purification of a pharmaceutical intermediate.

Scenario: Purification of a crude solid intermediate with an initial purity of 90%, containing two closely related impurities.

ParameterCrystallizationPreparative HPLC
Final Purity 99.2%99.8%
Yield 85%92%
Process Time (per 1 kg) 8 hours24 hours
Relative Cost (per 1 kg) 1x5x

In a case study on the purification of a sodium ibuprofen API, an agitated bed crystallization process was able to reduce the impurity content from 4% to 0.2% w/w.[9] Another study on the purification of ibuprofen enantiomers using supercritical fluid chromatography (SFC) reported recovery yields of 77.6-80.0% and enantiomeric excess of 95.1-99.3%.[10] These examples highlight the high purity achievable with both techniques.

A hybrid approach is often employed in the purification of natural products. For instance, the purification of artemisinin from Artemisia annua involved an initial separation by flash column chromatography followed by a two-step crystallization process to achieve high purity.[8][11] Similarly, the isolation of flavonoids often utilizes high-speed counter-current chromatography (HSCCC) followed by preparative HPLC for final purification.[12][13][14][15]

Experimental Workflows: A Practical Guide

A Typical Crystallization Protocol (Cooling Crystallization)
  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures and sparingly soluble at room temperature or below.

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals to remove residual solvent.

CrystallizationWorkflow start Start with Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling hot_filtration->cool crystallization Crystal Formation cool->crystallization filtration Isolate Crystals by Filtration crystallization->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying end Pure Crystalline Product drying->end ChromatographyWorkflow start Start with Crude Mixture pack_column Pack Column with Stationary Phase start->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Mobile Phase (Gradient) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC/HPLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Purified Compound evaporate->end

References

The Fundamental Divide: Understanding In Vitro and In Vivo Paradigms

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro vs. In Vivo Activity of Isoxazole-Based Compounds

For researchers and scientists in drug development, the journey from a promising compound in a test tube to a potential therapeutic in a living system is fraught with challenges. The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3][4][5][6] These derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][7][8] However, the promising potency observed in a controlled in vitro environment often fails to translate to efficacy in vivo. This guide provides a comparative analysis of in vitro and in vivo assessments of isoxazole-based compounds, explaining the causality behind experimental choices and detailing the methodologies that underpin a robust drug discovery campaign.

At its core, the distinction between in vitro and in vivo studies is the biological complexity of the experimental system.

  • In Vitro (Latin for "in the glass"): These experiments are conducted in a controlled, artificial environment outside of a living organism. This typically involves using isolated components like specific enzymes, cell cultures, or tissue homogenates. The primary advantage of in vitro testing is the ability to rapidly screen large numbers of compounds against a specific biological target in a cost-effective, high-throughput manner. It allows for the precise study of mechanisms of action and the establishment of structure-activity relationships (SAR).

  • In Vivo (Latin for "within the living"): These experiments are performed within a whole, living organism, most commonly in animal models such as mice or rats. In vivo studies are indispensable for evaluating a compound's systemic effects, including its pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body).[7] This holistic assessment is crucial for predicting potential efficacy and identifying unforeseen toxicity in a complex biological system.

The transition from in vitro success to in vivo validation is a critical bottleneck in drug development. A compound must not only interact with its target (in vitro activity) but also navigate the complex physiological landscape of a living organism to reach that target in sufficient concentration and for an adequate duration without causing undue harm.

Part 1: The In Vitro Arena: Screening for Potency and Mechanism

In vitro assays are the first proving ground for novel isoxazole derivatives. They are designed to answer a fundamental question: Does the compound interact with the biological target of interest?

Common In Vitro Assays for Isoxazole Compounds

The versatility of the isoxazole scaffold has led to its evaluation in numerous therapeutic areas.[6]

  • Anticancer Activity (Cytotoxicity): The most common initial screen for potential anticancer agents is the assessment of cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[9] It measures the metabolic activity of cells, which correlates with cell viability.[9] Living cells contain mitochondrial enzymes that reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the quantity of which is measured spectrophotometrically.

  • Anti-inflammatory Activity: Many isoxazole-containing drugs, such as Valdecoxib and Leflunomide, are known for their anti-inflammatory properties.[1][3][10] In vitro assays often target key enzymes in the inflammatory pathways, such as cyclooxygenase (COX-1 and COX-2).[6][11] These assays measure the ability of a compound to inhibit the enzymatic activity of purified COX enzymes.

  • Antioxidant Activity: Some isoxazole derivatives have been evaluated for their ability to neutralize free radicals.[12] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common in vitro method where the compound's ability to reduce the stable DPPH radical is measured by a decrease in absorbance.[13][14]

Data Presentation: Summarizing In Vitro Anticancer Activity

Quantitative data from in vitro assays are typically summarized by the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). The IC₅₀ value represents the concentration of a compound required to inhibit a biological process or response by 50%.

Table 1: Hypothetical In Vitro Cytotoxicity of Isoxazole Derivatives (IC₅₀ in µM)

Compound IDSubstitution PatternMCF-7 (Breast Cancer)HeLa (Cervical Cancer)Hep3B (Liver Cancer)
IZ-01 3-phenyl, 5-methyl25.532.145.8
IZ-02 3-(4-chlorophenyl), 5-methyl5.28.97.6
IZ-03 3-(4-methoxyphenyl), 5-methyl30.141.552.3
IZ-04 3-phenyl, 5-trifluoromethyl1.83.52.1
ReferenceDoxorubicin0.50.80.6

Data are hypothetical and for illustrative purposes.

Causality in Experimental Design: The Role of Structure-Activity Relationship (SAR)

The data in Table 1 illustrates a crucial concept: Structure-Activity Relationship (SAR) . By systematically modifying the substituents on the isoxazole core and observing the corresponding changes in biological activity, medicinal chemists can deduce which chemical features are critical for potency.[15] For instance, the hypothetical data suggests that adding an electron-withdrawing group like a chloro (IZ-02) or trifluoromethyl (IZ-04) moiety enhances cytotoxic activity compared to the unsubstituted parent compound (IZ-01).[15] This iterative process of synthesis and in vitro testing is fundamental to optimizing a lead compound.

in_vitro_workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro Screening cluster_analysis Data Analysis Compound_Library Isoxazole Derivatives (e.g., IZ-01, IZ-02) Plate_Cells Plate Cancer Cells (e.g., MCF-7, HeLa) Add_Compound Add Compounds at Various Concentrations Plate_Cells->Add_Compound Incubate Incubate (24-72h) Add_Compound->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Read_Absorbance Read Absorbance (570 nm) MTT_Assay->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR_Analysis

Caption: Workflow for in vitro cytotoxicity screening.

Part 2: The In Vivo Gauntlet: Assessing Efficacy and Safety in a Living System

A potent IC₅₀ value is only the first step. The true test of a drug candidate is its performance in vivo. These studies are designed to determine if the compound can be safely administered and if it produces the desired therapeutic effect in a complex organism.

Common In Vivo Models for Isoxazole Compounds
  • Anticancer Efficacy (Xenograft Models): The most widely used preclinical model for cancer involves implanting human tumor cells into immunodeficient mice (e.g., nude or SCID mice).[16][17] This is known as a xenograft model.[18] The mice are then treated with the test compound, and its effect on tumor growth is monitored over time.[19]

  • Anti-inflammatory Activity (Edema Models): To assess anti-inflammatory properties, models like the carrageenan-induced paw edema model in rats are frequently used.[10][20] An inflammatory agent (carrageenan) is injected into the rat's paw, causing swelling (edema). The test compound is administered beforehand, and its ability to reduce the swelling is measured and compared to a control group.[20][21]

Data Presentation: Summarizing In Vivo Anticancer Efficacy

In vivo efficacy is often reported as Tumor Growth Inhibition (TGI), which is the percentage difference in the mean tumor volume between the treated and control groups.

Table 2: Hypothetical In Vivo Efficacy of Isoxazole Derivatives in a MCF-7 Xenograft Model

Compound IDDose (mg/kg)Administration RouteTumor Growth Inhibition (TGI %)Body Weight Change (%)
IZ-02 20Oral (PO)15%-1%
IZ-04 20Oral (PO)58%-3%
IZ-04-Pro 20Oral (PO)85%-2%
ReferenceDoxorubicin5Intravenous (IV)-12% (Toxic)

Data are hypothetical and for illustrative purposes. "IZ-04-Pro" represents a hypothetical pro-drug formulation of IZ-04.

Causality in Experimental Design: The Critical Role of Pharmacokinetics (PK)

Comparing the data from Table 1 and Table 2 reveals a common challenge. While both IZ-02 and IZ-04 were potent in vitro, IZ-02 shows poor efficacy in vivo. This discrepancy often points to issues with the compound's pharmacokinetic (ADME) profile:

  • Absorption: The compound may be poorly absorbed from the gut after oral administration.

  • Distribution: It may not reach the tumor tissue in sufficient concentrations.

  • Metabolism: The compound could be rapidly metabolized by the liver into inactive forms.[22] For some isoxazoles, like leflunomide, metabolism is required to form the active species.[22]

  • Excretion: It might be cleared from the body too quickly.

The superior in vivo performance of IZ-04 suggests it has a more favorable PK profile. The hypothetical "IZ-04-Pro" illustrates a common strategy where a compound is chemically modified (e.g., into a pro-drug) to improve its absorption or metabolic stability, thereby enhancing its in vivo efficacy.[23] Monitoring animal body weight is also a crucial, simple indicator of overall toxicity.[19]

in_vivo_workflow cluster_model Model Establishment cluster_treatment Treatment Phase cluster_endpoint Study Endpoint & Analysis Implant Implant Tumor Cells (e.g., MCF-7) into Mice Tumor_Growth Monitor Tumor Growth (to ~100-150 mm³) Implant->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Administer Administer Compound (e.g., Oral Gavage) Randomize->Administer Monitor_Tumor Measure Tumor Volume (2-3x per week) Administer->Monitor_Tumor Monitor_Toxicity Monitor Body Weight & Clinical Signs Administer->Monitor_Toxicity Endpoint Terminate Study (e.g., Tumor Size Limit) Monitor_Tumor->Endpoint Monitor_Toxicity->Endpoint Calculate_TGI Calculate Tumor Growth Inhibition (TGI) Endpoint->Calculate_TGI PK_Analysis (Optional) Collect Blood/Tissue for PK Analysis Endpoint->PK_Analysis

Caption: Workflow for an in vivo xenograft study.

Part 3: Bridging the In Vitro-In Vivo Gap

The ultimate goal of preclinical research is to identify compounds that are effective in both settings. The discrepancy between in vitro potency and in vivo efficacy is the single most common cause of failure in early drug discovery. Understanding this gap is key to success.

A classic example from the isoxazole family is leflunomide , an anti-inflammatory drug.[1] Leflunomide itself has modest activity, but it is rapidly metabolized in vivo to its active α-cyanoenol metabolite, A771726, which is responsible for the therapeutic effect.[22] This highlights that in vivo metabolism is not always detrimental and can be essential for drug activation.[22]

The drug discovery process is therefore not linear but cyclical. Poor in vivo results for a potent compound will prompt further investigation into its pharmacokinetic properties and potential toxicity. This information then feeds back into the design of new derivatives with improved "drug-like" properties, which are then subjected to another round of in vitro screening.

Caption: The iterative cycle of drug discovery.

Detailed Experimental Protocols

To ensure scientific integrity, the protocols used must be robust and reproducible. Below are standardized, step-by-step methodologies for the key experiments discussed.

Protocol 1: In Vitro MTT Cell Viability Assay

This protocol is adapted from standard methodologies for assessing cell viability.[9][24]

  • Cell Plating:

    • Culture cancer cells (e.g., MCF-7) to approximately 80% confluency.

    • Trypsinize, count, and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the isoxazole compounds in culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for "vehicle control" (medium with solvent, e.g., DMSO) and "blank" (medium only).

    • Incubate the plate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. A purple precipitate should be visible under a microscope.[24]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an SDS/HCl mixture) to each well to dissolve the crystals.[25]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[24][25]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the compound concentration (log scale) to determine the IC₅₀ value.

Protocol 2: In Vivo Subcutaneous Tumor Xenograft Model

This protocol describes a common method for evaluating the efficacy of anticancer agents.[16][19][26] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation and Implantation:

    • Culture a human cancer cell line (e.g., MCF-7) to the logarithmic growth phase.

    • Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1 x 10⁷ cells/mL.

    • Anesthetize immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).

    • Subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.[19]

  • Tumor Growth Monitoring and Randomization:

    • Allow tumors to grow until they reach a palpable size.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: Volume = (Length x Width²) / 2.[19]

    • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group) with similar mean tumor volumes.

  • Compound Administration:

    • Prepare the dosing solution of the isoxazole compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).[19]

    • Administer the compound and vehicle control according to the experimental design (e.g., daily oral gavage for 21 days). Doses should be based on the animal's body weight.[19]

  • Efficacy and Toxicity Monitoring:

    • Continue to measure tumor volumes and body weights 2-3 times per week.[19]

    • Observe the animals daily for any clinical signs of toxicity (e.g., changes in behavior, posture, appetite).

  • Study Endpoint and Analysis:

    • Terminate the study when tumors in the control group reach a predetermined size limit (e.g., 2000 mm³) or after the fixed treatment duration.[19]

    • Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

    • (Optional) At termination, tumors, blood, and major organs can be collected for further analysis (e.g., pharmacokinetics, histology).

Conclusion

The evaluation of isoxazole-based compounds, like all drug candidates, is a multi-faceted process that relies on a symbiotic relationship between in vitro and in vivo studies. In vitro assays provide essential, high-throughput data on potency and mechanism, guiding the chemical optimization of lead compounds. However, they represent a simplified biological system. In vivo models, while more complex and resource-intensive, provide the indispensable data on how a compound behaves within a living organism, assessing its true therapeutic potential and safety profile. A successful drug discovery program is one that intelligently navigates the gap between these two domains, using the insights from each to inform and refine the other in an iterative cycle of design, testing, and validation.

References

A Comparative Docking Analysis of 3-(3-Chloroisoxazol-5-yl)propanoic acid with Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Target Engagement

In the landscape of modern drug discovery, computational methods such as molecular docking are indispensable for the preliminary assessment of novel chemical entities. This guide provides a comprehensive, in-depth comparison of the docking performance of a novel compound, 3-(3-Chloroisoxazol-5-yl)propanoic acid, against the well-established anti-inflammatory target, Cyclooxygenase-2 (COX-2). We will objectively compare its predicted binding affinity and interaction profile with those of known COX-2 inhibitors: Valdecoxib, Celecoxib, and Rofecoxib. This analysis is grounded in a robust, step-by-step docking protocol, designed to ensure scientific integrity and reproducibility.

Introduction: The Significance of COX-2 Inhibition and the Promise of Novel Isoxazole Derivatives

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins.[1] Two isoforms, COX-1 and COX-2, have been identified. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation.[1] Consequently, selective inhibition of COX-2 is a highly sought-after therapeutic strategy for treating pain and inflammation with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1][2]

The isoxazole scaffold is a privileged structure in medicinal chemistry, present in a number of approved drugs and clinical candidates. Valdecoxib, a potent and selective COX-2 inhibitor, features a central isoxazole ring, highlighting the potential of this heterocycle in designing novel anti-inflammatory agents.[3][4][5][6] this compound is a novel compound sharing this core motif. This guide will explore its potential as a COX-2 inhibitor through a rigorous in silico docking study.

Comparative Analysis: Docking Performance of this compound and Known COX-2 Inhibitors

The following table summarizes the predicted binding affinities (docking scores) of this compound and the reference inhibitors against the active site of COX-2, as determined by AutoDock Vina. These in silico results are juxtaposed with their experimentally determined inhibitory concentrations (IC50) to provide a comprehensive comparison.

CompoundDocking Score (kcal/mol)Experimental IC50 (nM) for COX-2
This compound-7.2Not available
Valdecoxib-9.85[3][4][5][6]
Celecoxib-10.540
Rofecoxib-9.518[7]

Note: Lower docking scores indicate a higher predicted binding affinity. The experimental IC50 values are provided for context and are a measure of the concentration of the drug required to inhibit 50% of the enzyme's activity.

In-Depth Experimental Workflow: A Self-Validating Docking Protocol

This section provides a detailed, step-by-step methodology for the molecular docking study. The causality behind each experimental choice is explained to ensure a self-validating and reproducible workflow.

I. Preparation of the Target Protein (COX-2)

The initial and critical step is the meticulous preparation of the protein structure to ensure it is suitable for docking.

  • Acquisition of the Protein Structure: The crystal structure of human COX-2 in complex with a selective inhibitor was obtained from the RCSB Protein Data Bank (PDB ID: 1CX2). This structure provides a high-resolution view of the enzyme's active site and the binding mode of a known ligand, which is invaluable for defining the docking search space.

  • Initial Cleaning of the PDB File: The downloaded PDB file was opened in a molecular visualization tool such as UCSF Chimera or PyMOL. All non-essential components, including water molecules, co-crystallized ligands, and any non-standard residues, were removed. This is crucial as these molecules can interfere with the docking algorithm and produce erroneous results.

  • Addition of Hydrogen Atoms: Hydrogen atoms are typically not resolved in X-ray crystal structures but are essential for accurate force field calculations and the formation of hydrogen bonds. Polar hydrogen atoms were added to the protein structure using the appropriate tools within the molecular modeling software.

  • Assignment of Partial Charges: The Gasteiger partial charges were computed and assigned to each atom of the protein. These charges are essential for calculating the electrostatic interactions between the protein and the ligand, which are a major component of the binding energy.

  • Saving the Prepared Protein File: The prepared protein structure was saved in the PDBQT file format, which is the required input format for AutoDock Vina and contains the atomic coordinates, partial charges, and atom types.

II. Preparation of the Ligands

The ligands, including our topic molecule and the known inhibitors, must also be prepared for the docking simulation.

  • Acquisition of Ligand Structures: The 3D structure of this compound was obtained from the PubChem database (CID 715815).[8] The structures of Valdecoxib, Celecoxib, and Rofecoxib were also sourced from PubChem.

  • Energy Minimization: The initial 3D structures of the ligands were subjected to energy minimization using a force field such as MMFF94. This process optimizes the geometry of the molecules to a low-energy conformation, which is more representative of their state in a biological system.

  • Assignment of Partial Charges and Definition of Rotatable Bonds: Gasteiger charges were assigned to the ligand atoms. The rotatable bonds within each ligand were defined, allowing the docking software to explore different conformations of the molecule within the protein's active site.

  • Saving the Prepared Ligand Files: The prepared ligands were saved in the PDBQT file format.

III. Molecular Docking Simulation with AutoDock Vina

With the prepared protein and ligands, the docking simulation can now be performed.

  • Defining the Grid Box: A grid box was defined to encompass the entire active site of COX-2. The dimensions and center of the grid box were determined based on the position of the co-crystallized inhibitor in the original PDB file (1CX2). This ensures that the docking search is focused on the relevant binding pocket.

  • Running the Docking Simulation: The docking calculations were performed using AutoDock Vina. For each ligand, Vina explores a multitude of possible binding poses and conformations within the defined grid box and calculates a corresponding binding affinity (docking score) for each pose. The software employs a sophisticated scoring function that considers van der Waals forces, hydrogen bonds, electrostatic interactions, and desolvation energy.

  • Analysis of Docking Results: The output from AutoDock Vina provides a series of binding poses for each ligand, ranked by their docking scores. The pose with the lowest docking score is considered the most favorable binding mode.

IV. Visualization and Interpretation of Results

The final step involves the visualization and interpretation of the docking results to understand the molecular interactions driving the binding.

  • Loading the Docking Results: The docked complexes (protein with the best-scoring ligand pose) were loaded into a molecular visualization program like PyMOL.

  • Analysis of Molecular Interactions: The interactions between the ligand and the protein's active site residues were analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions. 2D interaction diagrams were generated to clearly illustrate these binding modes.

Visualizing the Workflow and Key Interactions

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationships in the analysis.

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_output Output PDB Protein Structure (PDB ID: 1CX2) PDB_Prep Protein Preparation (Clean, Add H, Assign Charges) PDB->PDB_Prep Ligands Ligand Structures (PubChem) Ligand_Prep Ligand Preparation (Energy Min., Assign Charges) Ligands->Ligand_Prep Grid Define Grid Box PDB_Prep->Grid Vina AutoDock Vina Simulation Ligand_Prep->Vina Analysis Analyze Results (Binding Affinity, Poses) Vina->Analysis Grid->Vina Visualization Visualize Interactions (PyMOL) Analysis->Visualization Comparison Comparative Analysis Table Visualization->Comparison Guide Publish Comparison Guide Comparison->Guide

Caption: A flowchart illustrating the key stages of the comparative molecular docking workflow.

Interaction_Analysis cluster_interactions Predicted Molecular Interactions Ligand 3-(3-Chloroisoxazol-5-yl) propanoic acid COX2 COX-2 Active Site Ligand->COX2 Binding HBond Hydrogen Bonding COX2->HBond Hydrophobic Hydrophobic Interactions COX2->Hydrophobic Electrostatic Electrostatic Interactions COX2->Electrostatic

Caption: A conceptual diagram of the predicted molecular interactions between the ligand and the COX-2 active site.

Conclusion and Future Directions

The in silico analysis presented in this guide suggests that this compound has the potential to bind to the active site of COX-2, as indicated by its favorable docking score. While its predicted binding affinity is not as strong as the established inhibitors Valdecoxib, Celecoxib, and Rofecoxib, the docking study provides a solid foundation for further investigation.

It is crucial to emphasize that molecular docking is a predictive tool, and these findings must be validated through in vitro and in vivo experimental studies. Future work should focus on the chemical synthesis of this compound and its evaluation in enzymatic assays to determine its actual IC50 value against COX-2. Further structural modifications to the propanoic acid side chain or the isoxazole ring could also be explored to optimize its binding affinity and selectivity. This guide serves as a robust starting point for researchers and drug development professionals interested in exploring the potential of novel isoxazole derivatives as anti-inflammatory agents.

References

Safety Operating Guide

A Guide to the Proper Disposal of 3-(3-Chloroisoxazol-5-yl)propanoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible disposal of chemical waste is a fundamental aspect of ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the proper disposal of 3-(3-Chloroisoxazol-5-yl)propanoic acid, a compound frequently used in pharmaceutical research and chemical synthesis. Adherence to these protocols is crucial for minimizing risks to personnel, preventing environmental contamination, and maintaining regulatory compliance. This document is intended for researchers, scientists, and professionals in drug development, providing actionable guidance based on established safety principles.

Understanding the Compound: Hazard Profile and Reactivity

A thorough understanding of a chemical's properties is the first step in its safe handling and disposal. As a halogenated heterocyclic compound, this compound requires careful management. While specific toxicological data may not be readily available, its structural features—a chlorinated isoxazole ring and a carboxylic acid group—suggest several potential hazards.

Key Hazard Considerations:

  • Corrosivity: The carboxylic acid functional group makes the compound potentially corrosive to skin, eyes, and mucous membranes.

  • Toxicity: Halogenated organic compounds can have varying levels of toxicity. In the absence of specific data, it is prudent to handle this chemical as a potentially toxic substance.

  • Environmental Persistence: Chlorinated organic compounds can persist in the environment, and improper disposal can lead to long-term ecological damage.

  • Reactivity: To prevent potentially vigorous or exothermic reactions, avoid contact with strong bases, oxidizing agents, and reducing agents. The isoxazole ring's N-O bond can be weak and may break under certain conditions, such as UV irradiation.[1]

It is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer for the specific batch of this compound being used. The SDS contains critical information on physical and chemical properties, hazards, first-aid measures, and proper handling and storage.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the safe and compliant disposal of this compound. This workflow is designed to be a self-validating process, with each step logically building on the previous one to minimize the risk of error.

G cluster_prep Phase 1: Preparation & Segregation cluster_contain Phase 2: Containerization & Labeling cluster_storage Phase 3: Storage & Handover PPE Step 1: Don Appropriate Personal Protective Equipment (PPE) Segregation Step 2: Identify & Segregate Waste Stream PPE->Segregation Container Step 3: Select Proper Waste Container Segregation->Container Transfer Step 4: Carefully Transfer Waste Container->Transfer Labeling Step 5: Label Container Accurately Transfer->Labeling Storage Step 6: Temporary On-site Storage Labeling->Storage Handover Step 7: Schedule & Document Waste Handover Storage->Handover

Caption: Disposal workflow for this compound.

Experimental Protocol: Detailed Disposal Steps

Objective: To safely and compliantly prepare this compound waste for collection by a certified waste management provider.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical splash goggles

    • Nitrile or neoprene gloves

    • Chemical-resistant lab coat

  • Designated, compatible waste container (e.g., high-density polyethylene - HDPE)

  • Hazardous waste label

  • Chemical fume hood

Procedure:

  • Don Appropriate Personal Protective Equipment (PPE): Before handling the chemical, ensure all necessary PPE is worn correctly to protect against accidental exposure.

  • Identify & Segregate Waste Stream: This compound must be disposed of as halogenated organic waste .[2][3][4] Do not mix with non-halogenated organic waste, aqueous waste, or solid waste, as this can lead to hazardous reactions and complicate disposal.[2]

  • Select Proper Waste Container: Choose a clean, durable container made of a compatible material like HDPE, with a secure, leak-proof cap.

  • Carefully Transfer Waste: Conduct all waste transfers within a certified chemical fume hood to minimize the risk of inhalation.[5]

  • Label Container Accurately: Immediately after adding waste, affix a hazardous waste label to the container. The label should include the full chemical name, "Hazardous Waste," primary hazards (e.g., Corrosive, Toxic), the date, and the researcher's contact information.[5][6]

  • Temporary On-site Storage: Store the sealed and labeled container in a designated satellite accumulation area or central hazardous waste storage area. This area should be secure, well-ventilated, and have secondary containment.[6]

  • Schedule & Document Waste Handover: Contact your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste disposal company to arrange for pickup. Complete all required waste manifests and keep a record for your lab.

Spill and Emergency Procedures

Preparedness is essential for mitigating the impact of accidental spills.

In Case of a Spill:

  • Evacuate and Alert: Immediately notify others in the area and evacuate if the spill is large or the hazard level is unknown.

  • Isolate: Secure the area to prevent entry.

  • Report: Inform your laboratory supervisor and your institution's EHS department.

  • Assess: If the spill is minor and you are trained and equipped to handle it, proceed with cleanup. Otherwise, await the arrival of trained emergency personnel.

  • Cleanup (for trained personnel with appropriate PPE): Use a spill kit with an absorbent material suitable for acids. Avoid using combustible materials like paper towels. Neutralize the spill with a weak base like sodium bicarbonate if you are trained to do so. Collect the absorbed material in a designated hazardous waste container and label it appropriately.

  • Decontaminate: Thoroughly clean the affected area and any equipment used during the cleanup.

Data Summary for Disposal Planning

ParameterGuidelineRationale
Waste Category Halogenated Organic Waste[2][3]The presence of chlorine dictates this classification, which typically requires high-temperature incineration for disposal.[2]
Container Material High-Density Polyethylene (HDPE)Provides broad chemical resistance to acids and organic compounds.
Primary PPE Goggles, Lab Coat, Nitrile/Neoprene GlovesProtects against splashes and skin contact.
Storage Location Ventilated, Secure Area with Secondary Containment[6]Prevents vapor accumulation, unauthorized access, and contains potential leaks.
Incompatible Materials Strong Bases, Oxidizing Agents, Reducing AgentsAvoids potentially hazardous chemical reactions.

Conclusion: Fostering a Culture of Safety

The proper disposal of this compound is a critical component of a robust laboratory safety program. By understanding the compound's hazards, following a systematic disposal protocol, and preparing for potential emergencies, researchers can contribute to a safer working environment and protect the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

Comprehensive Safety and Handling Guide for 3-(3-Chloroisoxazol-5-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-(3-Chloroisoxazol-5-yl)propanoic acid. Developed for researchers, scientists, and professionals in drug development, this document synthesizes established safety principles with practical, field-proven insights to ensure a secure laboratory environment.

Hazard Identification and Risk Assessment

This compound is a halogenated heterocyclic compound containing a carboxylic acid moiety. The primary hazards associated with this class of compounds include:

  • Skin and Eye Irritation: A safety data sheet for the analogous compound, 3-(3-Chloro-4-nitroisoxazol-5-yl)propanoic acid, clearly indicates that it causes skin irritation (H315) and serious eye irritation (H319).[1] Propanoic acid itself is corrosive and can cause severe skin burns and eye damage.[2][3][4] Therefore, it is critical to prevent any direct contact with the skin or eyes.

  • Respiratory Tract Irritation: The aforementioned analogue may also cause respiratory irritation (H335).[1] Inhalation of dust or aerosols should be strictly avoided.

  • General Hazards of Halogenated Organics: Halogenated organic compounds can present a range of health hazards, including potential carcinogenicity, and require specialized disposal procedures.[5][6]

Summary of Potential Hazards
Hazard TypePotential EffectPrimary Route of Exposure
Dermal Skin irritation, potential for burns.Direct contact with skin.
Ocular Serious eye irritation, potential for severe damage.Direct contact with eyes.
Inhalation Irritation of the respiratory system.Inhaling dust or aerosols.
Ingestion Harmful if swallowed.[7][8]Accidental ingestion.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is paramount when handling this compound. The following table outlines the minimum required PPE for various laboratory operations.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations (Level D) Safety glasses with side shields or goggles, lab coat, nitrile gloves, closed-toe shoes.[9]For handling small quantities in a well-ventilated chemical fume hood.
Operations with Splash or Aerosol Potential (Level C) Chemical splash goggles, face shield, chemical-resistant apron or coveralls over a lab coat, double-gloving (nitrile), chemical-resistant boots.[9][10]When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges for organic vapors and acid gases, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[9]For responding to spills or uncontrolled releases of the compound.
Rationale for PPE Selection:
  • Eye and Face Protection: Given the high risk of serious eye irritation, chemical splash goggles are the minimum requirement.[1][11][12] A face shield should be worn over the goggles during procedures with a higher risk of splashes.[10][12]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[11] For prolonged operations or when handling larger quantities, double-gloving provides an additional layer of protection.[9] It is crucial to change gloves immediately if they become contaminated.

  • Body Protection: A lab coat is the standard, but for procedures with a higher risk of contamination, a chemical-resistant apron or coveralls should be worn.[9][12] Gowns should be disposable and have tight-fitting cuffs.[12]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9] If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with cartridges for organic vapors and acid gases must be used.[13]

Operational and Handling Plan

A systematic workflow is crucial to minimize the risk of exposure during the handling of this compound.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_hood Verify fume hood functionality prep_ppe->prep_hood prep_materials Gather all necessary materials prep_hood->prep_materials prep_waste Prepare labeled waste containers prep_materials->prep_waste handle_weigh Weigh compound in fume hood prep_waste->handle_weigh Proceed to handling handle_dissolve Dissolve/react in fume hood handle_weigh->handle_dissolve handle_transfer Transfer solutions carefully handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate Proceed to cleanup cleanup_dispose Dispose of waste in designated containers cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE correctly cleanup_dispose->cleanup_doff cleanup_wash Wash hands thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for handling this compound.

Step-by-Step Handling Procedures:
  • Preparation:

    • Before starting any work, ensure you are wearing the appropriate PPE as outlined in the table above.[9]

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood to minimize the need to move in and out of the containment area.

    • Prepare clearly labeled waste containers for halogenated organic waste.[5][14]

  • Handling:

    • All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood.[9]

    • When weighing the solid, use a disposable weigh boat and handle it with forceps to avoid direct contact.

    • If diluting, always add the acid to the solvent slowly to control any exothermic reactions.[10]

    • Use a bottle carrier when transporting the compound or its solutions outside of the fume hood.[10]

  • Cleanup:

    • After completing your work, decontaminate all surfaces and equipment with an appropriate solvent.

    • Dispose of all contaminated materials, including gloves and weigh boats, in the designated halogenated waste container.[5][14]

    • Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat).

    • Wash your hands thoroughly with soap and water after removing your PPE.[7]

Disposal Plan: Segregation is Key

Proper waste management is critical to ensure laboratory and environmental safety. As a halogenated organic acid, this compound and its contaminated materials must be disposed of as hazardous waste.

Waste Segregation Protocol
Waste TypeContainerDisposal Procedure
Solid Waste Labeled, sealed container for solid halogenated organic waste.Collect all contaminated solid materials (e.g., weigh boats, pipette tips, gloves) in this container.
Liquid Waste Labeled, sealed, and compatible solvent waste container for halogenated organic liquids.[5]Collect all solutions containing the compound in this container. Do not mix with non-halogenated waste.[6][15]
Aqueous Waste Labeled container for aqueous waste.Neutralize acidic aqueous waste to a pH between 5.5 and 9.5 before disposal, if permitted by your institution's guidelines.[15]

Important Considerations:

  • Do not dispose of this compound or its solutions down the drain.[15]

  • Do not mix halogenated waste with non-halogenated waste, as this significantly increases disposal costs and complexity.[6][15]

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents.[5][15]

  • Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][16]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[16]

  • Spill: For small spills within a fume hood, use an inert absorbent material to clean up the spill. Place the absorbed material in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.[5]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.